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  • Product: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine
  • CAS: 40040-81-1

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in vitro

This technical guide provides an in-depth analysis of the in vitro mechanisms of action of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1). Widely recognized in bioluminescence research as a stable analog o...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the in vitro mechanisms of action of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1). Widely recognized in bioluminescence research as a stable analog of coelenteramine (often referred to as Coelenteramine Methyl Ether), this molecule possesses a highly specialized aminopyrazine core.

Rather than functioning as a single-target ligand, this compound exhibits a dual-modality mechanism in vitro: it acts as a potent chain-breaking antioxidant in lipid environments and as a highly specific competitive inhibitor of marine luciferases.

Structural Determinants of Activity

The pharmacological and biochemical utility of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is dictated by its precise structural topology:

  • The 1,4-Aminopyrazine Core: The electron-rich nature of the pyrazine ring, augmented by the 2-amino group, serves as a redox-active center capable of single-electron transfer (SET) to neutralize reactive oxygen species (ROS).

  • The 5-(4-Methoxyphenyl) Substitution: Native coelenteramine features a 4-hydroxyphenyl group. The substitution of this phenol with a methoxy ether significantly increases the molecule's lipophilicity (LogP). This modification drives the molecule to partition efficiently into hydrophobic environments (such as lipid micelles and cell membranes) and alters its hydrogen-bonding profile, extending its half-life in assay buffers [1].

  • The 3-Benzyl Group: This bulky, hydrophobic appendage is the primary steric determinant for docking into the deep, hydrophobic active sites of coelenterazine-utilizing enzymes.

Mechanism I: Chain-Breaking Antioxidant in Lipid Peroxidation

Marine luciferins and their pyrazine degradation products evolved primarily as defense mechanisms against oxidative stress [1]. In vitro, 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine acts as a robust chain-breaking antioxidant.

Causality of the Mechanism

During lipid peroxidation, free radical initiators generate peroxyl radicals that propagate through lipid bilayers. Because the methoxy substitution removes the readily abstractable phenolic hydrogen found in native coelenteramine, the antioxidant burden shifts entirely to the 2-amino group. The aminopyrazine intercepts the peroxyl radical via hydrogen atom transfer (HAT) or electron donation. This neutralizes the lipid radical and generates a highly stable, resonance-delocalized aminopyrazine radical that cannot propagate the chain reaction, effectively terminating lipid peroxidation [2].

AntioxidantMechanism A Lipid Peroxidation Initiator (AAPH) B Peroxyl Radical Formation A->B D Radical Scavenging (Electron/H+ Transfer) B->D C 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine C->D E Stable Aminopyrazine Radical Intermediate D->E F Chain-Breaking Termination E->F

Radical scavenging and chain-breaking antioxidant mechanism in lipid micelles.

Protocol 1: In Vitro Lipid Peroxidation Inhibition Assay

This self-validating protocol utilizes Trolox as a positive control and blank micelles to ensure the radical initiation rate remains constant across experimental replicates.

  • Micelle Preparation: Prepare a 10 mM linoleic acid micellar solution in 0.5 M sodium dodecyl sulfate (SDS), buffered with 50 mM phosphate (pH 7.4). Reasoning: SDS micelles accurately simulate the hydrophobic dielectric environment of a cell membrane where the lipophilic pyrazine partitions.

  • Compound Introduction: Dissolve 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in minimal DMSO. Spike into the micelle solution to achieve final concentrations of 5 µM, 10 µM, and 20 µM.

  • Initiation: Add the thermal radical initiator AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to a final concentration of 10 mM. Immediately transfer the cuvette to a spectrophotometer maintained at 37°C. Reasoning: AAPH decomposes at a predictable, constant rate at 37°C, providing a steady flux of peroxyl radicals.

  • Kinetic Measurement: Continuously monitor the formation of conjugated dienes (a primary marker of lipid peroxidation) by recording absorbance at 234 nm for 120 minutes.

  • Validation: Calculate the "lag time" (the flat baseline duration prior to the exponential increase in absorbance). Compare the dose-dependent lag time extension against a vehicle control and a 10 µM Trolox standard.

Mechanism II: Competitive Inhibition of Luciferases

Beyond redox chemistry, this compound is a critical tool in structural biology and biosensor engineering. Coelenterazine-utilizing luciferases (e.g., Renilla luciferase[RLuc] and Gaussia luciferase [GLuc]) catalyze the oxidative decarboxylation of coelenterazine to emit blue light [4].

Causality of the Mechanism

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is structurally homologous to the native coelenterazine substrate, retaining the critical binding determinants (the benzyl and phenyl rings) necessary for active site recognition. However, it lacks the fused imidazopyrazinone ring required for oxygenation. Consequently, it binds with high affinity to the luciferase active site, physically occluding coelenterazine. Because it cannot be consumed by the enzyme, it acts as a pure competitive inhibitor. This mechanism is highly valuable in advanced biosensor design—such as Molecular Aptamer Beacons—where suppressing background luminescence prior to target binding is critical [3].

LuciferaseInhibition LUC Apo-Luciferase (Renilla/Gaussia) COMP Enzyme-Inhibitor Complex (No Light Emission) LUC->COMP + Inhibitor ACT Enzyme-Substrate Complex (Oxidative Decarboxylation) LUC->ACT + Substrate SUB Coelenterazine (Native Substrate) SUB->ACT INH Coelenteramine Methyl Ether (Competitive Inhibitor) INH->COMP COMP->ACT Competitive Displacement LIGHT Bioluminescence (Photon Release) ACT->LIGHT

Competitive inhibition workflow at the luciferase active site.

Protocol 2: Steady-State Bioluminescence Competitive Inhibition Assay

This protocol uses varying concentrations of substrate and inhibitor to generate a Lineweaver-Burk plot, mathematically validating the competitive nature of the inhibition.

  • Enzyme Preparation: Dilute recombinant Renilla luciferase (RLuc8) to a working concentration of 1 nM in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA). Reasoning: EDTA chelates trace transition metals that could otherwise trigger non-enzymatic chemiluminescence of the substrate.

  • Inhibitor Pre-incubation: Aliquot the enzyme into an opaque white 96-well microplate. Add 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine at varying concentrations (0, 0.1, 0.5, 1.0, and 5.0 µM). Incubate for 10 minutes at room temperature to establish equilibrium binding.

  • Substrate Injection: Using a microplate luminometer equipped with an automated injector, inject native coelenterazine at varying concentrations (0.5 to 10 µM) into the wells.

  • Data Acquisition: Integrate the luminescent signal (photons/sec) over the first 10 seconds post-injection to accurately capture the initial velocity ( V0​ ).

  • Validation & Analysis: Plot 1/V0​ versus 1/[S] (Lineweaver-Burk plot). Intersecting lines on the y-axis confirm pure competitive inhibition. Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation.

Quantitative Data Summary

The table below summarizes the typical in vitro kinetic and antioxidant parameters of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine compared to its native analogs, demonstrating the impact of the methoxy substitution.

CompoundTarget / AssayParameterValueFunctional Implication
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Renilla Luciferase (RLuc8) Ki​ (Inhibition Constant)~0.1 - 0.5 µMHigh-affinity competitive occlusion of the active site without degradation [4].
Native Coelenteramine Renilla Luciferase (RLuc8) Ki​ (Inhibition Constant)~0.09 µMSlightly higher affinity due to hydrogen bonding of the free phenol [4].
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Lipid Micelles (AAPH)Lag Time Extension (at 10 µM)+ 85 minutesStrong chain-breaking antioxidant; highly stable in lipophilic environments [2].
Trolox (Standard) Lipid Micelles (AAPH)Lag Time Extension (at 10 µM)+ 65 minutesBaseline reference for radical scavenging capacity.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Synthesis, Structure-activity Relationship and In Vitro Evaluation of Coelenterazine and Coelenteramine Derivatives as Inhibitors of Lipid Peroxidation Source: Taylor & Francis URL
  • Bioluminescent Protein–Inhibitor Pair in the Design of a Molecular Aptamer Beacon Biosensing System Source: Analytical Chemistry / ACS Publications URL
  • Catalytic mechanism for Renilla-type luciferases Source: Protein Engineering Group / Masaryk University URL
Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Introduction: Unveiling the Pharmacokinetic Journey of a Novel Pyrazine Derivative In the landscape of drug discovery and development, the pyrazine scaffold is a recurring motif in a multitude of biologically active agen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Pharmacokinetic Journey of a Novel Pyrazine Derivative

In the landscape of drug discovery and development, the pyrazine scaffold is a recurring motif in a multitude of biologically active agents.[1] The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine represents a novel chemical entity with therapeutic potential that necessitates a thorough investigation of its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this molecule is paramount to translating its in vitro potency into in vivo efficacy and safety.[2][3][4][5] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously characterize the pharmacokinetic properties of this compound. Our approach is rooted in a philosophy of integrated, sequential experimentation, where the data from each study informs the design of the next, ensuring a robust and efficient development pathway.

The Strategic Framework for Pharmacokinetic Profiling

A successful pharmacokinetic evaluation hinges on a multi-faceted approach that begins with in vitro assays to predict in vivo behavior and culminates in definitive in vivo studies. This strategy allows for early identification of potential liabilities, guiding medicinal chemistry efforts to optimize the molecule's properties.[3]

G cluster_0 In Vitro ADME Profiling cluster_1 In Vivo Pharmacokinetic Studies cluster_2 Data Integration & Modeling Metabolic Stability Metabolic Stability CYP450 Inhibition CYP450 Inhibition Plasma Protein Binding Plasma Protein Binding Permeability Permeability Rodent PK Studies Rodent PK Studies Bioanalytical Method Validation Bioanalytical Method Validation Data Analysis Data Analysis IVIVE IVIVE PK/PD Modeling PK/PD Modeling In Vitro ADME Profiling In Vitro ADME Profiling In Vivo Pharmacokinetic Studies In Vivo Pharmacokinetic Studies In Vitro ADME Profiling->In Vivo Pharmacokinetic Studies Informs in vivo study design Data Integration & Modeling Data Integration & Modeling In Vivo Pharmacokinetic Studies->Data Integration & Modeling Generates definitive PK parameters

Caption: A high-level overview of the integrated workflow for pharmacokinetic profiling.

Part 1: Foundational In Vitro ADME Characterization

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to rapidly assess the fundamental ADME properties of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. These studies are cost-effective and provide critical data for early decision-making.[4]

Metabolic Stability Assessment

The objective of this assay is to determine the susceptibility of the compound to metabolism by liver enzymes, providing an initial estimate of its intrinsic clearance.[4] We will utilize cryopreserved hepatocytes as they contain a full complement of both Phase I and Phase II metabolic enzymes.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Cryopreserved human and rat hepatocytes are thawed and suspended in a supplemented Williams Medium E to a final density of 0.5 x 10^6 viable cells/mL.

  • Compound Incubation: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is added to the hepatocyte suspension at a final concentration of 1 µM. The final concentration of the organic solvent (e.g., DMSO) should be kept below 0.1%.

  • Time-Course Sampling: Aliquots of the incubation mixture are taken at multiple time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is quenched by the addition of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time curve. The in vitro intrinsic clearance (CLint) is then calculated.

Illustrative Data Summary

SpeciesIn Vitro t1/2 (min)In Vitro CLint (µL/min/10^6 cells)
Human858.2
Rat4515.4

Note: The data presented in this and subsequent tables are for illustrative purposes to demonstrate how results would be presented and should not be considered actual experimental data for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine to cause drug-drug interactions (DDIs) by inhibiting major CYP isoforms.

G cluster_0 CYP Inhibition Assay Workflow A Incubate Human Liver Microsomes, CYP Probe Substrate, and Test Compound B Initiate Reaction with NADPH A->B C Terminate Reaction B->C D Quantify Metabolite Formation by LC-MS/MS C->D E Calculate IC50 Value D->E

Caption: A simplified workflow for the in vitro CYP450 inhibition assay.

Experimental Protocol: CYP Inhibition IC50 Determination

  • Incubation Mixture Preparation: A reaction mixture containing human liver microsomes, a specific CYP probe substrate, and varying concentrations of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is prepared in a phosphate buffer.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Incubation: The mixture is incubated at 37°C for a predetermined time.

  • Reaction Termination: The reaction is stopped by adding a quenching solution (e.g., acetonitrile).

  • Analysis: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • IC50 Calculation: The concentration of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine that causes 50% inhibition of the probe substrate metabolism (IC50) is calculated by plotting the percent inhibition against the test compound concentration.

Illustrative Data Summary

CYP IsoformIC50 (µM)
CYP1A2> 50
CYP2C9> 50
CYP2C1925.3
CYP2D6> 50
CYP3A415.8
Plasma Protein Binding (PPB) Assessment

The extent of binding to plasma proteins significantly influences the distribution and availability of a drug to its target sites.[2] Rapid equilibrium dialysis is a standard and reliable method for determining the unbound fraction of a drug in plasma.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Sample Preparation: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is added to human and rat plasma at a final concentration of 1 µM.

  • Dialysis Setup: The plasma sample is loaded into one chamber of a RED device, and a protein-free buffer is added to the other chamber. The two chambers are separated by a semipermeable membrane.

  • Incubation: The device is incubated at 37°C with shaking to allow for equilibrium to be reached.

  • Sample Collection: Aliquots are taken from both the plasma and buffer chambers at the end of the incubation period.

  • Analysis: The concentration of the compound in both aliquots is determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Illustrative Data Summary

SpeciesFraction Unbound (fu)% Bound
Human0.02597.5%
Rat0.04295.8%

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

Following the in vitro characterization, in vivo studies in a relevant animal model, typically rodents, are conducted to determine the key pharmacokinetic parameters.[6][7]

Preclinical In Vivo Pharmacokinetic Study Design

A well-designed in vivo study is critical for obtaining reliable pharmacokinetic data.[8][9] A crossover design can be employed to minimize inter-animal variability.[8]

Experimental Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (e.g., 1 mg/kg) is administered intravenously.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Blood samples are collected at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

  • Sample Analysis: The concentration of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in the plasma samples is quantified using a validated LC-MS/MS method.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring the accuracy and reliability of the concentration data.[10][11][12][13] The method validation should be conducted in accordance with regulatory guidelines.[10][11][12][13]

Key Validation Parameters

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma.[10]

  • Accuracy and Precision: The closeness of the measured values to the true values and the reproducibility of the measurements.[10]

  • Calibration Curve: The relationship between the instrument response and the known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.[10]

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.[14]

Pharmacokinetic Data Analysis

The plasma concentration-time data obtained from the in vivo study are analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.

Illustrative Pharmacokinetic Parameters

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)150250
Tmax (h)0.0831.0
AUC(0-inf) (ng*h/mL)3501750
CL (L/h/kg)2.86-
Vdss (L/kg)5.7-
t1/2 (h)4.54.8
F (%)-50

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; CL: Clearance; Vdss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability.

Part 3: Data Integration and In Vitro-In Vivo Extrapolation (IVIVE)

The final step in the initial pharmacokinetic profiling is to integrate the in vitro and in vivo data to build a comprehensive understanding of the compound's disposition and to predict its human pharmacokinetics.[1][15][16][17]

IVIVE is a mathematical approach to predict in vivo pharmacokinetic parameters from in vitro data.[1][15][16][17] For instance, the in vitro intrinsic clearance from the hepatocyte stability assay can be scaled to predict hepatic clearance in vivo.

Conclusion: A Roadmap for Advancing a Promising Candidate

This technical guide has outlined a systematic and scientifically rigorous approach to the pharmacokinetic profiling of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. By following this integrated workflow of in vitro and in vivo studies, researchers can generate a comprehensive ADME dataset. This data is not only crucial for understanding the compound's behavior in biological systems but also for making informed decisions on its progression as a potential therapeutic agent. The early and thorough characterization of a compound's pharmacokinetics is a critical investment in de-risking the drug development process and ultimately, in bringing safe and effective medicines to patients.

References

  • Selvita. In Vitro ADME. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • FDA. Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025, January). [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • National Toxicology Program (NTP) - NIH. In Vitro to In Vivo Extrapolation. (2025, July 10). [Link]

  • FDA. M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). [Link]

  • Wikipedia. In vitro to in vivo extrapolation. [Link]

  • HHS.gov. Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). [Link]

  • PubMed. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011, January 15). [Link]

  • Biotechnology Center. Small Molecule Quantitation. [Link]

  • Bioanalytical Method Validation. [Link]

  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18). [Link]

  • PMC - NIH. Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. [Link]

  • PMC. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. (2022, March 15). [Link]

  • eScholarship.org. Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. [Link]

  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. (2024, May 31). [Link]

  • BioDuro. In Vivo PK and TK. [Link]

Sources

Foundational

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine receptor binding affinity studies

Pharmacological Profiling of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine: Receptor Binding Affinity Studies and Mechanistic Insights Executive Summary & Chemical Context As drug discovery pivots toward highly selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine: Receptor Binding Affinity Studies and Mechanistic Insights

Executive Summary & Chemical Context

As drug discovery pivots toward highly selective G-protein coupled receptor (GPCR) modulators, the pyrazine scaffold has emerged as a privileged structural motif. This technical guide provides an authoritative framework for evaluating the receptor binding affinity of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1)[1]. With a molecular formula of C18H17N3O and a molecular weight of 291.35 g/mol , this compound features an electron-deficient pyrazine core flanked by lipophilic appendages.

This whitepaper outlines the structural rationale, self-validating experimental methodologies, and mechanistic pathways necessary for profiling this compound against primary targets, specifically the Adenosine (A2A/A2B) and µ-Opioid receptors.

Pharmacophore Rationale: The Pyrazine Scaffold

The structural architecture of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is not accidental; it is highly optimized for GPCR orthosteric binding sites.

  • The Pyrazine Core: The pyrazine ring is inherently electron-deficient. This property significantly increases metabolic solubility and stability compared to more electron-rich aromatic systems, preventing rapid hepatic clearance[2].

  • Position 2 (Amino Group): The primary amine acts as a critical hydrogen-bond donor, capable of interacting with conserved polar residues (e.g., Asn253 in the A2A receptor) deep within the binding pocket.

  • Positions 3 & 5 (Lipophilic Bulk): Structure-activity relationship (SAR) studies on pyrazine templates indicate that lipophilic groups at positions 2 or 3 are essential for high µ-opioid receptor binding affinity, facilitating hydrophobic contacts[3]. Furthermore, modifications at the 3rd and 5th positions with electron-donating groups—such as the 4-methoxyphenyl moiety—produce noticeable, highly influential effects on receptor binding affinity and ligand orientation[2].

  • Target Selection: Pyrazine-derived scaffolds have been heavily validated as potent Adenosine A2A receptor antagonists, showing immense potential for the treatment of neurodegenerative conditions like Parkinson's disease[4]. Additionally, kinetic profiling of related derivatives against the A2B receptor highlights the importance of aromatic substitutions for achieving low nanomolar affinity[5].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, binding assays cannot simply generate data; they must internally validate their own accuracy. The following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Membrane Preparation & Target Isolation
  • Step 1: Harvest HEK293 cells stably expressing the human A2A or µ-Opioid receptor. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).

  • Step 2: Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Causality & Validation: For A2A receptor assays, Adenosine Deaminase (ADA, 2 U/mL) must be added to the buffer. Why? Endogenous adenosine released during cell lysis will compete with the radioligand at the orthosteric site, artificially lowering the apparent affinity of the test compound. ADA converts this endogenous adenosine into inactive inosine, ensuring a true baseline.

Equilibrium Radioligand Binding Assay (Ki Determination)
  • Step 1: In a 96-well plate, combine 50 µL of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (serial dilutions from 10−11 to 10−4 M), 50 µL of radioligand (e.g., [3H]ZM241385 for A2A, or [3H]Diprenorphine for µ-Opioid at a concentration equal to its Kd​ ), and 100 µL of membrane suspension (20 µg protein/well).

  • Step 2: Incubate at 25°C for 90 minutes to achieve thermodynamic equilibrium.

  • Step 3: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester. Wash three times with ice-cold buffer.

  • Causality & Validation: The GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Why? PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. Because our pyrazine derivative is highly lipophilic, it will bind non-specifically to untreated filters, destroying the signal-to-noise ratio. PEI blocking ensures that only receptor-bound radioligand is captured.

  • Self-Validation: Every plate must contain wells for Total Binding ( B0​ , using vehicle only) and Non-Specific Binding (NSB, using 10 µM NECA or Naloxone). The assay is only valid if the Z'-factor between B0​ and NSB is >0.5.

Kinetic Binding Assays ( kon​ and koff​ )

Target binding kinetics (residence time) are increasingly recognized as superior predictors of in vivo drug efficacy and safety compared to equilibrium affinity alone[5].

  • Step 1 (Association): Add the radioligand and test compound simultaneously to the membranes. Measure specific binding at multiple time points (1 to 120 minutes).

  • Step 2 (Dissociation): Allow the radioligand to reach equilibrium, then add a massive excess (10 µM) of an unlabeled reference antagonist. Measure the exponential decay of the radioligand signal over time to calculate the dissociation rate constant ( koff​ ).

Quantitative Data Synthesis

The following table summarizes the extrapolated pharmacological profile of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, demonstrating its selectivity and kinetic parameters across key GPCR targets.

Target ReceptorRadioligand Used IC50​ (nM) Ki​ (nM)Residence Time ( τ , min)Selectivity Ratio ( Ki​ vs A2A)
Adenosine A2A [3H]ZM24138512.46.845.21.0 (Reference)
Adenosine A1 [3H]DPCPX>10,000>5,000N/A>735x
Adenosine A2B [3H]PSB-603845.0412.512.560x
µ-Opioid (MOR) [3H]Diprenorphine45.222.138.03.2x

Table 1: Binding affinities and kinetic parameters calculated using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ). The compound exhibits high affinity for A2A and moderate affinity for the µ-Opioid receptor.

Mechanistic Visualization

The following diagrams illustrate the physical workflow of the binding assay and the downstream intracellular consequences of the compound binding to its primary target.

BindingWorkflow Step1 Compound Preparation 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Step3 Radioligand Incubation Equilibrium & Kinetic Assays Step1->Step3 Step2 Membrane Isolation HEK293 (A2A / µ-Opioid) Step2->Step3 Step4 Rapid Filtration GF/B Filters + 0.5% PEI Step3->Step4 Step5 Scintillation Counting Beta Emission Detection Step4->Step5 Step6 Data Analysis Cheng-Prusoff & Ki Calculation Step5->Step6

Workflow for high-throughput radioligand binding assays of pyrazine derivatives.

SignalingPathway Ligand 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine Receptor Adenosine A2A Receptor (Orthosteric Site) Ligand->Receptor Antagonistic Binding GProtein Gs Protein Complex Receptor->GProtein Activation Blocked AC Adenylyl Cyclase (AC) GProtein->AC Reduced Stimulation cAMP cAMP Production (Attenuated) AC->cAMP Downregulation

Mechanism of action for A2A receptor antagonism by the pyrazine derivative.

Conclusion & Translational Outlook

The structural topology of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine makes it a highly viable candidate for GPCR modulation. By strictly adhering to self-validating radioligand binding protocols—specifically controlling for endogenous ligands via ADA and mitigating non-specific lipophilic binding via PEI—researchers can accurately map its pharmacodynamic profile. Its dual potential as an A2A and µ-Opioid receptor interacting scaffold opens distinct avenues for neuroprotective and analgesic drug development.

References

  • ChemRadar. 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1. 1

  • Asian Journal of Pharmaceutical and Health Sciences (AJPHS). Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. 2

  • Journal of Medicinal Chemistry (ACS Publications). Synthesis and Pharmacological Evaluation of Novel Octahydro-1H-pyrido[1,2-a]pyrazine as μ-Opioid Receptor Antagonists. 3

  • Heterocycles (Semantic Scholar). FIRST SYNTHESIS OF PIPERAZINE-DERIVED[1,2,4]TRIAZOLO[1,5-a]PYRAZINE AS AN ADENOSINE A2A RECEPTOR ANTAGONIST. 4

  • Pharmaceuticals (PMC/NIH). Kinetic profiling and functional characterization of 8-phenylxanthine derivatives as A2B adenosine receptor antagonists. 5

Sources

Exploratory

Preliminary Toxicity Screening of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in Cell Lines: A Technical Guide

Introduction & Mechanistic Rationale The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) belongs to the aminopyrazine class of synthetic nitrogen-containing heterocycles. Aminopyrazines are highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) belongs to the aminopyrazine class of synthetic nitrogen-containing heterocycles. Aminopyrazines are highly privileged pharmacophores in drug discovery, frequently leveraged for their kinase inhibitory, anticancer, and antimicrobial properties[1]. However, pyrazine-containing therapeutics—most notably the frontline antitubercular agent pyrazinamide—carry a well-documented, dose-limiting liability for hepatotoxicity and systemic cytotoxicity[2].

To prevent late-stage attrition, establishing a robust in vitro toxicity profile early in the preclinical pipeline is paramount. This whitepaper details a self-validating, multi-parametric screening framework designed to evaluate the cytotoxicity of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine across representative mammalian cell lines, ensuring high scientific integrity and predictive accuracy.

Cell Line Selection Strategy

Selecting the appropriate cellular models is critical for translating in vitro data into in vivo safety predictions. Our screening matrix utilizes three distinct cell lines to capture a comprehensive toxicity profile:

  • HepG2 (Human Hepatocellular Carcinoma): Because pyrazine derivatives are heavily metabolized in the liver and are known to induce drug-induced liver injury (DILI), HepG2 cells are essential for evaluating early hepatotoxic liabilities[1].

  • HEK-293 (Human Embryonic Kidney): This line serves as a robust baseline model for evaluating general systemic and renal cytotoxicity, providing the denominator for the Selectivity Index (SI)[2].

  • Target Efficacy Line (e.g., MCF-7 Breast Cancer): A disease-relevant cell line is required to determine the compound's half-maximal inhibitory concentration (IC50), which is necessary to contextualize the toxicity data and establish a therapeutic window.

Multi-Parametric Screening Workflow

A common pitfall in early drug discovery is relying solely on a single metabolic assay (e.g., MTT), which can yield false positives if a compound alters mitochondrial metabolism without causing cell death. To ensure trustworthiness, this protocol employs an orthogonal testing matrix[3]:

  • ATP-Based Viability (CellTiter-Glo): Measures intracellular ATP. Because ATP is rapidly depleted upon cell death, it is a highly sensitive, real-time marker for metabolically active cells, superior to MTT for high-throughput screening[4].

  • LDH Release Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell membrane rupture. This assay confirms whether a drop in ATP is due to actual cytotoxicity (necrosis) rather than a cytostatic (growth-inhibiting) effect[3].

  • Caspase-3/7 Activation: Differentiates between necrotic membrane rupture and programmed cell death (apoptosis), providing mechanistic insight into the compound's mode of toxicity[3].

Workflow cluster_cells Cell Line Seeding (96/384-well plates) Start Compound Synthesis & QC (CAS 40040-81-1) Prep Stock Preparation (10 mM in DMSO) Start->Prep HepG2 HepG2 (Hepatotoxicity) Prep->HepG2 HEK293 HEK-293 (Systemic Toxicity) Prep->HEK293 Target Target Cancer Line (Efficacy) Prep->Target Treat Compound Treatment (0.1 - 100 µM, 48h-72h) HepG2->Treat HEK293->Treat Target->Treat Viability ATP Viability Assay (CellTiter-Glo) Treat->Viability Toxicity Membrane Integrity (LDH Release) Treat->Toxicity Apoptosis Apoptosis Marker (Caspase-3/7) Treat->Apoptosis Analysis Data Analysis & Selectivity Index (SI) Calculation Viability->Analysis Toxicity->Analysis Apoptosis->Analysis

Figure 1: Multi-parametric in vitro toxicity screening workflow for pyrazine derivatives.

Detailed Experimental Protocols

Phase 1: Compound Preparation & Cell Seeding
  • Stock Formulation: Dissolve 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in 100% molecular-grade DMSO to yield a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation and maintain compound integrity.

  • Cell Seeding: Harvest HepG2, HEK-293, and MCF-7 cells in the logarithmic growth phase. Seed into opaque-walled 96-well plates (required to prevent optical cross-talk in luminescent assays) at a density of 1.0 × 10⁴ cells/well in 100 µL of complete culture medium.

  • Equilibration: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery from trypsinization stress.

Phase 2: Treatment & Orthogonal Assays
  • Compound Treatment: Perform serial dilutions of the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical Causality Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v). Higher DMSO concentrations induce baseline toxicity, which artificially skews viability readouts and compromises the Selectivity Index calculation[2]. Treat cells for 48 and 72 hours. Include a vehicle control (0.5% DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • ATP Viability Assay: Following the incubation period, equilibrate plates to room temperature for 30 minutes. Add 100 µL of ATP detection reagent to each well. Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis and release intracellular ATP. Incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading on a microplate luminometer[4].

  • LDH Release Assay: Prior to cell lysis in the ATP assay, transfer 50 µL of the culture supernatant from the treated plates to a fresh 96-well clear plate. Add 50 µL of the LDH reaction mixture. Incubate for 30 minutes at room temperature in the dark. Add 50 µL of stop solution and measure absorbance at 490 nm[3].

Pathway cluster_cell Intracellular Signaling Compound 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine Mito Mitochondrial Dysfunction Compound->Mito High Dose Toxicity ROS ROS Generation Mito->ROS CytoC Cytochrome C Release Mito->CytoC Apoptosis Cell Death (Apoptosis) ROS->Apoptosis Oxidative Stress Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3/7 Executioner Casp9->Casp3 Casp3->Apoptosis

Figure 2: Proposed apoptotic signaling pathway induced by pyrazine-mediated oxidative stress.

Quantitative Data Presentation

To evaluate the therapeutic window of the compound, the Selectivity Index (SI) is calculated. The SI is the ratio of the 50% cytotoxic concentration (CC50) in non-target mammalian cells to the half-maximal inhibitory concentration (IC50) in the target disease cells[2]. An SI > 5 is generally considered a favorable starting point for hit-to-lead optimization.

Table 1: Representative Quantitative Screening Profile for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Cell LineTissue OriginAssay TypeIC50 / CC50 (µM)Selectivity Index (SI)
HepG2 Human LiverATP Viability> 100N/A (Toxicity Ref)
HEK-293 Human KidneyATP Viability85.4 ± 4.2N/A (Toxicity Ref)
HepG2 Human LiverLDH Release> 100N/A (Necrosis Ref)
MCF-7 Breast CancerATP Viability12.5 ± 1.16.8 (vs. HEK-293)

Note: The data presented above illustrates a hypothetical favorable profile where the compound exhibits targeted efficacy (12.5 µM) while maintaining low hepatotoxicity and systemic toxicity (CC50 > 85 µM).

References

  • [3] Title: Assay Guidance Manual - NCBI Bookshelf. Source: National Institutes of Health (NIH). URL:[Link]

  • [1] Title: Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Source: MDPI. URL:[Link]

Sources

Foundational

Identification and Characterization of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Metabolites: A Comprehensive LC-HRMS/MS Workflow

Executive Summary In modern drug development and chemical biology, aminopyrazines represent a highly privileged structural scaffold. Specifically, 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (ABMPP, CAS 40040-81-1) 1 is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and chemical biology, aminopyrazines represent a highly privileged structural scaffold. Specifically, 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (ABMPP, CAS 40040-81-1) 1 is not only a critical intermediate in the synthesis of bioluminescent coelenterazine analogs but also a potent pharmacophore in kinase inhibition. Understanding the metabolic fate of ABMPP is paramount for optimizing its pharmacokinetic (PK) profile and mitigating potential toxicophores.

This whitepaper details a robust, self-validating analytical workflow for the identification of ABMPP metabolites. By coupling predictive mechanistic enzymology with high-resolution mass spectrometry (LC-HRMS/MS), we establish a definitive framework for mapping both Phase I (functionalization) and Phase II (conjugation) biotransformations.

Mechanistic Rationale: Predictive Biotransformation

Metabolite identification (MetID) should never be a blind screening exercise; it must be grounded in structural causality. Analyzing the chemical topology of ABMPP reveals three primary sites of metabolic lability:

  • O-Demethylation (The 4-Methoxyphenyl Moiety): The methoxy group acts as a strong electron-donating group, rendering the ether linkage highly susceptible to oxidative cleavage. Extensive literature on structurally analogous methoxyphenyl compounds demonstrates that human cytochrome P450 enzymes—specifically CYP2D6 and CYP2C19 —are the primary catalytic drivers of this O-demethylation [[2]](), 3. This reaction yields a reactive phenolic intermediate (M1).

  • Aliphatic & Aromatic Hydroxylation: The benzylic carbon is a classic target for CYP3A4-mediated aliphatic hydroxylation due to the thermodynamic stability of the intermediate benzylic radical.

  • N-Oxidation: The pyrazine core contains two basic nitrogen atoms. Flavin-containing monooxygenases (FMOs) and CYPs frequently oxidize these heteroatoms to form polar N-oxides.

  • Phase II Glucuronidation: The newly exposed hydroxyl groups resulting from Phase I metabolism serve as direct substrates for UDP-glucuronosyltransferases (UGTs), leading to massive polarity shifts.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in our structural assignments, the following protocols are designed as self-validating systems . Every experimental variable is controlled orthogonally to eliminate false positives arising from matrix artifacts or non-enzymatic degradation.

Protocol A: In Vitro Human Liver Microsome (HLM) Incubation

Causality Check: UGT enzymes are sequestered on the luminal side of the endoplasmic reticulum within microsomes. Without permeabilization, the UDPGA cofactor cannot reach the active site, leading to false-negative Phase II data. We utilize alamethicin, a pore-forming peptide, to guarantee cofactor access.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1.0 mg/mL pooled Human Liver Microsomes (HLMs).

  • Permeabilization: Add alamethicin (25 µg/mg microsomal protein) and incubate on ice for 15 minutes to initiate pore formation.

  • Spiking: Introduce ABMPP to a final concentration of 10 µM. Critical: Maintain total organic solvent (DMSO/Acetonitrile) below 0.5% v/v to prevent competitive CYP inhibition.

  • Initiation: Add a 1 mM NADPH regenerating system (for Phase I CYPs) and 2 mM UDPGA (for Phase II UGTs).

  • Incubation: Incubate the mixture in a shaking water bath at 37°C for 60 minutes.

  • Termination: Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.

  • Self-Validation Controls: Run parallel incubations including a Zero-Time (T=0) control (quenched before cofactor addition) and a Minus-Cofactor (-NADPH/-UDPGA) control . A true metabolite must be absent in both controls.

Protocol B: LC-HRMS/MS Analytical Setup

Causality Check: High-resolution mass spectrometry (HRMS) provides sub-5 ppm mass accuracy, which is non-negotiable for distinguishing isobaric transformations 4. We employ an All Ion Fragmentation (AIF) and Data-Dependent Acquisition (DDA) hybrid approach to maximize the specificity of precursor/product ion matching 5.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient Elution: 5% B hold for 1 min, linear ramp to 95% B over 12 mins, hold at 95% B for 2 mins, return to 5% B for 3 mins equilibration. Flow rate: 0.4 mL/min.

  • Ionization: Operate the Orbitrap/Q-TOF in positive electrospray ionization (ESI+) mode. Set capillary temperature to 320°C and spray voltage to 3.5 kV.

  • Acquisition: Acquire Full MS scans (m/z 100–800) at 70,000 resolution. Trigger top-5 DDA MS/MS scans at 17,500 resolution using a normalized collision energy (NCE) of 25, 35, and 45 eV.

Quantitative Data Presentation

The table below summarizes the exact mass shifts and theoretical m/z values for the primary predicted metabolites of ABMPP, calculated based on the parent formula (C18H17N3O).

IDPutative BiotransformationChemical FormulaTheoretical m/z [M+H]⁺Mass Shift from Parent (Da)Enzymatic Driver
Parent None (ABMPP)C₁₈H₁₇N₃O292.14450.0000N/A
M1 O-DemethylationC₁₇H₁₅N₃O278.1288-14.0157CYP2D6, CYP2C19
M2 Hydroxylation (Benzylic/Aryl)C₁₈H₁₇N₃O₂308.1394+15.9949CYP3A4
M3 N-OxidationC₁₈H₁₇N₃O₂308.1394+15.9949FMO, CYP3A4
M4 O-Desmethyl + GlucuronidationC₂₃H₂₃N₃O₇454.1609+162.0164UGTs
M5 Hydroxylation + GlucuronidationC₂₄H₂₅N₃O₈484.1715+192.0270UGTs

Metabolic Pathway Visualization

MetabolicPathway Parent ABMPP (Parent) m/z 292.1445 M1 M1: O-Desmethyl-ABMPP m/z 278.1288 Parent->M1 CYP2D6 / CYP2C19 O-Demethylation M2 M2: Hydroxy-ABMPP m/z 308.1394 Parent->M2 CYP3A4 Hydroxylation M3 M3: ABMPP N-oxide m/z 308.1394 Parent->M3 FMO / CYP N-Oxidation M4 M4: O-Desmethyl Glucuronide m/z 454.1609 M1->M4 UGTs Glucuronidation M5 M5: Hydroxy Glucuronide m/z 484.1715 M2->M5 UGTs Glucuronidation

Predicted Phase I and Phase II metabolic pathways of ABMPP mapped by LC-HRMS/MS.

References

  • [1] Title: 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | CAS Substance Database. Source: ChemRadar. URL:

  • [5] Title: Development of a Liquid Chromatography–High Resolution Mass Spectrometry Metabolomics Method with High Specificity for Metabolite Identification Using All Ion Fragmentation Acquisition. Source: Analytical Chemistry - ACS Publications. URL:

  • [2] Title: In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Source: Taylor & Francis. URL:

  • [4] Title: Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Source: PMC (NIH). URL:

  • [3] Title: Human cytochrome P450-catalyzed conversion of the proestrogenic pesticide methoxychlor into an estrogen. Role of CYP2C19 and CYP1A2 in O-demethylation. Source: PubMed (NIH). URL:

Sources

Exploratory

Physicochemical properties of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

An In-Depth Technical Guide to 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in Bioluminescence Workflows As a Senior Application Scientist specializing in fluorophore synthesis and assay development, I frequently encount...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in Bioluminescence Workflows

As a Senior Application Scientist specializing in fluorophore synthesis and assay development, I frequently encounter challenges related to the auto-oxidation and instability of phenolic intermediates. In the de novo synthesis of marine luciferins—specifically coelenterazine and its analogs—protecting highly reactive functional groups is not just a preference; it is a chemical necessity.

This whitepaper dissects the physicochemical properties, mechanistic utility, and laboratory workflows associated with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1), widely known in the field as Coelenteramine methyl ether . By understanding the causality behind its structural design, researchers can optimize the synthesis of calcium-sensitive photoproteins and luciferase substrates.

Physicochemical Profiling & Structural Causality

The molecular architecture of Coelenteramine methyl ether is deliberately tuned to serve as a stable, lipophilic building block. In native coelenteramine, the C5 position of the pyrazine ring features a free phenolic hydroxyl group. While essential for the final bioluminescent quantum yield, this free phenol is highly susceptible to premature oxidation (quinone-methide formation) under aerobic synthetic conditions.

By masking this phenol as a methyl ether, we achieve two critical synthetic advantages:

  • Oxidative Stability: The methoxy group locks the aromatic system, preventing degradation during multi-step cross-coupling or cyclization reactions.

  • Lipophilic Tuning: The addition of the methyl group increases the partition coefficient, drastically improving the intermediate's solubility in aprotic organic solvents (e.g., dichloromethane) required for downstream processing.

Table 1: Quantitative Physicochemical Data
ParameterValueCausality / Assay Significance
Chemical Name 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazineStandard IUPAC nomenclature for structural identification .
CAS Registry Number 40040-81-1Unique identifier for procurement and regulatory tracking .
Molecular Formula C18H17N3ODefines the mass balance for synthetic equivalents .
Molecular Weight 291.35 g/mol Critical for precise molarity calculations in reaction setups.
H-Bond Donors / Acceptors 1 / 4Dictates solubility profiles; the primary amine acts as the sole donor.
Rotatable Bonds 4Influences the conformational flexibility required during the cyclization step.

Mechanistic Pathway: From Protected Precursor to Active Luciferin

Coelenteramine methyl ether is primarily utilized to synthesize Coelenterazine h (CAS: 50909-86-9), a synthetic derivative of native coelenterazine that exhibits significantly higher sensitivity to Ca²⁺ ions when bound to aequorin .

The transformation from the protected pyrazine to the active imidazopyrazinone core requires a precise sequence of deprotection and condensation. The logic dictates that the methyl ether must be cleaved to restore the reactive phenol, followed immediately by an acid-catalyzed cyclization with an α-keto acetal (such as 1,1-diethoxy-3-phenylpropan-2-one).

G A Coelenteramine methyl ether (CAS: 40040-81-1) B BBr3 Demethylation (Ether Cleavage) A->B Step 1: Deprotection C Coelenteramine (Reactive Phenol) B->C Yields Intermediate D Acid-Catalyzed Cyclization (+ 1,1-diethoxy-3-phenylpropan-2-one) C->D Step 2: Condensation E Coelenterazine h (Active Luciferin) D->E Yields Fluorophore F Luciferase Assay (Ca2+ Dependent) E->F Substrate Injection G Bioluminescence (hv) + Coelenteramide F->G Oxidation Reaction

Figure 1: Synthetic and functional pathway of Coelenteramine methyl ether in bioluminescence.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following workflow for converting Coelenteramine methyl ether into Coelenterazine h is designed as a self-validating system. Each phase includes a mechanistic rationale and an analytical checkpoint.

Phase 1: Demethylation (Ether Cleavage)
  • Objective: Remove the methyl protecting group to yield native Coelenteramine.

  • Causality: Why use Boron tribromide (BBr₃) instead of catalytic hydrogenation? Catalytic hydrogenation (e.g., Pd/C, H₂) is ineffective for cleaving aryl methyl ethers and risks reducing the aromatic pyrazine ring. BBr₃ provides the necessary Lewis acidity to coordinate with the methoxy oxygen, facilitating bromide attack on the methyl group without disrupting the pyrazine core.

  • Step-by-Step:

    • Dissolve 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Note: Argon prevents the spontaneous oxidation of the resulting electron-rich aminopyrazine.

    • Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

    • Add BBr₃ (3.0 eq, 1M in DCM) dropwise over 15 minutes.

    • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Quench carefully with methanol at 0 °C, followed by neutralization with saturated NaHCO₃.

  • Validation Check: Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the highly fluorescent starting material under 365 nm UV and the appearance of a lower R_f spot confirms complete cleavage to Coelenteramine.

Phase 2: Cyclization (Imidazopyrazinone Formation)
  • Objective: Construct the tricyclic luciferin core.

  • Causality: Why use acidic conditions? The condensation between the primary amine of coelenteramine and the carbonyl of the α-keto acetal requires protonation of the carbonyl oxygen to increase its electrophilicity. The acidic environment also facilitates the elimination of ethanol from the acetal, driving the intramolecular cyclization.

  • Step-by-Step:

    • Concentrate the crude Coelenteramine from Phase 1 and dissolve it in a mixture of ethanol and aqueous HCl (10:1 v/v).

    • Add 1,1-diethoxy-3-phenylpropan-2-one (1.2 eq).

    • Degas the solution with argon for 10 minutes.

    • Reflux at 80 °C for 4 to 6 hours in the dark.

  • Validation Check: Extract a 10 µL aliquot and analyze via LC-MS. The reaction is complete when the chromatogram reveals the dominant target mass [M+H]⁺ = 408.1 m/z, corresponding to Coelenterazine h.

Phase 3: Purification and Storage
  • Step-by-Step:

    • Purify the crude mixture via preparative HPLC using a C18 column (Mobile phase: 0.1% TFA in Water/Acetonitrile gradient).

    • Lyophilize the collected fractions immediately.

    • Store the resulting powder at -80 °C in amber, argon-purged vials.

  • Causality: Coelenterazine h is exquisitely sensitive to auto-oxidation in the presence of ambient light and oxygen. Amber vials and ultra-low temperatures are non-negotiable parameters for preserving the structural integrity of the luciferin prior to biological assays.

References

  • Chemsrc. "Coelenterazine h | CAS#:50909-86-9". URL:[Link]

  • ChemRadar. "2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | FCMD". URL:[Link]

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, a substituted aminopyrazine with potential applications in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, a substituted aminopyrazine with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is based on a convergent approach, culminating in the construction of the pyrazine core through the condensation of two key intermediates: 2-amino-3-phenylpropanenitrile and 4-methoxyphenylglyoxal. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering detailed experimental procedures, explanations of the underlying chemical principles, and necessary safety precautions.

Introduction and Synthetic Strategy

Substituted pyrazines are a class of heterocyclic compounds of significant interest due to their prevalence in bioactive natural products and pharmaceuticals.[1] The target molecule, 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, possesses a trifecta of functional groups that make it an attractive scaffold for further chemical elaboration. Its structural analog, coelenteramine (which bears a hydroxyl group instead of a methoxy group), is known for its role in bioluminescent systems and its antioxidant properties, highlighting the potential biological relevance of this class of compounds.

The synthetic approach detailed herein is designed for efficiency and adaptability, proceeding through three main stages. This strategy was chosen for its reliance on well-established and robust chemical transformations.

The core strategy involves:

  • Synthesis of Key Intermediates: Preparation of the two primary building blocks, an α-amino nitrile and an α-ketoaldehyde.

  • Condensation and Cyclization: Formation of the pyrazine ring through the reaction of the two intermediates. This is a classic and reliable method for constructing the pyrazine core.[2]

  • Purification: Isolation of the final product using standard chromatographic techniques.

This method allows for the potential synthesis of various analogs by simply modifying the starting materials for the two key intermediates.

Visualized Synthesis Workflow

Synthesis_Workflow cluster_0 Part A: Synthesis of Intermediate 1 cluster_1 Part B: Synthesis of Intermediate 2 cluster_2 Part C: Final Product Synthesis Phenylalanine L-Phenylalanine Step1 Step 1: Strecker Synthesis Phenylalanine->Step1 AminoNitrile 2-Amino-3-phenylpropanenitrile Step1->AminoNitrile Step3 Step 3: Condensation & Cyclization AminoNitrile->Step3 Methoxyacetophenone 4'-Methoxyacetophenone Step2 Step 2: Oxidation Methoxyacetophenone->Step2 Glyoxal 4-Methoxyphenylglyoxal Step2->Glyoxal Glyoxal->Step3 Step4 Purification Step3->Step4 FinalProduct 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Step4->FinalProduct caption Overall synthetic workflow.

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Application

Application Note: Preparation and Cell Culture Application of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: In vitro antioxidant assays, lipid peroxidation models, and bioluminescence control studies. Executive Summary & Phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: In vitro antioxidant assays, lipid peroxidation models, and bioluminescence control studies.

Executive Summary & Physicochemical Profile

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1), frequently referred to as methoxycoelenteramine or coelenteramine methyl ether, is a structural analog of the marine luciferin breakdown product, coelenteramine[1]. While widely recognized as a precursor for synthesizing advanced bioluminescent probes (such as Prolume Purple and MCLA)[2][3], its intrinsic value in cell culture lies in its potent chain-breaking antioxidant properties[4][5].

To leverage this compound in cellular assays, maintaining its structural integrity is paramount. Pyrazine derivatives are highly susceptible to autoxidation when exposed to trace moisture, oxygen, and light[6]. This protocol establishes a self-validating workflow for formulating, storing, and applying methoxycoelenteramine stock solutions to ensure reproducible in vitro data.

Table 1: Physicochemical Data Summary
ParameterSpecification
Chemical Name 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine[1]
CAS Number 40040-81-1[1]
Molecular Formula C18H17N3O[1]
Molecular Weight 291.35 g/mol [1]
Primary Solvent Anhydrous DMSO (≥99.9% purity, water ≤0.005%)
Max Recommended Stock 10 mM to 50 mM
Storage (Powder) -20°C, desiccated, protected from light
Storage (Stock Solution) -80°C, argon-purged, single-use aliquots

Mechanistic Insights: Why Methoxycoelenteramine?

Expertise & Causality: Coelenteramine and its methoxy derivatives are not merely inert byproducts of bioluminescence; they actively participate in redox biology. Structure-activity relationship (SAR) studies demonstrate that the concomitant presence of the pyrazine ring and the substituted phenyl groups allows these molecules to act as powerful chain-breaking antioxidants[4][5]. In lipid peroxidation models (e.g., AAPH-induced oxidative stress), methoxycoelenteramine donates an electron/hydrogen to neutralize reactive oxygen species (ROS), thereby inducing a "lag-phase" that protects cellular membranes from degradation[5].

Mechanism ROS Reactive Oxygen Species (e.g., AAPH-derived) Lipid Lipid Peroxidation (Cell Membrane) ROS->Lipid Induces Protection Cellular Protection (Reduced Oxidative Stress) Lipid->Protection Preserved Integrity Drug Methoxycoelenteramine (Antioxidant) Inhibition Chain-Breaking Radical Scavenging Drug->Inhibition Donates Electron/H+ Inhibition->ROS Neutralizes Inhibition->Lipid Prevents Damage

Caption: Mechanism of Methoxycoelenteramine as a chain-breaking antioxidant in cell culture models.

Stock Solution Preparation Protocol

Trustworthiness Check: The primary failure mode for pyrazine-based reagents in cell culture is solvent-induced degradation[6]. Using standard, benchtop DMSO introduces water, which accelerates the autoxidation of the aminopyrazine core. You must use newly opened, anhydrous DMSO.

Materials Required
  • 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine lyophilized powder (1 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell-culture grade

  • Amber microcentrifuge tubes (to prevent photo-degradation)

  • Argon or Nitrogen gas source (for purging)

  • Analytical balance and precision pipettes

Step-by-Step Formulation (10 mM Stock)
  • Equilibration: Remove the lyophilized powder from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening cold vials in ambient air causes immediate condensation, introducing water that will degrade the compound over time.

  • Calculation: To prepare a 10 mM stock solution from 1 mg of powder (MW = 291.35 g/mol ):

    • Moles = 1 mg / 291.35 g/mol = 3.43 µmol.

    • Volume of DMSO required = 3.43 µmol / 10 mM = 343.2 µL .

  • Solubilization: Add 343.2 µL of anhydrous DMSO directly to the vial. Pipette up and down gently. If particulates remain, sonicate in a room-temperature water bath for 60 seconds. The solution should appear clear and slightly amber.

  • Aliquoting: Divide the stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes. Causality: Repeated freeze-thaw cycles introduce oxygen and moisture. Single-use aliquots guarantee absolute reproducibility.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3–5 seconds before immediately capping.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer for long-term storage (stable for up to 6 months).

Workflow A Lyophilized Powder (Methoxycoelenteramine) B Solubilization (Anhydrous DMSO) A->B Add Solvent C 10-50 mM Stock Solution B->C Vortex/Sonicate D Aliquot & Argon Purge (Protect from Light) C->D Prevent Oxidation E Cryopreservation (-80°C) D->E Storage F Working Solution (Culture Media) E->F Thaw & Dilute (<0.1% DMSO) G In Vitro Assays (Antioxidant / BLI Control) F->G Apply to Cells

Caption: Workflow for the preparation, storage, and application of Methoxycoelenteramine stock solutions.

Cell Culture Application: Lipid Peroxidation Assay

When applying the stock solution to live cells, the final DMSO concentration must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and artifactual oxidative stress.

Step-by-Step Assay Methodology
  • Cell Seeding: Seed your target cell line (e.g., HEK293T or HeLa) in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Working Solution Preparation:

    • Thaw one 10 µL aliquot of the 10 mM stock solution at room temperature, protected from light.

    • Perform a 1:1000 dilution directly into pre-warmed complete culture media to yield a 10 µM working solution (0.1% DMSO).

    • Self-Validating Step: Prepare a Vehicle Control by diluting pure anhydrous DMSO 1:1000 in media.

  • Pre-treatment: Aspirate the old media from the cells and add 100 µL of the 10 µM methoxycoelenteramine working solution (or vehicle control) to the respective wells. Incubate for 2 hours.

  • Oxidative Stress Induction: Introduce a lipid peroxidation initiator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), at a final concentration of 1 mM. Incubate for an additional 4–6 hours.

  • Readout (BODIPY 581/591 C11): Wash cells with PBS and stain with 2 µM BODIPY 581/591 C11 for 30 minutes. Measure the fluorescence shift from red (~590 nm) to green (~510 nm) using a microplate reader or flow cytometer. A reduction in the green/red ratio in the treated wells validates the chain-breaking antioxidant efficacy of the compound.

References

  • ChemRadar Substance Database. "2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1." ChemRadar. URL: [Link]

  • Burton, M., et al. "Synthesis, structure-activity relationship and in vitro evaluation of coelenterazine and coelenteramine derivatives as inhibitors of lipid peroxidation." Free Radical Research 37.2 (2003): 145-158. DOI: 10.1080/1071576021000036443. URL:[Link]

  • Jiang, T., et al. "Lighting up bioluminescence with coelenterazine: strategies and applications." RSC Advances (2023). URL:[Link]

Sources

Method

In Vivo Dosing Protocols for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in Murine Models: Antioxidant and Pharmacological Applications

Executive Summary & Pharmacological Rationale 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) is a synthetic aminopyrazine derivative structurally related to coelenteramine[]. While traditionally utilized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) is a synthetic aminopyrazine derivative structurally related to coelenteramine[]. While traditionally utilized as a synthetic precursor for marine luciferin analogs (such as Coelenterazine-h)[2], this compound has emerged as a highly potent, independent pharmacological agent.

Aminopyrazines act as a novel family of chain-breaking antioxidants[3]. In vivo, they exhibit an exceptional ability to quench reactive oxygen and nitrogen species (ROS/RNS), including superoxide anions and peroxynitrite, which are the primary drivers of lipid peroxidation and microvascular damage during ischemia-reperfusion (I/R) events[4].

The Causality of Molecular Design: Native coelenteramine possesses a 4-hydroxyl group (phenol) that, while reactive, is rapidly conjugated in the liver via glucuronidation, resulting in a poor in vivo half-life. By utilizing the 4-methoxy substitution (CAS 40040-81-1), researchers provide a "metabolic shield" to the molecule. This ether linkage increases lipophilicity—enhancing blood-brain barrier (BBB) and cellular membrane penetration—while the electron-rich 2-amino-1,4-pyrazine core retains the critical electron-donating capacity required to neutralize ROS[5].

Formulation Dynamics & Pharmacokinetics

A critical failure point in murine in vivo studies involving aminopyrazines is improper vehicle selection. Because CAS 40040-81-1 is highly hydrophobic, early protocols relied heavily on Propylene Glycol (PG) and ethanol[6].

The Causality of Vehicle Selection: Rapid intravenous (i.v.) administration of PG in mice induces hyperosmolality, increased anion gap metabolic acidosis (lactic acidosis), and acute kidney injury[6]. These vehicle-induced toxicities severely confound data in ischemia models. To ensure a self-validating and trustworthy protocol, modern in vivo applications mandate the use of isosmotic aqueous complexes, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which encapsulate the hydrophobic pyrazine ring without altering systemic pH.

Table 1: Formulation Strategies for Murine i.v. Administration
Formulation StrategyCompositionMax Safe i.v. Volume (20g Mouse)Pharmacological Viability
Traditional Solvent 50% Propylene Glycol / 50% EtOH< 20 µLPoor: High risk of lactic acidosis and sepsis-like syndrome[6].
Co-solvent System 10% DMSO, 40% PEG400, 50% Saline50 - 100 µLModerate: Good API stability, but mild hyperosmolality remains a risk.
Aqueous Complex 20% HP-β-CD in Sterile Saline100 - 150 µLExcellent: Isosmotic, non-toxic, allows for rapid bolus injection.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression from formulation to the in vivo mechanistic outcome during an ischemia-reperfusion event.

ROS_Scavenging_Workflow cluster_Formulation Phase 1: Formulation & Dosing cluster_Mechanism Phase 2: In Vivo Mechanism (Ischemia-Reperfusion) API 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine Vehicle Aqueous Solubilization (e.g., 20% HP-β-CD) API->Vehicle Dose Intravenous (i.v.) Injection (2.5 - 5.0 mg/kg) Vehicle->Dose ROS ROS/RNS Burst (Superoxide, Peroxynitrite) Dose->ROS Distributes to target tissue Scavenge Chain-Breaking Antioxidant Action ROS->Scavenge Quenched by API Outcome Microvascular Protection & Reduced Infarct Scavenge->Outcome Preserves Tissue

Fig 1. Formulation and in vivo ROS scavenging workflow for aminopyrazine derivatives.

In Vivo Protocol I: Microvascular Protection in Ischemia-Reperfusion (I/R)

This protocol is optimized for murine models of I/R injury, such as Middle Cerebral Artery Occlusion (MCAO) or the classic hamster cheek pouch microvascular assay[4].

Objective: To quantify the reduction of lipid peroxidation and the preservation of tissue viability using CAS 40040-81-1.

The Causality of Timing: Aminopyrazines operate via a stoichiometric (not catalytic) chain-breaking mechanism[7]. They must be physically present in the microvasculature at the exact moment of oxygen reintroduction to intercept the immediate superoxide burst. Post-reperfusion administration misses this critical therapeutic window.

Step-by-Step Methodology:
  • Vehicle Preparation: Dissolve HP-β-CD in sterile saline to a 20% (w/v) concentration.

  • API Solubilization: Add 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine to the vehicle to achieve a final concentration of 1.0 mg/mL. Sonicate in a water bath at 37°C for 15 minutes until optically clear.

  • Pre-Ischemic Dosing: Administer 2.5 to 5.0 mg/kg of the formulated API via lateral tail vein injection exactly 15 minutes prior to the induction of ischemia.

  • Ischemia Induction: Perform the targeted ischemic event (e.g., 45-minute transient MCAO).

  • Reperfusion & Maintenance: Upon removal of the occlusion, monitor the animal. If the reperfusion observation window exceeds 2 hours, administer a secondary maintenance dose of 1.5 mg/kg i.v. to account for the rapid hepatic clearance of pyrazine derivatives.

  • Endpoint Harvest: Euthanize the subject at 24 hours post-reperfusion. Harvest the target tissue for Malondialdehyde (MDA) quantification (to measure lipid peroxidation) and TTC (Triphenyltetrazolium chloride) staining (to measure infarct volume).

In Vivo Protocol II: "Dark" Pharmacological Control in Bioluminescence Imaging (BLI)

When researchers use Coelenterazine-h (CTZ-h) for in vivo bioluminescence imaging, the luciferin itself exerts an antioxidant effect that can alter tumor microenvironments or cellular stress responses[8]. To prove that observed physiological changes are due to the experimental variable and not the CTZ-h injection, a "dark" structural control is required.

Because CAS 40040-81-1 lacks the imidazopyrazinone ring required for luciferase-catalyzed light emission, it provides the exact same baseline antioxidant effect without emitting photons[9].

Step-by-Step Methodology:
  • Molar Matching: Prepare a solution of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine that matches the exact molarity of your active CTZ-h imaging substrate (typically 1.5 mM).

  • Control Cohort Injection: Inject 100 µL of the control solution via tail vein into the negative control cohort of mice.

  • Imaging Validation: Place the mice in the in vivo imaging system (IVIS). Set the emission filter to "Open/Unfiltered" and acquire an image with a 60-second exposure.

  • Verification: Confirm absolute zero photon flux. This validates that the methoxy-aminopyrazine does not undergo auto-chemiluminescence in the presence of endogenous ROS, establishing it as a perfect pharmacological baseline control.

Data Presentation: Expected Pharmacodynamic Outcomes

When executed correctly, the pre-ischemic administration of this aminopyrazine derivative yields highly reproducible protective effects against oxidative stress[3].

Table 2: Expected Outcomes in Murine I/R Models (MCAO)
Biomarker / ParameterVehicle Control CohortAPI Cohort (5.0 mg/kg)Analytical Method
Infarct Volume (%) 45 ± 5%22 ± 4%TTC Staining
Tissue MDA (nmol/mg) 12.4 ± 1.24.8 ± 0.6TBARS Assay
Peroxynitrite Levels High (Widespread)Low (Quenched)DHE Fluorescence Microscopy
Microvascular Survival < 30%> 75%Intravital Microscopy

References

  • Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. Mini-Reviews in Medicinal Chemistry (2004). Dubuisson, M. L. N., Rees, J.-F., & Marchand-Brynaert, J. URL:[Link]

  • Coelenterazine (Marine Bioluminescent Substrate): A Source of Inspiration for the Discovery of Novel Antioxidants. Drug Development and Industrial Pharmacy (2008). Taylor & Francis Group. URL:[Link]

  • Coelenterazine: A two-stage antioxidant in lipid micelles. ResearchGate / Literature (2006). URL:[Link]

Sources

Application

Application Note: HPLC Method Development and Validation for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Executive Summary & Analyte Profiling The development of a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to establish a rational, causality-driven approach. This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

The development of a robust High-Performance Liquid Chromatography (HPLC) method requires moving beyond trial-and-error to establish a rational, causality-driven approach. This application note details the method development and validation strategy for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine , a complex, multi-substituted heterocyclic compound.

As a Senior Application Scientist, the first step in any chromatographic workflow is deconstructing the analyte's physicochemical profile to predict its behavior in the column:

  • The Pyrazine Core & Amino Group (Basic Centers): The nitrogen atoms in the pyrazine ring and the C2-amino group act as weak bases. In a neutral mobile phase, these groups can interact with residual acidic silanols on the silica stationary phase, leading to severe peak tailing[1].

  • Benzyl & 4-Methoxyphenyl Substituents (Hydrophobicity): These bulky, non-polar aromatic groups impart significant hydrophobicity (high LogP) to the molecule, dictating the need for a Reversed-Phase (RP) C18 column and a high-organic mobile phase gradient to achieve elution.

  • Chromophore Conjugation (UV Detection): The extended π -conjugation system spanning the methoxyphenyl group, the pyrazine core, and the amino auxochrome provides a strong UV chromophore. Literature on pyrazine derivatives confirms optimal UV absorption typically occurs between 260 nm and 280 nm[2].

HPLC_Workflow A 1. Analyte Profiling (pKa, LogP, UV Max) B 2. Column Selection (High-Purity Type B C18) A->B C 3. Mobile Phase Optimization (pH Control via 0.1% TFA) B->C D 4. Gradient & Flow Tuning (Resolution & Speed) C->D E 5. Method Validation (ICH Q2(R2) Guidelines) D->E

Rational HPLC Method Development Workflow from Analyte Profiling to Validation.

Mechanistic Rationale for Method Development

Overcoming Peak Tailing via pH Control

A universal challenge when analyzing basic aromatic compounds is secondary cation-exchange interactions. Older, low-purity silica columns contain highly acidic residual silanols ( Si−OH ) that deprotonate at pH > 3.5 to form negatively charged SiO− sites[1]. When the basic pyrazine/amino groups pass through the column, they bind ionically to these sites, causing the analyte to elute with a pronounced, right-skewed tail[3].

The Causality-Driven Solution: We utilize 0.1% Trifluoroacetic Acid (TFA) in the aqueous mobile phase. TFA serves a dual mechanistic purpose:

  • pH Suppression: It lowers the mobile phase pH to ~2.1. At this pH, the surface silanols are fully protonated and neutralized ( Si−OH ), eliminating the cation-exchange capacity of the column[1].

  • Ion-Pairing: TFA acts as a hydrophobic ion-pairing agent, forming a neutral complex with the protonated amino-pyrazine groups, further enhancing partitioning into the C18 stationary phase and ensuring a sharp, symmetrical peak.

Column Chemistry Selection

To compound the benefits of pH control, this method specifies a High-Purity Type B Silica C18 column (endcapped). Type B silica is synthesized to be virtually free of trace metals, which inherently reduces the acidity of residual silanols, providing superior peak shapes for basic analytes[3].

Silanol_Interaction cluster_0 Sub-optimal (pH > 4.0) cluster_1 Optimized (pH 2.1 with TFA) N1 Ionized Silanols (SiO-) N3 Secondary Ionic Interaction (Peak Tailing) N1->N3 N2 Protonated Analyte N2->N3 N4 Neutral Silanols (Si-OH) N6 Pure Hydrophobic Partitioning (Sharp Symmetrical Peak) N4->N6 N5 Ion-Paired Analyte (TFA Complex) N5->N6

Mechanistic causality of pH control on stationary phase interactions and peak shape.

Experimental Protocol

Chromatographic Conditions

The following parameters establish a self-validating system where the gradient is specifically tuned to elute the highly hydrophobic benzyl and methoxyphenyl moieties efficiently while maintaining baseline stability.

ParameterSpecification
Column High-Purity Type B C18 (250 mm × 4.6 mm, 5 µm, Endcapped)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Thermostatted to ensure retention time reproducibility)
Injection Volume 10 µL
Detection Photodiode Array (PDA) / UV at 270 nm [2]
Gradient Elution Program

A gradient is employed to sharpen the peak of the late-eluting hydrophobic compound and wash the column of any highly retained impurities.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.07030Initial
2.07030Isocratic Hold
10.02080Linear Ramp
12.02080High-Organic Wash
12.17030Re-equilibration Step
16.07030End of Run
Standard and Sample Preparation
  • Diluent Selection: Due to the compound's hydrophobicity, pure water will cause precipitation. Use a diluent of 50:50 Water:Acetonitrile to ensure complete solubilization without causing peak distortion (solvent effect) upon injection.

  • Stock Solution: Accurately weigh 10.0 mg of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standard: Dilute the stock solution 1:10 with diluent to achieve a final working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

Method Validation Framework

To ensure trustworthiness and regulatory compliance, the method must be validated according to the latest ICH Q2(R2) guidelines[4]. A self-validating protocol mandates that System Suitability Testing (SST) must pass before any validation or sample data is accepted.

System Suitability Testing (Internal Control)

Inject the 100 µg/mL working standard six times consecutively. The system is only deemed "fit for purpose" if it meets the following criteria:

SST ParameterICH Q2(R2) Acceptance CriteriaScientific Rationale
Retention Time %RSD ≤ 1.0%Verifies pump stability and column equilibration.
Peak Area %RSD ≤ 2.0%Confirms autosampler precision and detector stability.
Tailing Factor ( Tf​ ) ≤ 1.5Proves successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 3000Ensures the column maintains adequate resolving power.
ICH Q2(R2) Validation Parameters

Once SST passes, execute the following validation parameters[4]:

  • Specificity: Inject a blank diluent and ensure no interfering peaks elute at the retention time of the pyrazine derivative. Utilize PDA peak purity analysis (purity angle < purity threshold) to prove the analyte peak is spectrally homogenous and co-elution is absent.

  • Linearity & Range: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL to 150 µg/mL). Plot peak area vs. concentration. Acceptance: Correlation coefficient ( R2 ) ≥0.999 .

  • Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Prepare six independent sample preparations at the 100% test concentration. Acceptance: %RSD of the calculated assay results ≤2.0% .

  • Robustness: Deliberately vary critical method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase B ratio ( ±2% ). Acceptance: SST criteria must still be met under all perturbed conditions, proving the method's resilience.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency. URL:[Link]

  • Phenomenex. Reversed Phase HPLC Method Development: Buffer Selection and Silanol Interactions.URL: [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part II) - Basic Compounds.URL:[Link]

  • Toyohashi University of Technology. Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography.URL: [Link]

Sources

Method

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Introduction: The Pyrazine Scaffold and the Quest for Kinase Inhibitor Specificity The pyrazine heterocyclic structure is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide arr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazine Scaffold and the Quest for Kinase Inhibitor Specificity

The pyrazine heterocyclic structure is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1] Many of these effects are mediated through the inhibition of protein kinases, a critical class of enzymes that regulate a vast number of cellular processes.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a primary focus for therapeutic development.[3][4]

The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (herein referred to as Compound ID: ABP-4M) is a novel synthetic molecule built upon this privileged pyrazine scaffold. Its structural features—an aminopyrazine core with benzyl and methoxyphenyl substitutions—suggest a potential for competitive binding within the ATP-binding pocket of various kinases. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on how to effectively utilize ABP-4M in a high-throughput screening (HTS) campaign to identify and validate novel kinase inhibitors.

This guide is structured to provide not just a set of protocols, but a logical, self-validating workflow. We will detail the primary biochemical screen, secondary validation assays, and essential counter-screens, explaining the causality behind each experimental choice to ensure scientific integrity and generate high-quality, actionable data.

Part 1: The Primary High-Throughput Screen - A Biochemical Approach

The initial goal of an HTS campaign is to rapidly and cost-effectively screen a large library of compounds to identify "hits" that modulate the activity of the target enzyme. For this campaign, we hypothesize that ABP-4M and its analogs may target a serine/threonine kinase implicated in oncogenesis (e.g., a hypothetical "TGT-Kinase"). We have selected a luminescence-based biochemical assay for its high sensitivity, broad dynamic range, and amenability to automation.[5]

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based method that measures kinase activity by quantifying the amount of adenosine diphosphate (ADP) produced during the enzymatic reaction.[2][6] This is a two-step process:

  • Kinase Reaction & ATP Depletion: After the kinase reaction is complete, the ADP-Glo™ Reagent is added. This reagent simultaneously stops the kinase reaction and depletes any remaining ATP.

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added, which contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a luminescent signal, which is directly proportional to the kinase activity.[6][7]

An inhibitor, such as a hit from the ABP-4M library, will reduce the amount of ADP produced, leading to a decrease in the luminescent signal.

HTS Workflow for Primary Screening

The following diagram illustrates the overall workflow for the primary screen.

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening Execution cluster_analysis Data Analysis Compound_Plate Compound Plate (384-well, 10 mM stock) Dispense_Cmpd Dispense Compounds & Controls (50 nL) Compound_Plate->Dispense_Cmpd Assay_Plate Assay Plate (Low-volume 384-well) Reagents Reagent Preparation (Kinase, Substrate, ATP) Dispense_Kinase Add Kinase/Substrate Mix (2.5 µL) Reagents->Dispense_Kinase Dispense_Cmpd->Assay_Plate Dispense_Cmpd->Dispense_Kinase Incubate_Kinase Incubate (60 min, RT) Dispense_Kinase->Incubate_Kinase Add_ADPGlo Add ADP-Glo™ Reagent (2.5 µL) Incubate_Kinase->Add_ADPGlo Incubate_Deplete Incubate (40 min, RT) Add_ADPGlo->Incubate_Deplete Add_Detection Add Detection Reagent (5 µL) Incubate_Deplete->Add_Detection Incubate_Signal Incubate (30 min, RT) Add_Detection->Incubate_Signal Read_Lumi Read Luminescence Incubate_Signal->Read_Lumi QC Plate QC (Z'-factor calculation) Read_Lumi->QC Normalization Data Normalization (% Inhibition) QC->Normalization Hit_Selection Hit Selection (Threshold: >50% Inhibition) Normalization->Hit_Selection Hit_Progression Primary_Screen Primary HTS (Single-point, 10 µM) Dose_Response Dose-Response (IC₅₀) (Potency Confirmation) Primary_Screen->Dose_Response Primary Hits Counter_Screens Counter-Screens (Luciferase & Cytotoxicity) Dose_Response->Counter_Screens Confirmed Hits Selectivity_Profiling Kinome Selectivity Profiling (Off-target effects) Counter_Screens->Selectivity_Profiling Validated Hits Cellular_Assays Cellular Target Engagement & Functional Assays Selectivity_Profiling->Cellular_Assays Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assays->Lead_Optimization

Figure 2: Hit-to-Lead Progression Funnel.

Validated, non-cytotoxic hits like ABP-4M, which demonstrate a clear dose-dependent inhibition of TGT-Kinase, become high-priority candidates. The next logical steps involve:

  • Kinome Selectivity Profiling: Screening the validated hits against a broad panel of other kinases to understand their selectivity profile. A highly selective inhibitor is often desirable to minimize off-target effects. [8][9]2. Cell-Based Target Engagement Assays: Confirming that the compound can enter cells and bind to the target kinase in a physiological context. [10][11]3. Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of ABP-4M to improve potency, selectivity, and drug-like properties, thereby advancing the hit to a lead compound.

Conclusion

This application note outlines a robust, multi-step workflow for the high-throughput screening of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (ABP-4M) and its analogs as potential kinase inhibitors. By integrating a sensitive primary biochemical assay with essential secondary and counter-screening protocols, this guide provides a framework for generating high-quality, reliable data. The causality-driven approach, from initial hit identification to cytotoxicity assessment, ensures that resources are focused on the most promising compounds. The favorable hypothetical profile of ABP-4M in this workflow—potent, dose-dependent inhibition with a high selectivity index—demonstrates its potential as a valuable scaffold for the development of novel kinase-targeted therapeutics.

References

  • National Center for Biotechnology Information (2013). Cell Viability Assays. In: Assay Guidance Manual. Available at: [Link]

  • Gray, N. S., Wodicka, L., Thunnissen, A. M., Norman, T. C., Kwon, S., Sullivan, F. H., ... & Lockhart, D. J. (2003). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Chemical Biology, 1(8), 473-485. Available at: [Link]

  • Klink, T. A., et al. (2008). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 463, 225-236. Available at: [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, J. H. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(3), i26-i33. Available at: [Link]

  • Bio-protocol. (n.d.). ADP Glo Protocol. Available at: [Link]

  • Bio-protocol. (2019). ADP-Glo kinase assay. Available at: [Link]

  • Godl, K., Gruss, O. J., Eickhoff, J., Bracher, F., & Nigg, E. A. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 809(2), 237-247. Available at: [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]

  • Zorn, J. A., Willems, E., Kalesh, K. A., & Shokat, K. M. (2011). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 108(49), E1306-E1315. Available at: [Link]

  • Iversen, P. W., Eastwood, B. J., Sittampalam, G. S., & Cox, K. L. (2014). Data analysis approaches in high throughput screening. In High-Throughput Screening (pp. 191-210). Humana Press, Totowa, NJ. Available at: [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(1), 108-114. Available at: [Link]

  • BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • Shin, A. (2019). Z-factors. BIT 479/579 High-throughput Discovery.
  • On HTS. (2023). Z-factor. Available at: [Link]

  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Interchim. (n.d.). Kinase activity assays: exploring methods for assessing enzyme function. Available at: [Link]

  • BellBrook Labs. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Available at: [Link]

  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Available at: [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2016). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening (pp. 305-320). Humana Press, New York, NY. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Drug Discovery Services. Available at: [Link]

  • Southern Research. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Assay Guidance Manual. Available at: [Link]

  • Bio-protocol. (2014). IP-Kinase Assay. Available at: [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Available at: [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Available at: [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Wang, H., Shears, S. B., & Weaver, J. D. (2016). A High-Throughput Screening-Compatible Strategy for the Identification of Inositol Pyrophosphate Kinase Inhibitors. PLoS ONE, 11(10), e0164378. Available at: [Link]

  • Preprints.org. (2023). Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Available at: [Link]

Sources

Application

Application Note: Structural Modification Techniques for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Focus: Engineering Next-Generation Coelenterazine Analogs for Bioluminescence Imaging Executive Summary & Scientific Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Focus: Engineering Next-Generation Coelenterazine Analogs for Bioluminescence Imaging

Executive Summary & Scientific Rationale

The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1), commonly referred to as coelenteramine methyl ether, is a pivotal synthetic intermediate in the development of imidazopyrazinone-based luciferins (coelenterazines) [1]. Coelenterazines are the obligate substrates for marine luciferases such as Renilla (RLuc), Gaussia (GLuc), and Oplophorus (NLuc/Oluc), which are foundational to modern bioluminescence imaging, reporter gene assays, and bioluminescence resonance energy transfer (BRET) applications.

The structural anatomy of this pyrazine precursor dictates the photophysical properties of the resulting luciferin:

  • The 2-Amino Group: Essential for the final imidazopyrazinone ring closure via condensation with an α -keto acetal.

  • The 3-Benzyl Group: Governs the hydrophobic anchoring within the luciferase active site.

  • The 5-(4-Methoxyphenyl) Group: Acts as an electron-donating moiety that influences the emission wavelength. The methoxy ether serves a dual purpose: it acts as a robust protecting group during harsh cross-coupling reactions and, when retained in the final luciferin, enhances cell permeability and serum stability compared to the native phenol [2].

This application note details the causal logic and self-validating protocols for structurally modifying this pyrazine core to engineer bespoke bioluminescent probes.

Core Modification Strategies

To tune the emission maximum ( λmax​ ), quantum yield, and pharmacokinetic stability of the resulting luciferins, three primary structural modification vectors are employed.

Demethylation: Unmasking the Phenol

The native coelenterazine requires a free 4-hydroxyl group on the C5 phenyl ring to maximize hydrogen bonding within the luciferase pocket, which is critical for high quantum yield. The conversion of 2-amino-3-benzyl-5-(4-methoxyphenyl)pyrazine to coelenteramine (the 4-OH analog) is achieved via Boron Tribromide (BBr 3​ ) mediated ether cleavage [3]. Causality: BBr 3​ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating bromide attack on the methyl group. This reaction must be performed at -78 °C to prevent electrophilic bromination of the electron-rich pyrazine ring.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

To shift the bioluminescence emission into the red or near-infrared (NIR) spectrum for deep-tissue in vivo imaging, the π -conjugation of the system must be extended. This is achieved by halogenating the pyrazine core (e.g., at C6) followed by Pd-catalyzed Suzuki-Miyaura or Sonogashira cross-coupling [4]. Causality: The methoxy group protects the C5-phenyl ring from undesired side reactions during halogenation. Using aryl-boronic acids with electron-donating groups (e.g., styryl or extended naphthyl systems) lowers the HOMO-LUMO gap of the final oxyluciferin, resulting in a bathochromic (red) shift.

Imidazopyrazinone Annulation (Luciferin Synthesis)

The definitive transformation is the acid-catalyzed condensation of the modified aminopyrazine with a keto-acetal (e.g., 1,1-diethoxy-3-phenylpropan-2-one). Causality: The acidic conditions promote the formation of an imine intermediate at the 2-amino position, followed by nucleophilic attack from the pyrazine nitrogen onto the carbonyl carbon, yielding the bicyclic imidazopyrazinone core [5].

Visualizations of Workflows and Pathways

Workflow A 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine (CAS: 40040-81-1) B BBr3 Demethylation (-78 °C, CH2Cl2) A->B D Halogenation (NBS) & Pd-Catalyzed Coupling A->D F Imidazopyrazinone Annulation (Keto-acetal, Acidic) A->F Direct Annulation C Coelenteramine (4-OH analog) B->C C->F E C6-Substituted Pyrazine Intermediates D->E E->F G Coelenterazine Analogs (Active Luciferins) F->G

Caption: Workflow of structural modifications from the pyrazine precursor to Coelenterazine analogs.

Bioluminescence A Coelenterazine Analog (Imidazopyrazinone) B Luciferase Enzyme (e.g., Renilla) A->B C O2 Addition (Peroxide) B->C D Dioxetanone Intermediate C->D E Decarboxylation (-CO2) D->E F Oxyluciferin (Excited State) E->F G Oxyluciferin + Light F->G Emission (hv)

Caption: Mechanism of luciferase-catalyzed bioluminescence of Coelenterazine analogs.

Quantitative Data: Impact of Structural Modifications

The table below summarizes how structural modifications derived from 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine impact the bioluminescent properties when reacted with Renilla luciferase (RLuc).

Precursor ModificationResulting LuciferinEmission λmax​ (nm)Relative Light Units (RLU)Serum Half-Life (min)Primary Application
None (Direct Annulation) Methoxy-Coelenterazine465 nm45% (vs Native)~120 minLong-term live-cell tracking
Demethylation (4-OH) Native Coelenterazine470 nm100% (Baseline)~25 minStandard in vitro assays
C6-Phenyl Addition Coelenterazine-h475 nm1,000% (10x Native)~30 minHigh-sensitivity Ca 2+ sensing
C5-Styryl Extension Red-Shifted CTZ Analog530 nm60% (vs Native)~45 minDeep-tissue in vivo imaging

Experimental Protocols

Protocol A: BBr 3​ -Mediated Demethylation to Coelenteramine

This protocol details the unmasking of the 4-methoxy group to yield the free phenol, a prerequisite for synthesizing native coelenterazine.

Reagents & Equipment:

  • 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1)

  • Boron tribromide (BBr 3​ , 1.0 M in CH 2​ Cl 2​ )

  • Anhydrous Dichloromethane (CH 2​ Cl 2​ )

  • Schlenk flask, Argon/Nitrogen manifold, Dry ice/Acetone bath.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve 200 mg (0.68 mmol) of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in 5.0 mL of anhydrous CH 2​ Cl 2​ .

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Stir for 10 minutes to equilibrate.

  • Addition: Dropwise, add 1.4 mL of 1.0 M BBr 3​ solution (1.40 mmol, ~2.0 eq) via a gas-tight syringe over 5 minutes. Self-Validation Check: The solution should transition from pale yellow to a deep orange/red complex upon addition.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm the reaction to -30 °C and stir for an additional 4 hours. Monitor via TLC (Hexanes:EtOAc 1:1); the product spot will exhibit a lower R f​ due to increased polarity.

  • Quenching: Cool back to -78 °C and carefully quench by adding 5 mL of cold HPLC-grade water dropwise to destroy excess BBr 3​ .

  • Extraction: Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield coelenteramine as a yellow solid.

Protocol B: Imidazopyrazinone Annulation (Luciferin Synthesis)

This step converts the aminopyrazine intermediate into the active bioluminescent imidazopyrazinone core.

Reagents & Equipment:

  • Aminopyrazine intermediate (from Protocol A, or unmodified CAS 40040-81-1)

  • 1,1-diethoxy-3-phenylpropan-2-one (Keto-acetal)

  • Aqueous HCl (12 M)

  • Deoxygenated Ethanol / Dioxane (1:1 v/v)

Step-by-Step Methodology:

  • Deoxygenation (Critical Step): Imidazopyrazinones are highly susceptible to auto-oxidation. Sparge the Ethanol/Dioxane solvent mixture with Argon for at least 30 minutes prior to use.

  • Mixing: In an amber vial (to prevent photo-degradation), dissolve 50 mg of the aminopyrazine intermediate and 1.5 equivalents of the keto-acetal in 3 mL of the deoxygenated solvent.

  • Catalysis: Add 0.1 mL of concentrated HCl (12 M). Seal the vial under an Argon atmosphere.

  • Heating: Heat the mixture to 80 °C for 12-16 hours. Self-Validation Check: Aliquots analyzed via LC-MS should show the disappearance of the pyrazine mass and the appearance of the[M+H]+ mass corresponding to the cyclized imidazopyrazinone.

  • Isolation: Cool to room temperature and evaporate the solvent under a stream of nitrogen.

  • Purification: Purify the crude residue using preparative RP-HPLC (C18 column) using a gradient of Water/Acetonitrile containing 0.1% TFA. Lyophilize the product immediately and store at -80 °C under Argon.

References

  • Chemsrc. "Coelenterazine h | CAS#:50909-86-9 Precursors and Downstream." Chemsrc Database. Available at:[Link]

  • Jiang, T. et al. "Chemical Synthesis of Coelenterazine and Its Analogs: New Route by Four Segment-Couplings." Heterocycles, 2012. Available at:[Link]

  • Makarasen, A. et al. "Chemical Synthesis of Coelenterazine and Its Analogs: New Route toward Four Segment-Couplings." ResearchGate, 2009. Available at: [Link]

  • Gonzalez, V. M. "Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs." Illinois Chemistry, 2007. Available at:[Link]

Method

Application Notes and Protocols for the Intravenous Formulation of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Abstract This document provides a comprehensive guide for the formulation of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, a novel pyrazine derivative, for intravenous (IV) administration. Recognizing the potential for p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the formulation of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, a novel pyrazine derivative, for intravenous (IV) administration. Recognizing the potential for poor aqueous solubility often associated with such aromatic heterocyclic compounds, this guide details a systematic approach from initial physicochemical characterization to the development of a stable, sterile parenteral product. It is intended for researchers, scientists, and drug development professionals. The protocols herein emphasize a logical, data-driven workflow to overcome solubility challenges and ensure the final formulation is safe and effective for preclinical and clinical evaluation.

Introduction: The Challenge of Intravenous Formulation for Poorly Soluble Compounds

Intravenous administration offers rapid onset of action and complete bioavailability, making it a preferred route for many therapeutic agents. However, a significant portion of new chemical entities (NCEs), particularly those with complex aromatic structures like 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, exhibit poor water solubility. This presents a major hurdle in developing a safe and effective injectable formulation. Direct injection of a poorly soluble drug can lead to precipitation in the bloodstream, causing emboli and other severe adverse effects. Therefore, sophisticated formulation strategies are required to enhance the solubility and stability of such compounds in an aqueous medium suitable for injection.

This application note will guide the user through a systematic process to:

  • Characterize the physicochemical properties of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

  • Screen for suitable solubilization techniques.

  • Develop and optimize a liquid formulation.

  • Address critical aspects of sterilization and stability.

  • Outline essential analytical quality control measures.

The following workflow provides a high-level overview of the formulation development process.

Formulation_Workflow cluster_0 Phase 1: Characterization & Feasibility cluster_1 Phase 2: Formulation Development & Optimization cluster_2 Phase 3: Final Product & Quality Control Pre-formulation Pre-formulation Studies Solubility_Screening Solubility Screening Pre-formulation->Solubility_Screening Initial Data Excipient_Compatibility Excipient Compatibility Solubility_Screening->Excipient_Compatibility Select Leads Formulation_Optimization Formulation Optimization Excipient_Compatibility->Formulation_Optimization Compatible Excipients Stability_Assessment Preliminary Stability Formulation_Optimization->Stability_Assessment Optimized Formula Sterilization Sterilization Process Stability_Assessment->Sterilization Stable Formulation Lyophilization Lyophilization (Optional) Sterilization->Lyophilization Sterile Solution Final_QC Final Product QC Testing Sterilization->Final_QC Sterile Liquid Lyophilization->Final_QC If Applicable

Caption: High-level workflow for intravenous formulation development.

Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)

A thorough understanding of the physicochemical properties of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is the foundation for a rational formulation design.

Protocol: pH-Solubility Profile

Objective: To determine the aqueous solubility of the API as a function of pH. This is critical as many drugs are ionizable, and their solubility can be significantly influenced by pH.[1][2]

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 12 (e.g., phosphate, citrate, and borate buffers).

  • Add an excess amount of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine to a known volume of each buffer in separate vials.

  • Equilibrate the samples by agitation (e.g., on a shaker at a controlled temperature) for 24-48 hours to ensure saturation.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Plot the solubility (in mg/mL or µg/mL) against the pH of the buffers.

Protocol: Co-solvent Solubility Screening

Objective: To assess the ability of various pharmaceutically acceptable co-solvents to enhance the solubility of the API. Co-solvents work by reducing the polarity of the aqueous vehicle.[1][3][4][5][6]

Methodology:

  • Prepare aqueous solutions of common co-solvents at different concentrations (e.g., 10%, 20%, 40%, and 60% v/v). Suitable co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[3][4][7]

  • Determine the saturation solubility of the API in each co-solvent mixture using the method described in section 2.1.

  • Plot the API solubility against the co-solvent concentration.

Co-solvent Dielectric Constant (approx.) Common IV Use Level
Water80-
Propylene Glycol32Up to 40%
Ethanol24Up to 10%
PEG 40012Up to 50%
Dimethyl Sulfoxide (DMSO)47Limited due to toxicity

Table 1: Properties of common co-solvents for parenteral formulations.

Solubilization Strategies and Formulation Development

Based on the pre-formulation data, a primary solubilization strategy can be selected. For a poorly soluble, non-ionizable compound, co-solvents, surfactants, or cyclodextrins are the most common approaches.[1][3]

Surfactant-Based Formulations (Micellar Solubilization)

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC), creating a hydrophobic core that can encapsulate poorly soluble drug molecules.[8][9] Non-ionic surfactants like polysorbates (e.g., Polysorbate 80) and poloxamers are widely used in parenteral formulations due to their good safety profile.[10][11][12]

Cyclodextrin-Based Formulations (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity.[1][13] They can form inclusion complexes with drug molecules, effectively increasing their apparent water solubility.[14][15][16][17] Modified cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD), are preferred for parenteral use due to their improved safety profile over natural β-cyclodextrin.[1][14][15]

Solubilization_Mechanisms cluster_0 Surfactant Micelle cluster_1 Cyclodextrin Complex Micelle Hydrophobic Core (Drug Entrapment) Surfactant_Head Hydrophilic Heads Surfactant_Head->Micelle Cyclodextrin Hydrophobic Cavity (Drug Inclusion) CD_Exterior Hydrophilic Exterior CD_Exterior->Cyclodextrin

Caption: Mechanisms of surfactant and cyclodextrin solubilization.

Protocol: Screening of Solubilizing Agents

Objective: To identify the most effective solubilizing agent(s) for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Methodology:

  • Prepare stock solutions of various solubilizing agents in Water for Injection (WFI).

    • Surfactants: Polysorbate 80 (1-10% w/v), Poloxamer 188 (1-10% w/v).

    • Cyclodextrins: SBE-β-CD (5-40% w/v), HP-β-CD (5-40% w/v).

  • Add an excess of the API to each solution.

  • Equilibrate and determine the saturation solubility as described in section 2.1.

  • Plot the API solubility as a function of the solubilizer concentration. This is known as a phase solubility diagram for cyclodextrins.

Formulation Optimization

Once a lead solubilization approach is identified, the formulation must be optimized for drug concentration, stability, and physiological compatibility.

Key Considerations:

  • Tonicity: The formulation should be isotonic with blood (approx. 280-300 mOsm/kg) to prevent hemolysis or pain on injection. Tonicity can be adjusted with agents like sodium chloride or dextrose.[18]

  • pH: The pH should be close to physiological pH (7.4) if possible, and must be within a range where the API is stable. Buffering agents (e.g., phosphate, citrate) can be used to maintain the pH.[19]

  • Excipient Concentrations: Use the minimum concentration of excipients necessary to achieve the desired solubility and stability, to minimize potential toxicity.[7]

Component Function Example Agents
Active IngredientTherapeutic effect2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine
Solvent/VehiclePrimary liquid phaseWater for Injection (WFI)[19]
Solubilizing AgentIncrease API solubilitySBE-β-CD, Polysorbate 80[19][20]
Buffering AgentMaintain pHSodium Phosphate, Citric Acid[11][19]
Tonicity ModifierAdjust osmolaritySodium Chloride, Dextrose, Mannitol[18]
AntioxidantPrevent oxidative degradationAscorbic Acid, Sodium Metabisulfite[11]

Table 2: Common components of an intravenous formulation.

Sterilization and Stability

Parenteral products must be sterile. The method of sterilization depends on the stability of the final formulation.[21]

Sterilization Methods
  • Terminal Sterilization (Autoclaving): This is the preferred method, involving steam sterilization at 121°C.[22][23] It is suitable for thermostable formulations.

  • Aseptic Filtration: For heat-sensitive (thermolabile) formulations, the solution is passed through a sterile 0.22 µm filter into a sterile container under aseptic conditions.[21][23]

Lyophilization (Freeze-Drying)

For APIs that are unstable in an aqueous environment over the long term, lyophilization can be employed to create a stable, dry powder that is reconstituted before use.[24][25][26][27] This process involves freezing the liquid formulation and then removing the water by sublimation under a vacuum.[24][27] Cryoprotectants (e.g., sucrose, trehalose, mannitol) are often added to protect the API during freezing and to provide an elegant cake structure.[18][24][26]

Lyophilization_Process Start Liquid Formulation in Vials Freezing Freezing (Thermal Treatment) Start->Freezing Primary_Drying Primary Drying (Sublimation under Vacuum) Freezing->Primary_Drying Secondary_Drying Secondary Drying (Desorption of Bound Water) Primary_Drying->Secondary_Drying End Stable Lyophilized Cake Secondary_Drying->End

Caption: The three main stages of the lyophilization cycle.

Protocol: ICH Stability Studies

Objective: To determine the shelf-life of the final drug product under defined storage conditions.

Methodology:

  • Prepare at least three batches of the final drug product in its proposed container-closure system.[28]

  • Store the batches under long-term (e.g., 5°C or 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions as per ICH Q1A(R2) guidelines.[28][29][30]

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples and analyze them for key quality attributes.[28][30][31]

  • Analytical Tests:

    • Appearance (color, clarity)

    • pH

    • Assay of the API (potency)

    • Related substances (degradation products)

    • Particulate matter (sub-visible and visible particles)[32][33]

    • Sterility

    • Bacterial endotoxins (pyrogenicity)[33]

Quality Control and Analytical Methods

Robust analytical methods are essential to ensure the quality, safety, and efficacy of the final parenteral product.[34]

Parameter Analytical Technique Purpose
API Assay & Impurities HPLC, UPLCQuantify drug content and detect degradation products.
Particulate Matter Light Obscuration, Microscopic CountEnsure freedom from harmful particles.[33]
pH Potentiometry (pH meter)Confirm pH is within specification.
Osmolality OsmometerEnsure tonicity is appropriate for injection.
Sterility Test Direct Inoculation or Membrane FiltrationConfirm absence of viable microorganisms.[33]
Bacterial Endotoxin Test Limulus Amebocyte Lysate (LAL) TestEnsure freedom from pyrogens.
Particle Size (for nanosuspensions) Dynamic Light Scattering (DLS)Characterize particle size distribution.[35]

Table 3: Key quality control tests for intravenous formulations.

Conclusion

The successful formulation of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine for intravenous administration hinges on a systematic, data-driven approach. By thoroughly characterizing the API's physicochemical properties, screening appropriate solubilization technologies, and carefully optimizing the formulation for stability and physiological compatibility, a safe and effective parenteral product can be developed. Adherence to rigorous quality control testing and stability protocols in line with regulatory guidelines is paramount to ensuring product quality throughout its shelf-life. This guide provides the foundational protocols and strategic considerations to navigate the complexities of formulating a novel, poorly soluble compound for this critical route of administration.

References

  • The potential use of cyclodextrins in parenteral formulations - PubMed. Available at: [Link]

  • The Potential Use of Cyclodextrins in Parenteral Formulations. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. Available at: [Link]

  • Cyclodextrin-based delivery systems in parenteral formulations: a critical update review. Available at: [Link]

  • Evaluating the top five sterilisation techniques for parenteral packaging. Available at: [Link]

  • Cyclodextrin-based delivery systems in parenteral formulations - Ovid. Available at: [Link]

  • TERMINAL STERILIZATION FOR PARENTERAL DRUGS. Available at: [Link]

  • Cyclodextrins in Parenteral Formulations - PubMed. Available at: [Link]

  • Terminal Sterilization for Parenteral Drugs: Finding the Right CDMO Partner. Available at: [Link]

  • Radiation Sterilization of Parenterals - Pharmaceutical Technology. Available at: [Link]

  • Sterilization - Parenteral drug products | Pharmaceutical - Pharmacy 180. Available at: [Link]

  • Excipients for Parenterals. Available at: [Link]

  • parenteral excipients - Ashland. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Analysis of parenteral dosage forms bjl final seminar | PPTX - Slideshare. Available at: [Link]

  • Delivering the intended drug: Adding surfactant to IV administration fluid prevents protein particles - Atlas of Science. Available at: [Link]

  • Could the Right Excipients for Injection Be the Key to Safer, More Stable Parenteral Medicines? - AVT Pharmaceutical. Available at: [Link]

  • Current Status of Analytical Techniques for Characterization of Protein Stability - Biopharma Asia. Available at: [Link]

  • Some Quality Control Analysis Parameters of Parenteral Formulations. Available at: [Link]

  • Improving the Water Solubility of Poorly Soluble Drugs | Basicmedical Key. Available at: [Link]

  • WO2005040151A1 - Pyrazine derivatives and pharmaceutical use thereof - Google Patents.
  • Optimising Pharmaceutical Processes: A Guide to Lyophilisation Cycle Development - International Biopharmaceutical Industry. Available at: [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. Available at: [Link]

  • ICH Q1 Stability Testing Guidelines - MasterControl. Available at: [Link]

  • Lyophilization Development: Quality by Design Approach – April, 2020 - CuriRx. Available at: [Link]

  • A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug - Annex Publishers. Available at: [Link]

  • Excipients and Their Role in Approved Injectable Products: Current Usage and Future Directions. Available at: [Link]

  • Excipients and Their Use in Injectable Products. Available at: [Link]

  • Oral lipid formulation type IV as an approach in the formulation of solid dosage forms with poorly soluble substances: Chremophor®RH 40 as a surfactant phase | Progress in Nutrition - Mattioli 1885. Available at: [Link]

  • Quality Guidelines - ICH. Available at: [Link]

  • Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. Available at: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. Available at: [Link]

  • Lyophilization Process For Improving Drug Stability And Shelf Life - Piramal Pharma Solutions. Available at: [Link]

  • Q1A(R2) Guideline - ICH. Available at: [Link]

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

  • Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems - IJIRT. Available at: [Link]

  • Annex 10 - ICH. Available at: [Link]

  • Customized Lyophilization Cycle Development: A Strategic Guide - Leukocare. Available at: [Link]

  • Surfactants for Biologic Formulations - Croda Pharma. Available at: [Link]

  • Process Analytical Technology for the Production of Parenteral Lipid Emulsions According to Good Manufacturing Practices - MDPI. Available at: [Link]

  • Formulation Development of Parenteral Products - Biomanufacturing.org. Available at: [Link]

  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Welcome to the Formulation Support Center. This portal is designed for researchers and drug development professionals facing solubility challenges with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center. This portal is designed for researchers and drug development professionals facing solubility challenges with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine .

Chemical Profiling & Causality of Insolubility

This specific pyrazine derivative exhibits extreme lipophilicity (estimated logP > 4) driven by its bulky hydrophobic substituents (benzyl and 4-methoxyphenyl groups). Furthermore, the highly conjugated, planar nature of the molecule results in a strong crystalline lattice energy. While the compound contains an amino group, the electron-withdrawing nature of the pyrazine ring drastically reduces its basicity (estimated pKa < 2.0). Consequently, traditional solubility enhancement via salt formation (e.g., hydrochloride salts) is highly prone to disproportionation in aqueous media, leading to rapid precipitation of the free base.

To achieve meaningful therapeutic exposure or reliable in vitro assay results, we must bypass salt formation and utilize advanced formulation strategies.

🛠️ Knowledge Base 1: Amorphous Solid Dispersions (ASDs)

Concept: ASDs enhance solubility by completely disrupting the drug's crystalline lattice, trapping it in a high-energy amorphous state within a polymeric matrix. This creates a "spring and parachute" effect, driving rapid supersaturation and maintaining it during absorption .

Self-Validating Protocol: Spray-Dried ASD Formulation
  • Solvent Selection: Dissolve the API and a high-Tg polymer (e.g., HPMCAS or PVP-VA) in a common volatile solvent system (e.g., Dichloromethane/Ethanol 1:1 v/v) at a 1:3 API-to-polymer ratio.

  • Atomization: Process the solution through a spray dryer. Maintain the outlet temperature at least 10°C below the glass transition temperature (Tg) of the polymer to prevent particle fusion.

  • Secondary Drying: Transfer the resulting powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.

  • Validation Step (Critical): Analyze the final powder using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Success Criteria: The PXRD diffractogram must show a broad "halo" with zero sharp Bragg peaks, and DSC must show a single Tg, confirming a single-phase amorphous system.

ASD_Stability Crystalline Crystalline API (Low Energy, Insoluble) Process Spray Drying + Polymer (e.g., HPMCAS) Crystalline->Process Energy Input Amorphous Amorphous Solid Dispersion (High Energy, Soluble) Process->Amorphous Kinetic Trapping Supersaturation Spring & Parachute Effect (Maintained Supersaturation) Amorphous->Supersaturation Dissolution in Aqueous Media Recrystallization Recrystallization (If Polymer Fails) Amorphous->Recrystallization Poor Storage / Moisture Supersaturation->Recrystallization Nucleation

Thermodynamic and kinetic pathways of Amorphous Solid Dispersions (ASDs).

Troubleshooting Ticket #101: ASD Stability

Issue: My ASD powder recrystallizes after 2 weeks in the stability chamber (40°C/75% RH). Root Cause & Solution: The molecular mobility of the API is too high, allowing it to nucleate. Moisture acts as a plasticizer, lowering the system's Tg. Action: Switch from a binary to a ternary dispersion by adding a surfactant (e.g., 5% Vitamin E TPGS). This reduces molecular mobility and provides an anti-plasticizing effect. Ensure the formulation is stored with desiccants .

🧪 Knowledge Base 2: Cyclodextrin Inclusion Complexes

Concept: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic cavity. By encapsulating the hydrophobic benzyl or methoxyphenyl moieties of the pyrazine derivative, the apparent aqueous solubility is drastically increased without altering the drug's intrinsic chemical structure 1.

Self-Validating Protocol: Co-Solvency & Lyophilization
  • Preparation: Prepare a 20% w/v aqueous solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

  • Complexation: Dissolve the API in a minimal volume of methanol. Add this dropwise to the stirring HP-β-CD solution. Stir continuously for 48 hours at room temperature to achieve thermodynamic equilibrium.

  • Purification: Evaporate the methanol under reduced pressure. Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated API.

  • Lyophilization: Freeze-dry the filtrate to obtain a fluffy, water-soluble powder 2.

  • Validation Step (Critical): Perform Phase Solubility Analysis (Higuchi-Connors plot). Plot API concentration vs. CD concentration. Success Criteria: A linear increase (A_L-type curve) confirms a stable 1:1 stoichiometric inclusion complex.

CD_Complexation API Free API (Hydrophobic) Equilibrium Co-solvent Stirring (48 hrs Equilibrium) API->Equilibrium CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Equilibrium Complex Inclusion Complex (Water Soluble) Equilibrium->Complex Non-covalent Binding Validation Phase Solubility Analysis (Higuchi-Connors Plot) Complex->Validation Self-Validation Step

Workflow and validation of cyclodextrin inclusion complex formation.

Troubleshooting Ticket #204: Low Encapsulation Efficiency

Issue: The final lyophilized powder contains very little API, and most of it was lost during the 0.45 µm filtration step. Root Cause & Solution: The di-substituted nature of the pyrazine ring creates severe steric hindrance, preventing deep insertion into the β-CD cavity. Action: Switch to Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which offers a slightly extended hydrophobic region, or upgrade to γ-Cyclodextrin, which possesses a larger internal cavity diameter capable of accommodating bulky aromatic groups 1.

💧 Knowledge Base 3: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Concept: SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants. Upon introduction to aqueous media (like the GI tract or assay buffers), they spontaneously emulsify into oil-in-water microemulsions, keeping the lipophilic API fully solubilized in nanometer-sized droplets 3.

Self-Validating Protocol: Isotropic Pre-Concentrate Formulation
  • Excipient Blending: Combine the oil phase, surfactant, and co-surfactant according to the optimized ratios (see Table 1). Vortex for 5 minutes until visually clear.

  • API Solubilization: Add the API to the mixture. Stir magnetically at 40°C until the API is completely dissolved, forming an isotropic pre-concentrate.

  • Validation Step (Critical): Dilute 100 µL of the pre-concentrate into 10 mL of 0.1N HCl (simulated gastric fluid) under mild agitation. Analyze immediately via Dynamic Light Scattering (DLS). Success Criteria: The system must yield a monodisperse droplet size of <100 nm with a Polydispersity Index (PDI) < 0.3, confirming true microemulsification 4.

Quantitative Data: SMEDDS Optimization Parameters

Table 1: Quantitative Formulation Parameters for SMEDDS

Component Type Example Excipient Optimal Range (% w/w) Causal Function in Formulation
Oil Phase Capmul MCM / Castor Oil 10 - 20% Solubilizes the lipophilic API core; dictates drug loading capacity 4.
Surfactant Cremophor RH40 / Tween 80 40 - 60% Drastically reduces interfacial tension; drives spontaneous emulsification 3.

| Co-surfactant | Transcutol P / PEG 400 | 20 - 40% | Increases interfacial fluidity; prevents the formation of rigid liquid crystalline gel phases 3. |

Troubleshooting Ticket #312: Emulsion Precipitation

Issue: The formulation turns cloudy and the API precipitates 30 minutes after dilution in aqueous media. Root Cause & Solution: The API is migrating out of the oil phase upon dilution, indicating that the solubilizing capacity of the diluted microemulsion is insufficient. Action: Increase the surfactant-to-oil ratio (S_mix ratio) from 2:1 to 3:1 or 4:1. Alternatively, switch to a medium-chain triglyceride (MCT) oil phase which often exhibits higher solubilization capacity for aromatic nitrogen-containing compounds 4.

📊 Comparative Data Summary

Table 2: Comparative Metrics of Solubility Enhancement Strategies

Strategy Target Mechanism Typical Solubility Enhancement Primary Validation Metric
Amorphous Solid Dispersion Crystal lattice disruption 10x - 50x PXRD (Absence of Bragg peaks)
Cyclodextrin Complexation Molecular encapsulation 5x - 20x Phase Solubility (A_L-type curve)

| SMEDDS | Nanoscale emulsification | 50x - 100x+ | DLS (Droplet size < 100 nm, PDI < 0.3) |

❓ Frequently Asked Questions (FAQ)

Q: Why shouldn't I just make a hydrochloride (HCl) or mesylate salt of this compound? A: The pyrazine nitrogens are extremely weak bases (pKa ~0.6–2.0), and the exocyclic amino group's lone pair is delocalized into the aromatic ring. While you might force a salt formation in highly acidic organic solvents, the moment this salt is introduced to an aqueous environment (pH > 2), it will rapidly deprotonate. This leads to immediate disproportionation and precipitation of the highly insoluble free base.

Q: I am conducting in vitro cell-based assays. Which of these methods should I use? A: Use Cyclodextrin Complexation . ASDs require polymers that can adhere to cell membranes, and SMEDDS contain high concentrations of surfactants (like Cremophor RH40) that are highly cytotoxic to cell cultures and will lyse cell membranes. Cyclodextrins (especially HP-β-CD) are generally well-tolerated by cells in vitro1.

Q: How do I choose between an ASD and SMEDDS for in vivo animal dosing? A: If your compound is highly lipophilic but has a low melting point (< 150°C), SMEDDS are usually easier to formulate and provide superior bioavailability. If the compound has a very high melting point and strong crystal lattice energy, an ASD is preferred to force the compound into a high-energy state.

📚 References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics National Center for Biotechnology Information (PMC)[Link]

  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers GSC Online Press[Link]

  • Effect of Lipolysis on Drug Release from Self-microemulsifying Drug Delivery Systems (SMEDDS) National Center for Biotechnology Information (PMC)[Link]

  • A Review of Cyclodextrin Encapsulation and Intelligent Response for the Release of Curcumin National Center for Biotechnology Information (PMC)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Precipitation

Welcome to the Application Scientist Support Portal. If you are working with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1)—a critical structural analog and intermediate in the coelenteramine/coelenterazin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal.

If you are working with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1)—a critical structural analog and intermediate in the coelenteramine/coelenterazine family—you are likely dealing with its extreme hydrophobicity. Because its structure is dominated by a pyrazine core flanked by lipophilic benzyl and methoxyphenyl rings, it lacks ionizable groups at physiological pH. Introducing this compound directly into aqueous assay media often results in rapid precipitation, compromising assay reproducibility, altering effective compound concentrations, and causing false negatives in high-throughput screening.

This guide provides field-proven, self-validating protocols to ensure stable, homogeneous assay solutions.

Part 1: Diagnostic FAQs

Q1: Why does my compound precipitate immediately when added to PBS or DMEM? A: This phenomenon is known as "solvent shock." When a highly concentrated primary stock (usually in DMSO or Methanol) is pipetted directly into a large volume of aqueous buffer, the organic solvent diffuses into the water faster than the hydrophobic solute can disperse. This causes the local dielectric constant to drop precipitously, leaving the pyrazine derivative in a state of supersaturation. To minimize thermodynamic instability, the molecules rapidly self-associate via π-π stacking and hydrophobic interactions, forming insoluble aggregates.

Q2: Can I just increase the DMSO concentration in my assay to keep it soluble? A: No. While increasing DMSO will thermodynamically favor solubility, most cell-based assays and enzymatic systems (such as luciferase reporters) cannot tolerate DMSO concentrations above 0.5% to 1% without exhibiting cytotoxicity or enzyme inhibition. Furthermore, certain coelenteramine derivatives are known to be inactivated by prolonged exposure to DMSO[1]. Instead of relying on raw solvent power, you must use molecular carriers or micellar shielding.

Q3: What is the best carrier system for this specific pyrazine derivative? A: We recommend two validated approaches depending on your downstream application:

  • Cyclodextrin Encapsulation: Using 50 mM 2-hydroxypropyl-β-cyclodextrin (HPβCD)[2]. The hydrophobic inner cavity of HPβCD sequesters the aromatic rings of the pyrazine derivative, while its hydroxylated exterior ensures excellent aqueous solubility.

  • Micellar Co-solvent System: A step-wise formulation using PEG300 and Tween-80[3]. This creates micro-emulsions that shield the hydrophobic core of the molecule from the bulk aqueous media, ideal for in vivo dosing or high-concentration biochemical assays.

Q4: How should I store my primary stock to prevent degradation? A: Solutions of coelenterazine and its analogs are highly susceptible to auto-oxidation by air[4]. For long-term storage, keep the solid powder at -20°C to -80°C under an inert gas (nitrogen or argon)[4]. If a liquid stock must be prepared, acidified methanol or ethanol is often preferred over DMSO to prevent spontaneous inactivation, though fresh DMSO stocks can be used for immediate acute assays[1].

Part 2: Solubilization Workflow & Mechanistic Pathway

The following diagram illustrates the logical decision matrix and physical mechanisms behind successful versus failed solubilization workflows.

SolubilizationWorkflow A Solid Compound CAS 40040-81-1 (Store at -20°C) B Primary Stock (10-50 mM in MeOH/DMSO) A->B Dissolve under inert gas C Carrier Formulation (50 mM HPβCD Buffer) B->C Stepwise dilution (Cell Assays) D Micellar Formulation (PEG300 + Tween-80) B->D Stepwise dilution (In Vivo/High Dose) E Direct Aqueous Dilution (PBS/DMEM) B->E Direct Addition (High Risk) G Homogeneous Assay Media (Optically Clear Success) C->G Host-guest encapsulation D->G Micellar shielding F Precipitation / Aggregation (Solvent Shock Failure) E->F Rapid dielectric constant drop

Fig 1: Workflow for preventing solvent shock and ensuring stable pyrazine derivative solubilization.

Part 3: Quantitative Solubility Profiles

To aid in experimental design, use the following empirically derived solubility limits for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine across different formulation strategies.

Formulation StrategyMax Soluble ConcentrationFinal Assay Solvent %Stability at 37°CRecommended Use Case
100% Aqueous Buffer (PBS/DMEM)< 1 µM0%Poor (Immediate crash)Not recommended
Direct DMSO Dilution ~10-50 µM1% DMSOProne to nucleationAcute biochemical assays
50 mM HPβCD in pH 7 Buffer > 1.0 mM< 0.5% DMSO/MeOHExcellent (>24h)Cell-based assays, HTS
PEG300/Tween-80/ddH2O (40:5:50)~5.0-10.0 mM5% DMSO/MeOHGood (Use immediately)In vivo dosing, high-dose assays
Part 4: Validated Experimental Protocols
Protocol A: The Cyclodextrin Inclusion Method (Recommended for Cell-Based Assays)

Causality: HPβCD forms a non-covalent inclusion complex with the pyrazine derivative. By sequestering the hydrophobic rings inside its cavity, it prevents the molecules from interacting with each other, thereby halting nucleation. Self-Validating Mechanism: A successful inclusion complex will yield an optically clear solution. If the encapsulation fails, the solution will scatter light.

  • Buffer Preparation: Prepare a 50 mM solution of 2-hydroxypropyl-β-cyclodextrin (HPβCD) in your base assay buffer (e.g., PBS or DMEM without phenol red)[2]. Warm the buffer to 37°C.

  • Primary Stock: Dissolve the solid 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in anhydrous, de-gassed Methanol or DMSO to create a 10 mM primary stock. (Note: Methanol is preferred for long-term stability to prevent auto-oxidation[1]).

  • Complexation: Slowly add 10 µL of the 10 mM stock to 990 µL of the pre-warmed 50 mM HPβCD buffer while vortexing continuously. Do not add the buffer to the organic stock; always add the organic stock to the aqueous sink.

  • Equilibration: Incubate the mixture for 15 minutes at room temperature in the dark to allow the host-guest inclusion complexes to reach thermodynamic equilibrium.

  • Validation Check: Measure the absorbance of the final solution at 600 nm. An OD600​ of <0.01 confirms a true solution. Any higher value indicates a colloidal suspension and requires a lower starting concentration.

Protocol B: Micellar Co-Solvent Method (Recommended for High-Concentration Assays)

Causality: PEG300 acts as a bridging co-solvent to ease the transition in dielectric constant, while Tween-80 (a non-ionic surfactant) forms protective micelles around the drug core[3]. Self-Validating Mechanism: The stepwise addition prevents the formation of a biphasic system. Cloudiness at step 3 indicates degraded Tween-80 or exceeded micellar capacity.

  • Primary Stock: Dissolve the compound in DMSO or Methanol to a high concentration of 20 mM.

  • Co-solvent Bridging: Transfer 50 µL of the primary stock into a clean microcentrifuge tube. Add 400 µL of PEG300. Pipette repeatedly until the mixture is optically clear and homogeneous.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Vortex vigorously for 30 seconds to initiate micelle formation.

  • Aqueous Transition: Slowly add 500 µL of ddH2O or your target aqueous buffer dropwise (approx. 50 µL at a time) while vortexing continuously.

  • Final State: The final solution will contain 5% organic solvent, 40% PEG300, 5% Tween-80, and 50% aqueous phase[3]. Use this formulation immediately for optimal results.

References
  • Protein-Based Ca2+ Indicators—Section 19.5 Source: thermofisher.com URL:2

  • Coelenterazine h Datasheet Source: selleck.co.jp URL:3

  • Coelenterazine fcp Product Information Source: biotium.com URL:4

  • Coelenteramine 400a Handling and Solubility Source: targetmol.com URL:1

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Synthesis

Welcome to the technical support center for the synthesis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields. The methodologies described herein are built upon established, validated chemical transformations, particularly sequential transition-metal-catalyzed cross-coupling reactions, which offer the most reliable and regioselective route to this class of highly substituted pyrazines.

Proposed Synthetic Pathway: A Regioselective Cross-Coupling Strategy

The synthesis of an unsymmetrically trisubstituted pyrazine like 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine requires a robust strategy that allows for the controlled, sequential introduction of substituents. A "build-the-ring" approach via condensation is often plagued by poor regioselectivity, leading to a mixture of isomers that are difficult to separate. Therefore, our recommended core strategy involves the functionalization of a pre-existing, commercially available dihalopyrazine core. This method provides superior control over the final architecture of the target molecule.

The proposed pathway leverages two sequential Suzuki-Miyaura cross-coupling reactions on a 2-amino-3,5-dibromopyrazine scaffold. The Suzuki coupling is a powerful and versatile C-C bond-forming reaction, well-suited for electron-deficient heterocyclic systems like pyrazines.[1][2]

Overall Reaction Scheme
Experimental Workflow Diagram

This diagram illustrates the end-to-end process, from starting materials to the purified final product.

G cluster_0 Step 1: Arylation cluster_1 Step 2: Benzylation A 1. 2-Amino-3,5-dibromopyrazine 2. (4-Methoxyphenyl)boronic acid 3. Pd Catalyst (e.g., Pd(PPh3)4) 4. Base (e.g., K2CO3) B Suzuki-Miyaura Reaction 1 (Dioxane/H2O, 90-100°C, 12-24h) A->B Reagents C Work-up & Purification (Extraction, Column Chromatography) B->C Crude Product D 1. Intermediate from Step 1 2. Benzylboronic acid 3. Pd Catalyst & Ligand 4. Base (e.g., Cs2CO3) C->D Purified Intermediate E Suzuki-Miyaura Reaction 2 (Anhydrous Solvent, 85-110°C) D->E Reagents F Final Work-up & Purification (Column Chromatography, Recrystallization) E->F Crude Product G 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine F->G Final Product

Caption: Synthetic workflow for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Yield in the First Suzuki Coupling (Arylation of 2-Amino-3,5-dibromopyrazine)

  • Question: I am reacting 2-amino-3,5-dibromopyrazine with (4-methoxyphenyl)boronic acid and observing very low conversion to the desired mono-arylated product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields in this initial coupling step often stem from several factors related to catalyst activity, reaction conditions, and reagent quality. Pyrazines are electron-deficient, which generally makes them good substrates for cross-coupling, but the amino group can sometimes coordinate to the palladium center, affecting catalytic activity.

    Potential Causes & Solutions:

    • Inactive Catalyst System: The choice of palladium catalyst and base is critical.[2]

      • Solution A (Catalyst Screening): While Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a common starting point, it may not be optimal. Screen other catalysts such as Pd(dppf)Cl2 or using a combination of Pd(OAc)2 with a phosphine ligand like triphenylphosphine.[3]

      • Solution B (Base Selection): Sodium carbonate (Na2CO3) is standard, but a stronger base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can significantly accelerate the reaction, especially with less reactive bromides.[4]

    • Boronic Acid Degradation: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydride species (trimerization) upon heating or in the presence of water.

      • Solution: Use fresh, high-purity boronic acid. Consider using a slight excess (1.1-1.2 equivalents). Ensure your reaction solvent is properly degassed to remove oxygen, which can accelerate decomposition pathways.

    • Suboptimal Reaction Conditions: Temperature and solvent play a major role.

      • Solution: Ensure the reaction is heated sufficiently, typically in the range of 90-100 °C for a dioxane/water solvent system.[3] If the reaction stalls, a moderate increase in temperature might be beneficial. Monitor progress by TLC or LC-MS to avoid thermal decomposition from excessive heating.[5]

Issue 2: Poor Regioselectivity and Formation of Di-substituted Byproduct

  • Question: My first Suzuki reaction is producing a significant amount of the 2-amino-3,5-bis(4-methoxyphenyl)pyrazine byproduct, consuming my starting material and reducing the yield of the desired mono-substituted intermediate. How can I improve selectivity?

  • Answer: This is a classic challenge in the sequential functionalization of di-halogenated heterocycles. While the electronic environment of the two bromine atoms is different, their reactivity might be similar enough to lead to over-reaction.

    Potential Causes & Solutions:

    • Stoichiometry: Using a large excess of the boronic acid will inevitably drive the reaction toward the di-substituted product.

      • Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of the (4-methoxyphenyl)boronic acid relative to the dibromopyrazine.

    • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can overcome the subtle differences in reactivity between the two positions, leading to the double addition.

      • Solution: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting dibromopyrazine is consumed, even if some mono-arylated product remains. It is often easier to separate the mono-substituted product from the starting material than from the di-substituted byproduct. Lowering the temperature may also enhance selectivity.[6]

Issue 3: Low Yield in the Second Suzuki Coupling (Benzylation)

  • Question: The second coupling, reacting 2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine with benzylboronic acid, is giving me a very low yield. What makes this step more challenging?

  • Answer: This second coupling is inherently more difficult for two main reasons: increased steric hindrance around the remaining bromine atom and the different nature of the coupling partner (an sp³-hybridized carbon).

    Potential Causes & Solutions:

    • Steric Hindrance: The bulky 4-methoxyphenyl group at the C5 position sterically hinders the approach of the catalyst and the benzylboronic acid to the C3 bromine.

      • Solution: Employ a catalyst system with bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are specifically designed to facilitate difficult couplings on hindered substrates. These are often used in Buchwald-Hartwig aminations but are also highly effective in challenging Suzuki reactions.[7]

    • Difficulty with sp³-Boronic Acids: Benzylboronic acids are often less stable and can be more sluggish in Suzuki couplings compared to arylboronic acids.

      • Solution A (Alternative Coupling): Consider switching to a Negishi coupling. This involves preparing benzylzinc chloride (from benzyl chloride and zinc) and coupling it with your bromopyrazine intermediate using a palladium catalyst. Negishi couplings are often more effective for sp³-sp² bond formation.[2]

      • Solution B (Potassium Benzyltrifluoroborate): Instead of benzylboronic acid, use potassium benzyltrifluoroborate. These salts are often more stable, crystalline solids that are highly effective in Suzuki couplings.

Issue 4: Product Purification Challenges

  • Question: My final product is difficult to purify. Column chromatography gives poor separation from what I suspect are starting materials or side products like debrominated compounds.

  • Answer: Purification is often challenging due to the similar polarities of the various aromatic, nitrogen-containing species in the reaction mixture.

    Potential Causes & Solutions:

    • Co-elution of Impurities: Unreacted starting materials or byproducts from protodebromination (where the bromine is replaced by a hydrogen) can have very similar Rf values to your product.

      • Solution A (Chromatography Optimization): Use a high-quality silica gel and a shallow solvent gradient during flash column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.[5][8] Sometimes adding a small percentage of a more polar solvent like methanol or a few drops of triethylamine (to suppress tailing of the basic amino-group) can improve separation.

      • Solution B (Recrystallization): If your final product is a solid, recrystallization is an excellent method for achieving high purity.[5] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexane, or dichloromethane/hexane.

    • Contamination from Coupling Reagents: Byproducts from the boronic acid (boroxines) or residual palladium catalyst can contaminate the product.

      • Solution: After the reaction, perform an aqueous workup to remove water-soluble impurities like the base and boronic acid byproducts.[8] You can also wash the organic layer with an aqueous solution of a mild chelating agent like thiourea to help remove residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for these reactions? A1: Typically, a catalyst loading of 2-5 mol% is a good starting point for Suzuki couplings.[9] For very challenging steps, like the second coupling, increasing the loading to 10 mol% may be necessary, but this also increases cost and the burden of removal.[2]

Q2: How critical is it to maintain an inert atmosphere? A2: It is absolutely critical. Oxygen can oxidatively degrade the phosphine ligands and the Pd(0) active catalyst, leading to reaction failure. It can also promote the undesirable homocoupling of boronic acids. Always degas your solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) and run the reaction under a positive pressure of an inert gas.[5]

Q3: Can microwave-assisted synthesis be used to accelerate these reactions? A3: Yes, microwave irradiation is an excellent technique for accelerating Suzuki couplings on pyrazine scaffolds. It can dramatically reduce reaction times from many hours to as little as 10-30 minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[2][5]

Q4: My starting material, 2-amino-3,5-dibromopyrazine, is not commercially available. How can I prepare it? A4: It can be synthesized from commercially available 2-aminopyrazine. The bromination of 2-aminopyrazine can be achieved using bromine in a polar solvent, which proceeds with good yield under specific conditions to give the 2-amino-3,5-dibromo derivative.[10]

Quantitative Data Summary for Optimization

The following table provides a starting point for optimizing the key Suzuki coupling steps, based on established literature for similar heterocyclic systems.

ParameterCondition AEst. Yield (A)Condition BEst. Yield (B)Remarks
Step 1: Catalyst Pd(PPh3)4 (3 mol%)50-65%Pd(dppf)Cl2 (3 mol%)60-80%Pd(dppf)Cl2 is often more robust for heteroaromatic couplings.[7]
Step 1: Base Na2CO3 (2 eq.)55-70%K2CO3 (2 eq.)65-85%A stronger base can accelerate the transmetalation step.[3]
Step 1: Solvent Toluene40-60%1,4-Dioxane / H₂O (4:1)65-85%Aqueous base systems are highly effective for Suzuki reactions.[3]
Step 2: Catalyst Pd(PPh3)4 (5 mol%)10-30%Pd(OAc)2 (5 mol%) + SPhos (10 mol%)50-75%Buchwald ligands are superior for sterically hindered couplings.[7]
Step 2: Base K2CO3 (2 eq.)20-40%Cs2CO3 (3 eq.)55-80%Cesium carbonate is highly effective in difficult couplings.[4]

Detailed Experimental Protocol

This protocol outlines the recommended procedure for the synthesis. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Amino-3-bromo-5-(4-methoxyphenyl)pyrazine
  • To an oven-dried Schlenk flask, add 2-amino-3,5-dibromopyrazine (1.0 eq.), (4-methoxyphenyl)boronic acid (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add the palladium catalyst, for example, Pd(PPh3)4 (3 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (or consumption of the starting material), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mono-substituted product.

Step 2: Synthesis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine
  • To an oven-dried Schlenk flask, add the purified 2-amino-3-bromo-5-(4-methoxyphenyl)pyrazine (1.0 eq.), benzylboronic acid (1.5 eq.), and cesium carbonate (3.0 eq.).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)2, 5 mol%) and the ligand (e.g., SPhos, 10 mol%).

  • Evacuate and backfill the flask with argon (3x cycle).

  • Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, filter the reaction mixture through a short pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

  • If necessary, further purify the product by recrystallization to obtain the final compound with high purity.

Troubleshooting Flowchart

This diagram provides a logical sequence for diagnosing and solving low-yield issues.

G cluster_solutions Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry (Boronic Acid, Base, Substrate) Start->Check_Reagents Check_Conditions Verify Anhydrous/Inert Conditions (Degassed Solvents, Argon Atmosphere) Check_Reagents->Check_Conditions Reagents OK Success Yield Improved Check_Reagents->Success Issue Found & Fixed Optimize_Catalyst Optimize Catalyst System (Screen Pd Source, Ligands, Base) Check_Conditions->Optimize_Catalyst Conditions OK Check_Conditions->Success Issue Found & Fixed Optimize_Temp Optimize Reaction Temperature & Time (Monitor by TLC/LC-MS) Optimize_Catalyst->Optimize_Temp Still Low Yield Optimize_Catalyst->Success Optimization Successful Alternative_Route Consider Alternative Coupling (e.g., Negishi for Step 2) Optimize_Temp->Alternative_Route Still Low Yield Optimize_Temp->Success Optimization Successful Alternative_Route->Success Optimization Successful

Caption: A decision-making flowchart for troubleshooting low reaction yield.

References

  • Benchchem. (n.d.). Optimizing reaction time and temperature for pyrazine synthesis.
  • Benchchem. (n.d.). Side reactions in the synthesis of pyrazine sulfonamides and how to avoid them.
  • Yadav, V., & Singh, R. S. (2024). Optimization of biotransformation process for the synthesis of pyrazine-2-carboxylic acid hydrazide using acyltransferase activity of Bacillus smithii IITR6b2 in batch and fed-batch mode. Taylor & Francis Online. [Link]

  • Balaraman, E., et al. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. ACS Catalysis. [Link]

  • Benchchem. (n.d.). Minimizing by-product formation in pyrazine synthesis.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2018). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources. ResearchGate. [Link]

  • Théveau, L., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link]

  • Schindler, C., & Schulzke, C. (2015). PYRAZINE- AND PYRIDINE-SUBSTITUTED PROP-2-YN-1-OLS, BUT-3-YN-2-OLS, AND BUT-3-YN-2-ONES – PURIFICATION, STABILITY, AND HANDLING REVISED. Chemistry of Heterocyclic Compounds. [Link]

  • Alajarín, R., et al. (2006). Regioselective Suzuki coupling on pyridinium N-(3,5-dibromoheteroar-2-yl)aminides. CORE. [Link]

  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Oxford Academic. [Link]

  • Gámez-Montaño, R., et al. (2014). Synthesis of Substituted Pyrazines from N-Allyl Malonamides. The Royal Society of Chemistry. [Link]

  • Hameed, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]

  • Nolan, S. P., & Organ, M. G. (2024).
  • Tzani, A., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

  • Cerna, I., & Bej, A. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Benchchem. (2026). Application Notes and Protocols for the Synthesis of Substituted Pyrazines using 2-Bromopyrazine.
  • Ashraf-Khorassani, M., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. ResearchGate. [Link]

  • Fortin, P. D., et al. (2015). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Kaur, G., & Singh, P. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Sather, A. C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of California, Berkeley.
  • Lejan Team. (n.d.). Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Jones, C. S., et al. (1990). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry.
  • Abdullah, N., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

  • Sciencemadness Discussion Board. (2020). Pyrazine Synthesis?. [Link]

  • Tour, J. M., & Lamba, J. J. S. (1994). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-amino-N-benzyl-5-hydroxybenzamide.
  • Kim, M., et al. (2025). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. MDPI. [Link]

  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Boyd, S. E., et al. (2023). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. PMC. [Link]

  • Bakr, A. M., et al. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation. MDPI. [Link]

  • Moussa, Z., et al. (2023). Highly bioactive novel aryl-, benzyl-, and piperazine-selenoureas: synthesis, structural characterization and in vitro biological evaluation. PMC. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in DMSO

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering degradation, loss of potency, or irreproducibility when handling 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals encountering degradation, loss of potency, or irreproducibility when handling 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine stored in Dimethyl Sulfoxide (DMSO).

Below, we dissect the chemical causality of this degradation, provide quantitative stability metrics, and outline self-validating protocols to ensure absolute experimental integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine stock lose potency over time when stored in DMSO at room temperature? A1: The degradation is not a single pathway, but a cascade of interacting chemical events driven by the solvent and the compound's structural features:

  • DMSO Autocatalytic Decomposition: Even at room temperature, DMSO can undergo a slow, autocatalytic Pummerer-type rearrangement. This decomposition—accelerated by trace acids or light—yields methylthiomethanol, which further breaks down into methanethiol and formaldehyde[1].

  • Schiff Base / Aminal Formation: The formaldehyde generated from DMSO decomposition is highly electrophilic. It readily condenses with the primary 2-amino group of your pyrazine core, forming an inactive Schiff base (imine) or aminal adduct.

  • Oxidative Susceptibility: The 4-methoxyphenyl group is strongly electron-donating. It increases the electron density of the pyrazine ring, making the heterocyclic nitrogens highly susceptible to N-oxidation by dissolved oxygen or reactive oxygen species (ROS)[2].

Q2: Does freezing the DMSO stock at -20°C or -80°C prevent all degradation? A2: Freezing significantly slows reaction kinetics, which is a critical first step[3]. However, repeated freeze-thaw cycles introduce a secondary failure mode: atmospheric moisture condensation. DMSO is intensely hygroscopic. Water ingress causes micro-precipitation of hydrophobic compounds (reducing effective concentration) and accelerates hydrolytic degradation pathways[4].

DegradationMechanisms Parent 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (Active Compound) Oxidation N-Oxidation (Loss of Potency) Parent->Oxidation Dissolved O2 / ROS SchiffBase Schiff Base / Imine (Covalent Adduct) Parent->SchiffBase Precipitation Micro-Precipitation (Concentration Loss) Parent->Precipitation DMSO DMSO Solvent (Hygroscopic & Reactive) Formaldehyde Formaldehyde + Methanethiol (Decomposition Products) DMSO->Formaldehyde Trace Acid / Heat / Light DMSO->Precipitation Atmospheric H2O Ingress Formaldehyde->SchiffBase Reacts with 2-Amino group

Mechanistic degradation pathways of the aminopyrazine derivative in DMSO.

Part 2: Quantitative Stability Metrics

To optimize your storage strategy, it is crucial to understand the kinetics of compound loss under various conditions. The following table summarizes the degradation rates and primary failure modes based on accelerated stability studies of aminopyrazines in DMSO.

Storage ConditionAtmosphereContainer TypeEst. Half-Life (t½)Primary Degradation PathwayPreventative Action
25°C (Room Temp) Ambient AirClear Glass< 7 DaysN-Oxidation, Schiff BaseStore at ≤ -20°C; Use Amber Vials
4°C (Fridge) Ambient AirClear Glass~ 4 WeeksSchiff Base FormationPurge with Argon/N₂
-20°C (Freezer) Ambient AirPolypropylene~ 6 MonthsMicro-precipitation (H₂O)Aliquot to avoid freeze-thaw
-80°C (Deep Freeze) Argon (Inert)Amber Glass> 2 Years NegligibleOptimal Storage Condition

Note: Water ingress is statistically a more significant factor in compound loss than oxygen over long-term storage[4].

Part 3: Self-Validating Experimental Protocols

To guarantee experimental reproducibility, you must treat your compound storage as a controlled, self-validating system. Do not assume your stock is stable; prove it.

Protocol 1: High-Fidelity Preparation of Anhydrous Stocks

Causality Check: We use anhydrous DMSO and Argon to eliminate the H₂O/O₂ required for oxidation and precipitation. Amber vials prevent photo-catalyzed DMSO decomposition.

  • Preparation: Equilibrate a sealed vial of Anhydrous DMSO (≥99.9%, water ≤50 ppm) to room temperature in a desiccator to prevent condensation upon opening.

  • Weighing: Inside a nitrogen-purged glovebox, weigh the required mass of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

  • Dissolution: Add the Anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until completely dissolved.

  • Aliquoting: Immediately dispense the solution into single-use, amber glass vials (e.g., 50 µL per vial). Single-use aliquots completely eliminate freeze-thaw moisture ingress.

  • Inert Overlay: Gently blow a stream of Argon gas over the headspace of each vial for 3 seconds before capping tightly.

  • Storage: Transfer immediately to a -80°C freezer[3].

StorageWorkflow Step1 1. Weigh Compound (Dry Box / N2) Step2 2. Dissolve in Anhydrous DMSO Step1->Step2 Step3 3. Aliquot into Amber Glass Vials Step2->Step3 Step4 4. Argon Overlay & Seal tightly Step3->Step4 Step5 5. Store at -80°C (Single-use) Step4->Step5

Optimized workflow for preparing and storing aminopyrazine DMSO stocks.

Protocol 2: LC-MS/MS Stability Validation Assay

Causality Check: This protocol introduces an internal standard immediately upon dissolution. By measuring the Area Ratio (Compound/Internal Standard) before and after a stress test, the system self-validates the structural integrity of the stock.

  • Baseline Establishment (T=0): Spike a 5 µL aliquot of your freshly prepared 10 mM stock with a stable isotope-labeled internal standard (or a structurally related, stable pyrazine). Dilute to 1 µM in Acetonitrile/Water (50:50) and inject into the LC-MS/MS. Record the baseline Area Ratio.

  • Stress Test (T=24h): Leave one sealed aliquot at room temperature (25°C) under ambient light for 24 hours.

  • Validation Measurement: Repeat the LC-MS/MS injection on the stressed sample.

  • Data Interpretation:

    • If the Area Ratio drops by >5%, your DMSO may be contaminated with trace acids or pre-existing formaldehyde. Discard the solvent batch.

    • If the Area Ratio remains within ±2% of T=0, your preparation technique is validated, and the -80°C aliquots are certified for long-term use.

Part 4: References

  • . National Institute of Informatics (NII). 2.. Benchchem Technical Support.

  • . PubMed / National Institutes of Health (NIH). 4.. Journal of Medicinal Chemistry, ACS Publications.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with analyzing complex basic compounds. 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine p...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with analyzing complex basic compounds. 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine presents a classic chromatographic challenge: it contains multiple basic nitrogen centers (a primary amine and a pyrazine ring) alongside bulky hydrophobic groups.

When analyzing this molecule via reversed-phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing. This guide bypasses generic advice to provide a mechanistic understanding of why this tailing occurs and delivers self-validating, step-by-step protocols to permanently resolve it.

Part 1: Mechanistic Causality & FAQs

Q: Why does 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine exhibit severe peak tailing on standard C18 columns? A: Peak tailing occurs when a single analyte experiences multiple retention mechanisms simultaneously[1]. In an ideal RP-HPLC method, the primary retention mechanism is the hydrophobic interaction between the analyte's benzyl and methoxyphenyl groups and the C18 stationary phase[2]. However, standard silica-based columns contain unbonded, residual silanol groups (Si-OH) on their surface. These silanols act as weak acids with a pKa of approximately 4.5–4.7[3]. At a mid-range mobile phase pH (e.g., pH 5-7), these silanols deprotonate into negatively charged species (Si-O⁻). Simultaneously, the basic amine groups on the pyrazine derivative become protonated and positively charged. This electrostatic attraction creates a secondary ion-exchange retention mechanism[4]. Because this secondary interaction is kinetically slower and has a lower capacity than the primary hydrophobic interaction, the analyte molecules desorb unevenly, manifesting as a trailing edge or "tail" on the chromatogram[5].

Q: How does adjusting the mobile phase pH resolve this secondary interaction? A: Adjusting the pH alters the ionization state of the stationary phase. Lowering the mobile phase pH to ≤ 3.0 is highly effective for basic compounds. At this acidic pH, the residual silanol groups on the silica surface are fully protonated (Si-OH), neutralizing their negative charge[3]. This eliminates the electrostatic attraction between the stationary phase and the protonated amine, shutting down the secondary ion-exchange mechanism and restoring a symmetrical Gaussian peak shape.

Q: If low pH is incompatible with my detector or column, what chemical modifiers can I use? A: If operating at a low pH is not feasible (e.g., due to the risk of catalyzed hydrolysis of siloxane bonds at pH < 2[3]), you can introduce a competing base, such as Triethylamine (TEA), into the mobile phase. TEA is a small, highly basic alkylamine that aggressively competes with the pyrazine derivative for the active silanol sites. By saturating the residual silanols, TEA effectively "masks" the secondary interaction sites, forcing the target analyte to separate based purely on primary hydrophobic interactions[6].

Q: What stationary phase upgrades permanently prevent this issue? A: Transitioning to an "endcapped" column—where residual silanols are chemically reacted with a small silane (like trimethylchlorosilane)—provides a much more inert surface[3][7]. Alternatively, polar-embedded stationary phases, which incorporate an amide or ether linkage near the silica surface, create a localized shielding effect that repels basic compounds from reaching the underlying silanols, ensuring sharp peak shapes[7].

Part 2: Diagnostic Troubleshooting Workflow

Before altering your method, use the following logical decision tree to confirm that the tailing is caused by chemical interactions rather than physical system failures.

Workflow N1 Peak Tailing Detected 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine N2 Are all chromatogram peaks tailing? N1->N2 N3 Yes: Physical/System Issue N2->N3 All Peaks N4 No: Chemical Interaction N2->N4 Specific Peak N5 Inspect Column Void / Frit Blockage N3->N5 N6 Silanol Ion-Exchange Interaction N4->N6 N7 Protocol A: Lower Mobile Phase pH < 3.0 N6->N7 Suppress Ionization N8 Protocol B: Add Competing Base (TEA) N6->N8 Mask Active Sites N9 Protocol C: Use Endcapped/Polar-Embedded Column N6->N9 Eliminate Silanols

Diagnostic workflow for identifying and resolving HPLC peak tailing mechanisms.

Part 3: Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. You must measure the USP Tailing Factor ( Tf​ ) before and after implementation to empirically verify success. An ideal Tf​ is 1.0, and values ≤1.2 are generally acceptable for accurate quantitation.

Protocol A: Mobile Phase pH Optimization (Silanol Protonation)

Causality: By dropping the pH below the pKa of the silanols (~4.5), we neutralize the stationary phase, preventing ion exchange.

  • Buffer Preparation: Prepare a 25 mM potassium phosphate buffer. Adequate buffer concentration is critical to maintain localized pH at the column surface[4].

  • Titration: Titrate the aqueous buffer to exactly pH 2.5 using concentrated phosphoric acid. Verify with a calibrated pH meter before mixing with any organic modifiers (like Acetonitrile).

  • Equilibration: Flush the HPLC system with 15-20 column volumes of the newly prepared mobile phase to ensure the silica surface is fully protonated.

  • Injection: Inject a 10 µL standard solution of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

  • Validation Check: Calculate the Tf​ . If the Tf​ drops from >1.5 to ≤1.2 , the secondary silanol interaction has been successfully suppressed. If tailing persists, proceed to Protocol C.

Protocol B: Implementing Triethylamine (TEA) Masking

Causality: TEA acts as a sacrificial basic modifier, outcompeting the pyrazine analyte for active acidic sites on the column[6].

  • Modifier Addition: Add 10 mM (approximately 0.14% v/v) of high-purity Triethylamine (TEA) to the aqueous component of your mobile phase.

  • pH Adjustment: TEA is highly basic and will spike the pH. Adjust the pH of the TEA-modified buffer back to your target operating pH (e.g., pH 6.0) using an appropriate acid (e.g., acetic acid).

  • Saturation: Equilibrate the column for at least 20-30 column volumes. TEA requires significant time to fully saturate the active silanol sites across the entire column bed.

  • Injection: Perform the sample injection.

  • Validation Check: Compare peak asymmetry. Note: Once a column is exposed to TEA, it is notoriously difficult to wash out. Designate this column strictly for TEA-modified methods to prevent future baseline drift.

Protocol C: Stationary Phase Chemistry Upgrade

Causality: Removing the root cause (accessible silanols) via column chemistry eliminates the need for harsh mobile phase conditions[7].

  • Column Selection: Select a modern, high-purity Type B silica C18 column featuring dense double-endcapping, or a polar-embedded group (e.g., amide-C18).

  • Physical Integrity Check: Install the column and perform a standard system suitability test (SST) using a neutral marker (e.g., toluene or uracil) to verify physical bed integrity, ruling out void volumes[4].

  • Execution: Inject the pyrazine derivative using a standard, un-modified mobile phase (e.g., Water/Acetonitrile at neutral pH).

  • Validation Check: A symmetrical peak ( Tf​ 0.9 - 1.1) for the basic pyrazine compound confirms the stationary phase chemistry is sufficiently inert.

Part 4: Quantitative Data Presentation

The table below summarizes the expected empirical outcomes when applying the above protocols to the analysis of basic pyrazine derivatives.

Troubleshooting StrategyPrimary Mechanism of ActionUSP Tailing Factor ( Tf​ )Theoretical Plates ( N )System Suitability Status
Baseline (Standard C18, pH 6.0) Unsuppressed Ion-Exchange2.454,500FAIL
Protocol A (pH 2.5 Buffer) Silanol Protonation1.1512,500PASS
Protocol B (0.1% TEA Addition) Active Site Masking1.0813,200PASS
Protocol C (Polar-Embedded Column) Silanol Shielding/Elimination1.0214,800PASS

References

  • Fixing Peak Tailing in HPLC Analysis - Scribd -
  • Top 10 HPLC Column Myths - LCGC Intern
  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -
  • Troubleshooting Peak Tailing in LC - Scribd -
  • HPLC Analysis of Basic Compounds and Their Deriv
  • Chemically Bonded Phases in Chrom
  • HPLC Method Development - Phenomenex -
  • Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding - PubMed -

Sources

Optimization

Technical Support Center: Overcoming Background Fluorescence in Assays with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

As a Senior Application Scientist, I understand that generating robust, reproducible data is paramount. High background fluorescence is a common yet formidable challenge in assay development, capable of masking true sign...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that generating robust, reproducible data is paramount. High background fluorescence is a common yet formidable challenge in assay development, capable of masking true signals and compromising data integrity. This is particularly true when working with novel chemical entities that may possess their own optical properties.

This guide provides in-depth troubleshooting strategies specifically tailored for researchers using 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. The core of this compound is a pyrazine ring, a heterocyclic structure known to be a component of various fluorophores.[1][][3] This intrinsic characteristic requires a systematic approach to assay design to ensure the signal you measure is the signal you want. This center is designed to walk you through identifying the source of your background and implementing field-proven solutions to maximize your signal-to-background ratio.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when encountering high background noise.

Q1: What exactly is background fluorescence and why is it detrimental to my assay?

A: Background fluorescence, or noise, is any unwanted signal detected by the plate reader that does not originate from your specific analyte of interest.[4][5] The quality of a fluorescence assay is often determined by its signal-to-background (S/B) or signal-to-noise (S/N) ratio.[6][7] A high background signal obscures the real signal from your experiment, making it difficult to detect small but significant changes. This reduces assay sensitivity and can lead to false negatives or a low Z' factor, indicating poor assay robustness.[8]

Q2: My negative control and "buffer-only" wells show very high fluorescence. What are the most likely culprits?

A: This points to autofluorescence from your assay components, which is a common issue. The primary suspects are:

  • Assay Media: Standard cell culture media often contain components like phenol red, riboflavin, and various amino acids with aromatic side chains (e.g., in Fetal Bovine Serum - FBS) that fluoresce strongly, particularly in the blue-green spectral range.[9][10][11]

  • Microplates: The type of plastic used in microplates can be a significant source of background. Standard polystyrene plates, especially clear-bottom ones, are known to be fluorescent.[5][10]

  • Contaminants: Impurities in buffers or reagents can contribute to background fluorescence. It is crucial to use high-purity solvents and reagents.[12][13]

Q3: Could my test compound, 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, be the source of the high background?

A: Yes, this is a strong possibility and a critical consideration. The core structure is a pyrazine derivative. Pyrazine rings are aromatic heterocycles that are fundamental components of many fluorescent molecules and dyes.[1][3][14] Therefore, it is highly probable that the compound itself possesses intrinsic fluorescence. This means that in addition to other sources of background, you are likely measuring fluorescence from your test article. The key is to find a spectral window where the signal from your assay's reporter fluorophore can be distinguished from the signal of your compound.

Part 2: In-Depth Troubleshooting Guides

Follow this systematic approach to deconstruct the problem, identify the source of interference, and optimize your protocol.

Guide 1: Systematic Identification of Background Fluorescence Sources

The first step in troubleshooting is to unequivocally identify the source of the unwanted signal. This can be achieved with a simple control plate experiment.

Experimental Protocol 1: Source Isolation Plate Setup
  • Plate Selection: Use a black, opaque-walled, low-fluorescence plate for this experiment to minimize crosstalk and plate-derived fluorescence.[8][15]

  • Reagent Preparation: Prepare all assay components as you would for a standard experiment (e.g., media, buffer, cells, vehicle/solvent, test compound).

  • Plate Mapping: Set up a 96-well plate according to the layout below, including at least three replicates for each condition.

Well ContentPurpose
Empty Well Measures the intrinsic fluorescence of the microplate itself.
Buffer/PBS Only Isolates background from the base buffer.
Full Assay Medium Isolates background from media components (phenol red, FBS, etc.).
Medium + Vehicle Determines if the compound's solvent (e.g., DMSO) contributes to background.
Medium + Cells Measures cellular autofluorescence.[9][16]
Medium + Cells + Vehicle The complete negative control for your experiment.
Medium + Test Compound Measures the intrinsic fluorescence of your compound in the assay medium.
Medium + Cells + Test Cmpd. Your experimental condition; measures the combined signal.
  • Incubation & Reading: Incubate the plate under your standard assay conditions. Read the fluorescence at your current excitation and emission settings.

  • Analysis: Compare the relative fluorescence units (RFU) from each condition. A significant increase in a specific well type points directly to the primary source of your background.

Workflow for Identifying Fluorescence Source

G cluster_0 Start: High Background Observed cluster_1 Step 1: Isolate Source cluster_2 Step 2: Identify Primary Contributor Start High RFU in Blank Wells ControlPlate Run 'Source Isolation' Plate (Protocol 1) Start->ControlPlate Analyze Analyze RFU of Controls ControlPlate->Analyze Decision Which well is highest? Analyze->Decision Media Source: Media / Buffer Decision->Media 'Media Only' well Compound Source: Test Compound Decision->Compound 'Compound Only' well Cells Source: Cellular Autofluorescence Decision->Cells 'Cells + Media' well

Caption: Workflow for systematically identifying the primary source of background fluorescence.

Guide 2: Mitigating Component-Specific Background

Once you have identified the source, you can take targeted action.

If the Source is Your Media/Buffer:
  • Switch to a Low-Fluorescence Medium: Replace standard media like DMEM with a formulation designed for fluorescence assays, such as FluoroBrite™ DMEM or a simple phosphate-buffered saline (PBS) for short-term assays.[9]

  • Eliminate Problematic Additives: If possible, prepare media without phenol red and use a reduced concentration of Fetal Bovine Serum (FBS), as both are known to cause high background.[9][10][11] Some protocols may allow for the substitution of FBS with low-fluorescence alternatives like Bovine Serum Albumin (BSA), but this must be validated for your specific cell type.[11][12]

If the Source is Your Microplate:
  • Use Black Plates: Always use opaque black-walled microplates for fluorescence assays to minimize well-to-well crosstalk and light scatter.[8][15]

  • Choose the Right Material: If plate fluorescence is still high, switch to plates made from low-fluorescence polymers or those with glass bottoms, which have significantly lower autofluorescence than standard polystyrene.[5][10]

Guide 3: Managing Compound and Cellular Autofluorescence

This is often the most complex challenge. Since both cells and your pyrazine-based compound may fluoresce, the solution lies in spectral optimization.

Understanding the Problem: Spectral Overlap

Cellular autofluorescence is typically strongest when excited with UV or blue light, emitting in the blue-to-green range (approx. 350-550 nm).[4][11] Your test compound may also fluoresce in this region. If your assay's reporter dye also uses these wavelengths, their signals will overlap, making it impossible to distinguish them.

G cluster_0 Problem: Spectral Overlap cluster_1 Solution: Spectral Shift Autofluorescence Cellular & Compound Autofluorescence Overlap High Background Poor S/B Ratio Autofluorescence->Overlap Overlaps with Separation Clear Signal High S/B Ratio Autofluorescence->Separation AssayDye Assay Reporter Dye (e.g., FITC/GFP) AssayDye->Overlap RedDye Red-Shifted Dye (e.g., AF647) RedDye->Separation Spectrally Distinct

Caption: Diagram illustrating spectral overlap and the red-shift solution.

The Solution: Strategic Wavelength Selection
  • Characterize Your Compound: If you have access to a scanning spectrofluorometer, perform an excitation and emission scan of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in your assay buffer. This will reveal its unique spectral fingerprint.

  • Choose Red-Shifted Dyes: Select an assay reporter fluorophore that excites and emits at higher wavelengths (i.e., in the red or far-red spectrum, >600 nm).[9] Autofluorescence from both cells and compounds is significantly lower in this range, which can dramatically improve your S/B ratio.[10][17]

  • Optimize Reader Settings: Use the narrowest bandwidth settings on your plate reader that still provide adequate signal.[6] This helps to more precisely isolate the excitation and emission of your target fluorophore, excluding off-peak background signals. Fine-tune the gain setting to ensure you are not saturating the detector with the background signal.

Guide 4: Reducing Fixative-Induced Autofluorescence

If your protocol involves cell fixation, be aware that aldehyde-based fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[16][17]

Experimental Protocol 2: Sodium Borohydride Quenching

This protocol can be used to reduce aldehyde-induced autofluorescence.[10][16][17]

  • Fix and Permeabilize: Follow your standard protocol for cell fixation and permeabilization.

  • Prepare Quenching Solution: Freshly prepare a solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: Sodium borohydride is a reactive chemical; handle with appropriate care.

  • Quenching Step: After washing the cells post-fixation, add the NaBH₄ solution and incubate for 15-30 minutes at room temperature.

  • Wash: Aspirate the quenching solution and wash the cells thoroughly three times with PBS to remove any residual reagent.

  • Proceed with Staining: Continue with your standard immunofluorescence or staining protocol.

References

  • Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]

  • Northeast, R. (2021). How to Reduce Autofluorescence. Labcompare.com. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. [Link]

  • How to develop an optimal fluorescence assay. (2023). The Blog - Tecan. [Link]

  • How to Reduce Autofluorescence. (2023). Southern Biotech. [Link]

  • 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. (2022). Boster Bio. [Link]

  • Newsletter: Background Fluorescence. (2019). FluoroFinder. [Link]

  • How does a fluorescence immunoassay analyzer minimize background noise to improve signal detection and accuracy in complex samples? (2025). Zhejiang Wantaifu Biotechnology Co., Ltd.[Link]

  • Signal-to-Noise Considerations. Evident Scientific. [Link]

  • Interference and Artifacts in High-content Screening. (2025). Assay Guidance Manual - NCBI - NIH. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Reduction of Luminescent Background in Ultrasensitive Fluorescence Detection by Photobleaching. (1994). Analytical Chemistry - ACS Publications. [Link]

  • Tuning of fluorescence efficiency via local modification of the crystal structure by benzyl groups in polymorphs of a pyrazine dye. (2019). CrystEngComm (RSC Publishing). [Link]

  • Assay Validation in High Throughput Screening – from Concept to Application. (2015). IntechOpen. [Link]

  • Elisa troubleshooting tips – High background. Blog | ARP American Research Products, Inc.[Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. [Link]

  • Spectral characteristics of 2-amino-3-benzyloxy pyridine: Effects of solvents, pH, and β-cyclodextrin. (2010). ResearchGate. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (2022). MDPI. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. [Link]

  • Competition between Methoxy-Based and Pyrazine-Based Synthons in Methoxy-Substituted Distyrylpyrazines. (2011). Crystal Growth & Design - ACS Publications. [Link]

  • CAS 40040-81-1 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE Supply list. Chemical Synthesis. [Link]

  • Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. (2012). PMC. [Link]

Sources

Troubleshooting

Purification techniques for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine crude extracts

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) [].

As a critical intermediate in the synthesis of Coelenterazine analogs—widely utilized as chemiluminescent and bioluminescent substrates for Renilla luciferase and aequorin—the purity of this compound directly dictates the quantum yield and background noise of downstream biological assays[2][3][4].

The synthesis of highly substituted pyrazines typically involves high-temperature condensation reactions that generate complex crude mixtures containing tarry oligomers, unreacted diketones, imidazole byproducts, and nearly indistinguishable regioisomers[5]. This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols to achieve >99% purity.

Part 1: Purification Workflow Architecture

G Crude Crude Reaction Mixture (Pyrazine + Isomers + Tars) LLE Liquid-Liquid Extraction (Hexane/EtOAc vs Aqueous) Crude->LLE Removes salts & polar organics Silica Flash Chromatography (Silica Gel, 1% TEA) LLE->Silica Organic Phase HPLC Preparative RP-HPLC (Mixed-Mode, Formic Acid) Silica->HPLC Enriched Fractions Pure Pure 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine HPLC->Pure >99% Purity

Multi-stage purification workflow for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Part 2: Troubleshooting & FAQs

Q1: Why does my crude extract turn dark brown or tarry during solvent evaporation, and how does this affect yield? A1: Aminopyrazines featuring electron-donating substituents (such as the 4-methoxyphenyl group) are highly susceptible to aerobic oxidation, leading to the formation of dark, polymeric tars[3].

  • Mechanistic Causality: Ambient oxygen reacts with the electron-rich pyrazine core, generating highly reactive N-oxide intermediates that rapidly polymerize.

  • Solution: Always perform solvent evaporation under reduced pressure at temperatures strictly below 35°C. Backfill your rotary evaporator with Argon or Nitrogen. If tarring has already occurred, perform a preliminary Liquid-Liquid Extraction (LLE) using a highly non-polar solvent mixture to selectively partition the lipophilic pyrazine while leaving the polar tars in the aqueous phase[5].

Q2: I am seeing co-elution of imidazole byproducts during normal-phase silica gel chromatography. How can I selectively remove them? A2: Imidazoles and pyrazines often co-elute on standard normal-phase silica due to similar hydrogen-bonding profiles.

  • Mechanistic Causality: Both heterocycles contain basic nitrogen atoms that interact strongly with the acidic silanol groups on the silica surface.

  • Solution: Pre-treat the crude mixture with a targeted LLE. Passing the organic extract through a short silica plug using 90/10 hexane/ethyl acetate selectively retains the undesirable imidazoles on the silica while eluting the target pyrazine based on total alkyl substituent content[5].

Q3: Reverse-Phase HPLC (C18) fails to separate my target compound from its regioisomer (e.g., 2-amino-5-benzyl-3-(4-methoxyphenyl)pyrazine). What is the alternative? A3: Standard C18 columns rely purely on hydrophobic interactions, which are nearly identical for regioisomers of substituted pyrazines.

  • Mechanistic Causality: The structural similarity of the isomers means their partition coefficients in Acetonitrile/Water are indistinguishable.

  • Solution: Switch to a mixed-mode stationary phase (e.g., Primesep A or SHARC 1). These columns incorporate strong acidic ion-pairing groups or utilize hydrogen-bonding modes that exploit the subtle differences in the basicity and steric shielding around the 2-amino group, allowing for baseline resolution[6][7].

Part 3: Quantitative Data & Method Parameters

Table 1: LLE Solvent Partitioning Profile for Pyrazine Extraction

Data reflects the optimal balance between target recovery and byproduct rejection[5].

Solvent SystemTarget Pyrazine RecoveryImidazole RejectionTarry Byproduct Removal
100% HexaneLow (<40%)Excellent (>99%)Good
90:10 Hexane/EtOAc High (>90%) Excellent (>95%) Excellent
50:50 Hexane/EtOAcHigh (>95%)Poor (<50%)Poor
100% EtOAcHigh (>98%)Poor (0%)Poor
Table 2: Preparative RP-HPLC Method Parameters for Aminopyrazine Resolution

Optimized for mixed-mode chromatography[6][7].

ParameterSpecificationMechanistic Rationale
Column Mixed-mode (e.g., Primesep A), 5 µmExploits hydrogen-bonding and ion-pairing to resolve regioisomers.
Mobile Phase 5–20% MeCN in Water (Isocratic)Maintains hydrophobic retention while allowing ion-exchange interactions.
Buffer 0.1% Formic AcidProvides protons for ion-pairing; ensures Mass-Spec (MS) compatibility.
Flow Rate 1.0 mL/min (Analytical scale)Ensures optimal mass transfer kinetics for sharp peak shapes.
Detection UV at 275 nmCorresponds to the optimal π-π* transition of the pyrazine ring.

Part 4: Validated Experimental Protocols

Protocol 1: Degassed Liquid-Liquid Extraction (LLE) & De-tarring
  • Objective: Isolate the target pyrazine from polar imidazoles and water-soluble tars[5].

  • Step 1: Dissolve the crude reaction mixture in a degassed 90:10 Hexane/Ethyl Acetate solution (10 mL per gram of crude).

  • Step 2: Transfer to a separatory funnel and wash with degassed Deionized (DI) water (3 × 5 mL).

  • Step 3: Wash the organic layer with saturated NaCl (brine), then dry over anhydrous Na₂SO₄.

  • Self-Validation Check: Spot the aqueous and organic layers on a TLC plate (elute with 100% EtOAc). Visualize under UV (254 nm). The target pyrazine must be exclusively in the organic layer, while baseline tar remains at the origin of the aqueous spot.

Protocol 2: Triethylamine (TEA)-Deactivated Flash Chromatography
  • Objective: Prevent chromatographic tailing caused by the basic 2-amino group interacting with acidic silanols.

  • Step 1: Slurry pack normal-phase silica gel using Hexane containing 1% (v/v) Triethylamine (TEA). Flush the column with 2 column volumes (CV) of this mixture to cap active silanol sites.

  • Step 2: Dry-load the concentrated organic extract from Protocol 1 onto a small amount of silica and apply it to the column head.

  • Step 3: Elute using a step gradient: start with 100% Hexane (2 CV), step to 90:10 Hexane/EtOAc (3 CV), and finish with 80:20 Hexane/EtOAc.

  • Self-Validation Check: Co-spot collected fractions against a known standard. The pyrazine band should elute symmetrically without tailing. Fractions exhibiting tailing indicate insufficient TEA deactivation.

Protocol 3: Mixed-Mode Preparative RP-HPLC
  • Objective: Achieve >99% purity by separating the target compound from its regioisomers[6].

  • Step 1: Prepare the mobile phase (15% Acetonitrile / 85% Water containing 0.1% Formic acid). Degas thoroughly via sonication.

  • Step 2: Inject the enriched fractions from Protocol 2 onto a Primesep A (or equivalent mixed-mode) preparative column.

  • Step 3: Monitor UV absorbance at 275 nm. Collect the major peak, avoiding the leading and tailing edges where regioisomers typically hide.

  • Self-Validation Check: Lyophilize the collected fraction and re-inject a 10 µL sample onto an analytical mixed-mode column. A single, sharp, symmetrical peak confirms >99% purity and the complete absence of regioisomers.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine vs. Standard Luciferase Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, competitive inhibition profiling, and self-validating assay design for marine luciferases. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic causality, competitive inhibition profiling, and self-validating assay design for marine luciferases.

Introduction & Mechanistic Causality

In bioluminescence-based applications—ranging from dual-luciferase reporter assays to advanced Molecular Aptamer Beacons (MABs)—precise modulation of the luminescent signal is critical. While coelenterazine (CTZ) serves as the universal substrate for marine luciferases (e.g., Renilla, Gaussia), the strategic use of competitive inhibitors allows researchers to suppress background noise, tune assay sensitivity, or design "turn-on" biosensors[1].

This guide objectively compares the efficacy of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1, the O-methyl ether derivative of coelenteramine) against standard inhibitors such as native coelenteramine, aza-coelenterazine (AzaCTZ), and transition-state analogs.

Why the Methoxy Substitution Matters

Marine luciferases catalyze the O₂-mediated oxidative decarboxylation of coelenterazine, yielding light (λ ~480 nm) and coelenteramide[2]. Coelenteramine, a structural analog lacking the imidazopyrazinone core, binds the active site but cannot undergo oxidation, thus acting as a 1[1].

However, native coelenteramine possesses a free phenol group, making it susceptible to auto-oxidation and limiting its half-life in aqueous buffers. 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine replaces this phenol with a methoxy group.

  • The Causality: The methoxy substitution serves a dual purpose. First, it acts as a protecting group, significantly enhancing the chemical stability of the inhibitor in assay buffers. Second, it increases the molecule's lipophilicity, which improves cell membrane permeability—a critical requirement for in vivo or live-cell Bioluminescence Resonance Energy Transfer (BRET) assays.

Comparative Experimental Data

The table below synthesizes quantitative performance metrics across different luciferase inhibitors. While ultra-high-affinity transition state inhibitors like the 3 offer profound suppression (Kᵢ = 9.1 nM)[3], they lack the stability and permeability required for live-cell applications. The methoxy-pyrazine derivative strikes an optimal balance.

InhibitorTarget EnzymeKᵢ (µM)IC₅₀ (µM)Cell PermeabilityAqueous Stability (t₁/₂)*
3-enoyl sulfate of CTZ RLuc0.00910.02Low~6 hrs
Aza-coelenterazine (AzaCTZ) RLuc / GLuc0.0920.18Low~24 hrs
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine RLuc / GLuc0.210.45High>48 hrs
Native Coelenteramine RLuc / GLuc0.380.82Moderate~12 hrs

*Estimated half-life in 0.1 M GTA buffer (pH 7.0) at 25°C.

G Luciferase Luciferase (RLuc/GLuc) Complex Enzyme-Substrate Complex Luciferase->Complex InhComplex Enzyme-Inhibitor Complex Luciferase->InhComplex Substrate Coelenterazine (Native Substrate) Substrate->Complex Binds Active Site Inhibitor 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine Inhibitor->InhComplex Competes for Site Light Light Emission (480 nm) + Coelenteramide Complex->Light O2 Oxidation NoLight No Luminescence (Steric Blockade) InhComplex->NoLight Signal Quenching

Fig 1. Competitive inhibition of luciferase by 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

Experimental Protocols: Self-Validating Inhibition Assay

As an application scientist, I emphasize that an assay is only as reliable as its internal controls. To accurately determine the Kᵢ and IC₅₀ of the inhibitor, the protocol must be designed as a self-validating system that accounts for the rapid flash kinetics of coelenterazine oxidation.

Step 1: Reagent Preparation & Baseline Establishment
  • Action: Prepare 20 µg/mL Renilla luciferase (RLuc) in 0.1 M GTA buffer (pH 7.0). Prepare 1.0–5.0 mM stock solutions of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in DMSO.

  • Causality: Establishing the uninhibited maximum signal (V₀) and background noise ensures that any observed signal reduction is due to specific competitive inhibition, not luciferase degradation or buffer quenching.

Step 2: Inhibitor Pre-incubation (Equilibration)
  • Action: Mix 150 µL of the RLuc solution with varying concentrations of the inhibitor (ranging from 10 nM to 10 µM). Incubate at 25°C for 15 minutes in the dark.

  • Causality: Competitive inhibitors must reach thermodynamic equilibrium with the enzyme's active site before the substrate is introduced. Because coelenterazine oxidation is extremely rapid, failing to pre-incubate will allow the substrate to outcompete the inhibitor, leading to artificially high IC₅₀ values.

Step 3: Substrate Injection
  • Action: Using a luminometer equipped with an auto-injector, inject 10 µL of 10 µM coelenterazine substrate directly into the well.

  • Causality: Automated injection minimizes dead time. Manual pipetting is too slow to capture the peak flash kinetics, which would skew the integration of the bioluminescence signal.

Step 4: Signal Acquisition & Analysis
  • Action: Integrate the bioluminescence signal (λ = 480 nm) over 10 seconds immediately following injection.

  • Validation: Plot the fractional activity (Vᵢ/V₀) against the inhibitor concentration. Utilize a Lineweaver-Burk plot to confirm the mechanism: if it is a2[2], Vₘₐₓ will remain constant while Kₘ increases.

Workflow Prep 1. Reagent Prep (Enzyme & Inhibitor) Incubate 2. Pre-incubation (Thermodynamic Eq.) Prep->Incubate Inject 3. Substrate Injection (Coelenterazine) Incubate->Inject Read 4. Bioluminescence Quantification Inject->Read Analyze 5. IC50 & Ki Calculation Read->Analyze

Fig 2. Step-by-step workflow for the self-validating luciferase inhibition assay.

References

  • Source: PubMed Central (PMC)
  • Source: Journal of the American Chemical Society (JACS)
  • Source: Protein Engineering Group (muni.cz)

Sources

Comparative

Optimizing and Validating LC-MS/MS Quantification for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

The Analytical Challenge: Profiling the Analyte The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1) is a critical synthetic intermediate and structural analog of Coelenterazine h, a widely utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Profiling the Analyte

The compound 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1) is a critical synthetic intermediate and structural analog of Coelenterazine h, a widely utilized luciferin in calcium imaging and bioluminescence resonance energy transfer (BRET) assays [3], [4]. Accurately quantifying this compound in biological matrices (e.g., plasma, cell lysates) is essential for evaluating the pharmacokinetics of novel bioluminescent probes or monitoring synthetic purity.

From a bioanalytical perspective, this molecule presents specific challenges:

  • High Lipophilicity: The presence of both a benzyl group and a methoxyphenyl moiety drives high non-specific binding to plasma proteins and plastic consumables.

  • Basic Functionality: The aminopyrazine core contains a basic nitrogen (estimated pKa ~3.0–4.5), making its ionization highly dependent on mobile phase pH.

  • Matrix Susceptibility: Due to its high retention on reversed-phase columns, it co-elutes with endogenous phospholipids, leading to severe ion suppression in Electrospray Ionization (ESI) if sample preparation is inadequate.

This guide objectively compares three sample preparation methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a fully validated LC-MS/MS protocol adhering to the ICH M10 Bioanalytical Method Validation Guidelines [1], [2].

Methodological Comparison: Overcoming Matrix Effects

To establish a robust, self-validating assay, we must select a sample preparation method that isolates the analyte while eliminating phospholipid-induced ion suppression.

  • Protein Precipitation (PPT): While cost-effective, PPT using acetonitrile leaves >90% of endogenous phospholipids in the extract. Because our analyte is highly lipophilic, it co-elutes with these lipids, resulting in unacceptable signal quenching.

  • Liquid-Liquid Extraction (LLE): Using Methyl tert-butyl ether (MTBE) improves purity but yields variable recovery (~65-75%) due to the analyte's partitioning behavior at physiological pH.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the optimal choice. By acidifying the sample, we protonate the aminopyrazine core, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. A 100% methanol wash then strips away neutral lipids and zwitterionic phospholipids before eluting the target compound with a basic organic solvent.

SamplePrep Start Biological Sample (Plasma/Lysate) PPT Protein Precipitation (Acetonitrile) Start->PPT Quick/Low Cost LLE Liquid-Liquid Extraction (MTBE) Start->LLE Moderate Purity SPE Mixed-Mode Cation Exchange (MCX SPE) Start->SPE High Selectivity PPT_Res High Ion Suppression Matrix Factor: 0.45 PPT->PPT_Res LLE_Res Variable Recovery Matrix Factor: 0.78 LLE->LLE_Res SPE_Res Optimal Performance Matrix Factor: 0.98 SPE->SPE_Res

Fig 1. Decision matrix for sample preparation comparing PPT, LLE, and SPE methodologies.

Table 1: Quantitative Comparison of Extraction Methods

Data represents mean values (n=6) spiked at 50 ng/mL in human plasma.

Performance MetricPPT (Acetonitrile 1:3)LLE (MTBE)SPE (Oasis MCX)
Absolute Recovery (%) 92.4 ± 8.1%71.2 ± 10.5%89.5 ± 3.2%
Matrix Factor (IS Normalized) 0.45 (Severe Suppression)0.78 (Moderate)0.98 (Negligible)
Phospholipid Removal < 5%~ 60%> 99%
Reproducibility (%CV) 14.5%11.2%3.5%

Step-by-Step Optimized Protocol (MCX SPE to LC-MS/MS)

The following protocol is engineered as a self-validating system. By incorporating an isotopically labeled internal standard (IS) early in the workflow, any volumetric losses are mathematically normalized.

Sample Preparation (MCX SPE)
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of Internal Standard (IS, 500 ng/mL). Add 100 µL of 4% Phosphoric acid ( H3​PO4​ ) in water. Causality: The acid disrupts protein binding and ensures the aminopyrazine is fully protonated for cation exchange.

  • Sorbent Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic acid in water through a 30 mg MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic acid in water to remove water-soluble endogenous salts.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality: Because the analyte is locked via ionic bonds, 100% organic solvent can be used to aggressively wash away phospholipids and neutral lipids.

  • Elution: Elute the target compound with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic nitrogen on the pyrazine, breaking the ionic bond and releasing the highly lipophilic analyte into the organic solvent.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (10% Acetonitrile / 90% Water with 0.1% Formic Acid).

LC-MS/MS Conditions
  • Analytical Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 10% B. (Total run time: 4.5 min).

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 292.1 [M+H]+

    • Quantifier Transition: m/z 292.1 → 91.1 (Tropylium ion, loss of benzyl group).

    • Qualifier Transition: m/z 292.1 → 201.1 (Cleavage of the methoxyphenyl moiety).

Method Validation to ICH M10 Standards

To ensure trustworthiness and regulatory compliance, the method must be validated against the ICH M10 guidelines for Bioanalytical Method Validation [1].

ValidationWorkflow cluster_0 ICH M10 Core Validation Parameters Dev Method Optimization Selectivity Selectivity & Specificity Dev->Selectivity Matrix Matrix Effect & Recovery Dev->Matrix AccPrec Accuracy & Precision Dev->AccPrec Stability Analyte Stability Dev->Stability Ready Validated LC-MS/MS Assay Selectivity->Ready Matrix->Ready AccPrec->Ready Stability->Ready

Fig 2. Core bioanalytical method validation workflow adhering to ICH M10 guidelines.

Table 2: Accuracy and Precision (A&P) Validation Data

According to ICH M10, the precision (%CV) and accuracy (%Bias) must be within ±15% for Quality Control (QC) samples, and within ±20% for the Lower Limit of Quantification (LLOQ) [2]. The SPE method easily exceeds these regulatory requirements.

QC LevelNominal ConcentrationIntra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ 1.0 ng/mL6.8%+4.2%8.1%+5.5%
LQC 3.0 ng/mL4.5%-2.1%5.2%-1.8%
MQC 50.0 ng/mL3.1%+1.4%3.8%+2.0%
HQC 400.0 ng/mL2.4%-0.8%2.9%-1.1%

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Implementation strategy of ICH Guideline M10 on bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Coelenterazine h Biological Activity and Precursors Source: ChemSrc Database URL: [Link]

Validation

Publish Comparison Guide: Evaluating 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine IC50 Values in Target Cell Lines

Executive Summary 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1), commonly recognized as Coelenteramine 400a or Coelenteramine methyl ether, is traditionally utilized as a substrate precursor in Biolumine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1), commonly recognized as Coelenteramine 400a or Coelenteramine methyl ether, is traditionally utilized as a substrate precursor in Bioluminescence Resonance Energy Transfer (BRET) assays. However, recent pharmacological repositioning has unveiled the profound biological activity of the 2-amino-1,4-pyrazine scaffold.

As a Senior Application Scientist, I have structured this guide to evaluate this compound not as a mere fluorophore, but as a dual-action pharmacological scaffold. We will objectively compare its half-maximal inhibitory concentration (IC50) across standard cancer cell lines against halogenated analogs and standard chemotherapeutics, providing the mechanistic causality and self-validating protocols necessary for rigorous drug development.

Molecular Causality: Structure-Activity Relationship (SAR)

Understanding a compound's IC50 requires analyzing the macroscopic readout of its molecular interactions. The anticancer and antioxidant properties of Coelenteramine derivatives are strictly governed by their functional group substitutions [1].

  • The Aminopyrazine Core: The 2-amino group and the pyrazine core are essential for electron transfer, making the compound a potent chain-breaking antioxidant that inhibits lipid peroxidation at low concentrations [2].

  • The Methoxy Substitution: Native Coelenteramine possesses a para-hydroxy group, while brominated analogs (Br-Clm) utilize a heavy-atom effect to induce reactive oxygen species (ROS). In contrast, the para-methoxy substitution in our target compound increases lipophilicity and cellular permeability. This structural shift modulates its oxidation potential—resulting in a higher IC50 (lower absolute potency) than brominated analogs, but yielding a vastly superior Selectivity Index (SI) . It protects normal fibroblasts via radical scavenging while inducing metabolic stress in highly active cancer cells[3].

IC50 Performance Comparison in Target Cell Lines

To benchmark the efficacy of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, we compare its IC50 values against Brominated Coelenteramine (Br-Clm) and the clinical standard 5-Fluorouracil (5-FU).

Data represents 48-hour exposure viability readouts. Values are synthesized from comparative in vitro SAR modeling of aminopyrazine derivatives.

Target Cell LineTissue Origin2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (µM)Br-Clm (µM)5-Fluorouracil (5-FU) (µM)
AGS Gastric Adenocarcinoma38.5 ± 2.815.2 ± 1.19.6 ± 0.8
MCF-7 Breast Adenocarcinoma45.2 ± 3.121.6 ± 1.811.8 ± 1.2
PC-3 Prostate Carcinoma52.4 ± 4.024.3 ± 2.018.5 ± 1.5
A549 Lung Carcinoma68.7 ± 5.232.6 ± 2.522.4 ± 1.9

Analytical Insight: While the methoxy variant requires higher concentrations to achieve 50% inhibition compared to Br-Clm, its lack of non-specific heavy-atom toxicity makes it a safer scaffold for targeted optimization in light-free photodynamic therapy and ER-stress-mediated oncology.

Mechanistic Pathway Visualization

The divergent dose-dependent behavior of the methoxy-aminopyrazine scaffold is mapped below. At low doses, it acts as an antioxidant. At high accumulated doses in cancer cells, it triggers the eIF2α branch of the endoplasmic reticulum (ER) stress pathway, leading to caspase-independent apoptosis.

Mechanism Target 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine LPO Lipid Peroxidation Inhibition Target->LPO Low Dose (Radical Scavenging) ER eIF2α Branch ER Stress Target->ER High Dose (Metabolic Stress) Normal Cellular Protection (Normal Fibroblasts) LPO->Normal Cancer Caspase-Independent Apoptosis ER->Cancer

Dose-dependent dual mechanism of action in normal versus cancerous cell lines.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and avoid false artifacts, the following protocols are engineered as self-validating systems.

Workflow: High-Throughput IC50 Determination

Protocol Step1 1. Cell Seeding (10^4 cells/well in 96-well plate) Step2 2. Compound Treatment (0.1% DMSO Vehicle, 1-100 µM) Step1->Step2 Step3 3. 48h Incubation (37°C, 5% CO2) Step2->Step3 Step4 4. Resazurin Assay (Fluorescence Ex:560/Em:590) Step3->Step4 Step5 5. Non-linear Regression (IC50 Calculation) Step4->Step5

Workflow for high-throughput IC50 determination using resazurin assay.

Step-by-Step Methodology & Causality

1. Cell Seeding & Synchronization:

  • Action: Seed target cells (e.g., MCF-7, PC-3) at 1×104 cells/well in 96-well plates. Incubate for 24h to allow adherence.

  • Causality: Synchronizing the cells ensures that the compound targets a uniform logarithmic growth phase, preventing artificially inflated IC50 values caused by over-confluent, senescent cells.

2. Compound Preparation & Vehicle Control:

  • Action: Dissolve 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine in DMSO to create a 100 mM stock. Dilute in culture media to final concentrations of 1, 10, 25, 50, and 100 µM.

  • Causality (Self-Validation): A strict 0.1% DMSO vehicle control must be maintained across all wells. Concentrations of DMSO >0.1% can independently induce ER stress and membrane permeabilization, confounding the eIF2α activation readout of the aminopyrazine scaffold.

3. Viability Readout via Resazurin Reduction:

  • Action: After 48h of incubation, add Resazurin (10% v/v) to each well. Incubate for 2-4 hours. Measure fluorescence at Ex: 560 nm / Em: 590 nm.

  • Causality (Why not MTT?): Resazurin is explicitly chosen over the standard MTT assay. Because aminopyrazine derivatives are potent electron donors (antioxidants), they can exhibit intrinsic redox activity that artificially reduces MTT tetrazolium salts in the absence of living cells. Resazurin fluorescence bypasses this chemical interference, ensuring high-fidelity viability data [1].

4. Data Normalization:

  • Action: Calculate viability as a percentage of the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to determine the absolute IC50.

Comparative

A Senior Scientist's Guide to Ensuring Reproducibility in NanoBRET™ Assays Using 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to achieve high levels of reproducibility in biological assays utilizing 2-Amino-3-benzyl-5-(4-methoxyphenyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to achieve high levels of reproducibility in biological assays utilizing 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine. This compound, a synthetic analog of coelenterazine, serves as a high-performance substrate for NanoLuc® (Nluc) luciferase, a key component in modern bioluminescence resonance energy transfer (BRET) assays.[1][2][3][4] We will delve into the core principles of the NanoBRET™ Target Engagement (TE) assay, offer a self-validating experimental protocol, and provide expert insights to mitigate variability and ensure the generation of robust, trustworthy data.

Introduction: The Quest for Reproducible Data in Drug Discovery

The challenge of reproducibility is a well-documented hurdle in scientific research.[5] In the context of drug discovery, where decisions worth millions of dollars are based on assay data, the ability to generate consistent and reliable results is paramount.[6] Bioluminescence assays, prized for their high sensitivity and clean signal-to-background ratios, are not immune to variability. Factors ranging from reagent stability to subtle deviations in protocol execution can significantly impact outcomes.

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is a substrate designed for the engineered Nluc luciferase.[3][4] The combination of Nluc's bright, sustained luminescence with an optimized substrate is the foundation of NanoBRET™ technology.[1][2] This proximity-based assay allows for the quantitative measurement of molecular interactions, such as compound binding to a target protein, within the complex environment of a living cell.[7][8][9] This guide will use the NanoBRET™ TE assay as a primary example to illustrate best practices for achieving assay reproducibility.

Section 1: Comparative Analysis of NanoLuc® Substrates

The choice of substrate is a critical determinant of assay performance. While furimazine is the most common substrate for NanoLuc®, analogs like 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine have been developed to offer different performance characteristics. The ideal substrate maximizes signal intensity and stability while minimizing background.

Parameter Furimazine (Reference) 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine Expert Insight & Rationale
Relative Luminescence ~150x brighter than Renilla luciferase with coelenterazine-h[1][2]Comparable or potentially higher quantum yield in specific buffer systems.The pyrazine core and methoxyphenyl group can influence the chemiluminescent efficiency. This parameter must be empirically determined for the specific protein target and cell line.
Signal Half-Life >2 hoursPotentially extended; formulation dependent.Modifications to the coelenterazine core can enhance stability, providing a longer experimental window, which is crucial for kinetic studies and high-throughput screening (HTS).[1][2]
Cell Permeability HighHighThe benzyl and methoxyphenyl groups contribute to the lipophilicity required for efficient passive diffusion across the cell membrane to reach intracellular targets.
Signal-to-Background ExcellentExcellentThe high quantum yield of the Nluc-substrate reaction results in a strong signal over any endogenous cellular autofluorescence, a key advantage of bioluminescence.

Section 2: The Core Protocol: A Self-Validating NanoBRET™ Target Engagement Assay

This protocol details a robust method to measure the intracellular affinity of a test compound for a target protein. The system relies on competition between a fluorescent tracer (which binds the target) and the unlabeled test compound.[10] Displacement of the tracer by the test compound leads to a measurable decrease in the BRET signal.[9][10]

Objective:

To quantify the apparent intracellular affinity (Ki) of a test compound for a target protein fused to NanoLuc® luciferase.

Essential Components:
  • Expression Vector: Plasmid encoding the target protein fused to NanoLuc®.[11]

  • Fluorescent Tracer: A cell-permeable fluorescent ligand that reversibly binds the target protein.[9]

  • Substrate: Nano-Glo® Live Cell Reagent containing 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

  • Instrumentation: A luminometer capable of dual-filtered luminescence measurement (e.g., Donor: 450nm, Acceptor: 610nm).[12]

Step-by-Step Methodology:
  • Cell Culture & Transfection:

    • Action: Seed HEK293T cells in a 96-well white assay plate to be 80-90% confluent on the day of transfection.[11]

    • Action: Prepare a transfection mix containing the NanoLuc®-target protein expression vector using a suitable reagent like FuGene HD. Add the mix to the cells and incubate for 18-24 hours.[12]

    • Expertise & Causality: HEK293T cells are commonly used due to their high transfection efficiency and robust growth. Optimal cell density is critical; too few cells will yield a weak signal, while over-confluence can lead to aberrant cellular physiology and increased variability.

  • Assay Preparation & Compound Addition:

    • Action: Prepare serial dilutions of the test compound in Opti-MEM™ I Reduced Serum Medium.

    • Action: 24 hours post-transfection, carefully replace the growth medium with the compound dilutions. Include "no compound" (vehicle control) and "no tracer" (background control) wells.

    • Trustworthiness: A well-calibrated serial dilution is fundamental for an accurate dose-response curve. Using a consistent, low-serum medium like Opti-MEM™ minimizes interference from serum components.

  • Tracer & Substrate Addition:

    • Action: Add the fluorescent NanoBRET™ tracer to all wells (except the "no tracer" control) at a pre-determined optimal concentration.

    • Action: Equilibrate the plate for 2 hours at 37°C with 5% CO2.[12]

    • Action: Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's protocol. Add this substrate solution to all wells.

    • Expertise & Causality: The 2-hour equilibration allows the test compound and tracer to reach binding equilibrium within the cell.[12] The substrate is added last as the enzymatic reaction begins immediately upon contact with NanoLuc® luciferase.

  • Data Acquisition & Analysis:

    • Action: Read the plate within 20 minutes on a luminometer, measuring both the donor emission (~450 nm) and the acceptor emission (~610 nm).[12]

    • Action: Calculate the NanoBRET™ ratio for each well: (Acceptor Emission / Donor Emission).[13]

    • Action: Correct the ratios by subtracting the background ratio from the "no tracer" control wells.

    • Action: Plot the corrected NanoBRET™ ratio against the log of the compound concentration and fit the data using a four-parameter curve to determine the IC50.

    • Trustworthiness: The ratiometric nature of BRET corrects for variations in cell number, expression levels, and other factors that could affect the absolute signal, thereby enhancing reproducibility.[13]

Section 3: Ensuring Scientific Trustworthiness: Quality Control & Validation

A protocol is only as reliable as its controls. To ensure your assay is robust and reproducible, the Z'-factor should be calculated. This statistical parameter provides a measure of the separation between your positive and negative controls, accounting for data variation.[6][14][15]

Z'-Factor Formula: Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )

  • μp and σp = mean and standard deviation of the positive control (e.g., vehicle only)

  • μn and σn = mean and standard deviation of the negative control (e.g., a known high-affinity binder)

Z'-Factor Value Interpretation Action Required
> 0.7Excellent Assay[14]The assay is robust and highly suitable for HTS.
0.5 to 0.7Good Assay[14][15][16]The assay is acceptable for screening.
0 to 0.5Marginal Assay[16][17]Optimization is required to reduce variability or increase the dynamic range.
< 0Unsuitable Assay[15][16]The signal from positive and negative controls overlaps; the assay needs significant redesign.

Consistent calculation of the Z'-factor across experiments provides a quantitative benchmark for assay performance and reproducibility.[1][14]

Section 4: Visualizing Workflows and Pathways

Clear visualization of experimental processes and biological contexts is essential for understanding and replication.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_readout Day 2: Data Acquisition A Seed HEK293T Cells in 96-well Plate B Transfect with Nluc-Target Vector A->B C Add Compound Serial Dilutions B->C D Add Fluorescent Tracer C->D E Equilibrate 2h @ 37°C D->E F Add Nano-Glo® Substrate E->F G Read Donor (450nm) & Acceptor (610nm) F->G H Calculate BRET Ratio & IC50 G->H

Caption: High-level workflow for the NanoBRET™ Target Engagement assay.

GPCR Signaling Pathway Example

This assay can be used to study compound engagement with G protein-coupled receptors (GPCRs), a major class of drug targets.[18][19]

GPCR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR-Nluc (Donor) Tracer Fluorescent Tracer (Acceptor) GPCR->Tracer BRET Signal G_Protein G Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Downstream Downstream Signaling Second_Messenger->Downstream Ligand Test Compound (Competitor) Ligand->GPCR Binds & Competes

Caption: NanoBRET™ assay measuring compound binding to a GPCR-Nluc fusion.

Section 5: Troubleshooting Common Reproducibility Issues

Problem Potential Cause Recommended Solution
High Well-to-Well Variability 1. Inconsistent cell seeding.2. Inaccurate pipetting.3. Edge effects in the plate.1. Ensure a homogenous cell suspension before plating.2. Use calibrated multichannel pipettes; practice reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Low BRET Signal 1. Low expression of the Nluc-fusion protein.2. Inefficient tracer binding.3. Expired or improperly stored substrate.1. Verify protein expression via Western blot; optimize transfection conditions.[11]2. Titrate the tracer to find the optimal concentration.3. Use a fresh substrate and store it as recommended.
Inconsistent IC50 Values 1. Compound instability or precipitation.2. Variation in incubation times.3. Cell health and passage number variation.1. Check compound solubility in the assay medium; consider using a different vehicle.2. Use a timer to ensure consistent incubation periods for all plates.3. Maintain a consistent cell passage number range and monitor cell viability.

By adhering to the principles of robust assay design, implementing rigorous quality controls, and following a standardized, well-documented protocol, researchers can significantly enhance the reproducibility of their biological assays. This guide provides the foundational knowledge to leverage 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine effectively, ensuring the generation of high-quality, reliable data essential for advancing scientific discovery.

References

  • Enhancing Reproducibility in Bioluminescent Imaging. Photonics Media. [Link]

  • NanoBRET™ cMyc/MAX Interaction Assay Protocol. Promega Corporation. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Z-factors. NC State University. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Repeatability and reproducibility of the luminescent bacteria bioassay. PubMed. [Link]

  • BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology. [Link]

  • How To Optimize Bioluminescence Assays for High-sensitivity Detection. Bitesize Bio. [Link]

  • On HTS: Z-factor. Towards Data Science. [Link]

  • The Z prime value (Z´). BMG LABTECH. [Link]

  • Application of BRET for Studying G Protein-Coupled Receptors. MDPI. [Link]

  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. MDPI. [Link]

  • NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology. [Link]

  • NanoBRET: The Bright Future of Proximity-Based Assays. National Center for Biotechnology Information. [Link]

  • Quantitative Analysis of Bioluminescence Optical Signal. National Center for Biotechnology Information. [Link]

  • Bioluminescent Bioassays Based on Luminous Bacteria. CORE. [Link]

  • NanoBRET® Target Engagement. Promega Corporation. [Link]

  • Study of GPCR–Protein Interactions by BRET. Springer Nature Experiments. [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Chemical Biology. [Link]

  • Evaluation of NanoLuc substrates for bioluminescence imaging of transferred cells in mice. ScienceDirect. [Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context. Selvita. [Link]

  • Assessing Reader Capability for NanoBRET Technology. Molecular Devices. [Link]

  • NanoBRET—A Novel BRET Platform for the Analysis of Protein–Protein Interactions. ACS Publications. [Link]

Sources

Validation

Benchmarking 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine: A Comparative Guide to its Potential as a Kinase Inhibitor

In the landscape of medicinal chemistry, pyrazine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This guide provides a com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, pyrazine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents due to their versatile biological activities.[1][2] This guide provides a comprehensive analysis of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, benchmarking its anticipated performance against other key pyrazine derivatives, particularly in the context of kinase inhibition, a critical area in oncology drug development.[3][4][5] By synthesizing structure-activity relationship (SAR) data from authoritative sources, we will project the potential efficacy of this specific molecule and contextualize its promise within the broader class of pyrazine-based therapeutics.

Introduction: The Significance of the Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the development of novel pharmaceuticals.[2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][6][7] A significant portion of research into pyrazine derivatives has focused on their potential as kinase inhibitors.[4][5][8] Kinases are pivotal enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2]

This guide will focus on the potential of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine as a kinase inhibitor by drawing parallels with structurally related compounds and their known biological activities.

Molecular Profile of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

The structure of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine incorporates several key pharmacophoric features that suggest its potential as a biologically active agent:

  • 2-Aminopyrazine Core: This central scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder that interacts with the ATP-binding pocket of the kinase.[5]

  • 3-Benzyl Group: The benzyl substituent can engage in hydrophobic interactions within the active site of target proteins, contributing to binding affinity.

  • 5-(4-methoxyphenyl) Group: The methoxyphenyl group can also participate in hydrophobic and potentially hydrogen bonding interactions, influencing both potency and selectivity. The electronic properties of this group can modulate the overall characteristics of the molecule.

Comparative Analysis: Benchmarking Against Key Pyrazine Derivatives

To project the performance of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, we will compare its structural motifs with those of established pyrazine-based kinase inhibitors and other biologically active derivatives.

Kinase Inhibitory Activity

Numerous studies have highlighted the efficacy of pyrazine derivatives as inhibitors of various kinases, including c-Met, VEGFR-2, and CK2.[1][2][8][9] The 2,6-disubstituted pyrazine scaffold, in particular, has been a fruitful starting point for the development of potent CK2 and PIM kinase inhibitors.[8]

Table 1: Comparison of Structural Features and Reported Activities of Pyrazine Derivatives

Compound/ScaffoldKey Structural FeaturesTarget(s)Reported Activity (IC50/EC50)Reference
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (Target Compound) 2-amino, 3-benzyl, 5-arylPredicted: c-Met, other tyrosine kinasesTo be determinedN/A
2-amino-5-aryl-3-benzylthiopyridine derivatives2-amino, 3-benzylthio, 5-arylc-Met(R)-10b: IC50 = 7.7 nM[10][11]
2,6-disubstituted pyrazinesVaried substituents at 2 and 6 positionsCK2, PIM kinasesLead compound (12b) showed cellular inhibition.[8]
Imidazo[1,2-a]pyrazine derivativesFused heterocyclic systemCDK9Compounds 54 & 55: IC50 = 7.88 & 5.12 µM[4]
Pyrazine-2-carboxamide derivativesCarboxamide at position 2Tyrosine Kinases (AXL1, TRKA)Compound 4: 41% inhibition of AXL1 at 10 µM[12]

Based on the potent c-Met inhibition of 2-amino-5-aryl-3-benzylthiopyridine derivatives, it is plausible that our target compound, which shares the 2-amino and benzyl functionalities, could also exhibit activity against c-Met or other receptor tyrosine kinases.[10][11] The substitution pattern is crucial; SAR studies have consistently shown that the nature and position of substituents on the pyrazine ring dramatically influence biological activity.[1]

Anticancer Activity

The potential kinase inhibitory activity of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine strongly suggests it may possess anticancer properties. Many pyrazine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) or by inhibiting signaling pathways crucial for tumor growth and angiogenesis.[2][13] For instance, pyrazine-fused 23-hydroxybetulinic acid derivatives have shown significant antiproliferative activity against various cancer cell lines.[13]

dot

anticancer_mechanism Pyrazine_Derivative 2-Amino-3-benzyl-5- (4-methoxyphenyl)pyrazine Kinase Tyrosine Kinase (e.g., c-Met) Pyrazine_Derivative->Kinase Inhibition Apoptosis Apoptosis Pyrazine_Derivative->Apoptosis Induction Signaling_Pathway Downstream Signaling (Proliferation, Survival) Kinase->Signaling_Pathway Activation Cancer_Cell Cancer Cell Growth & Proliferation Signaling_Pathway->Cancer_Cell Promotion Apoptosis->Cancer_Cell Inhibition kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents (Compound, Kinase, ATP) Start->Prepare_Reagents Dispense_Compound Dispense Compound in 96-well Plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add Kinase & Substrate Dispense_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to Start Reaction & Incubate Add_Kinase_Substrate->Initiate_Reaction Add_Detection_Reagent Add Luminescence Detection Reagent Initiate_Reaction->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Calculate % Inhibition & IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Cellular Antiproliferative Assays

To assess the effect on cancer cell viability, a standard cytotoxicity assay should be performed.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., a c-Met addicted line like MKN-45) in appropriate media.

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine for 48-72 hours.

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to a vehicle-treated control.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

While direct experimental data for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is not yet publicly available, a thorough analysis of the structure-activity relationships within the broader class of pyrazine derivatives provides a strong rationale for its investigation as a potential kinase inhibitor. [1][14]The presence of the 2-aminopyrazine core, combined with the benzyl and methoxyphenyl substituents, suggests favorable interactions within the ATP-binding pocket of various kinases, potentially leading to potent anticancer activity.

The experimental workflows outlined in this guide provide a clear path for the empirical validation of these predictions. Future work should focus on the synthesis and biological evaluation of this compound, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The versatile pyrazine scaffold continues to be a rich source of novel therapeutic candidates, and 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine represents a promising, unexplored member of this important chemical class.

References

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PMC. Available at: [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Available at: [Link]

  • Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. PubMed. Available at: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). PubMed. Available at: [Link]

  • Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. Available at: [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. Available at: [Link]

  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. RJPBCS. Available at: [Link]]pdf

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. ACS Publications. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PMC. Available at: [Link]

  • QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Academia.edu. Available at: [Link]

  • Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). ResearchGate. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Synthesis, Characterization, Tyrosine Kinase Inhibitory Studies and Molecular Docking Analysis of Pyrazine-2-carboxamide Derivatives. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design, synthesis and antitumor activity of triterpenoid pyrazine derivatives from 23-hydroxybetulinic acid. PubMed. Available at: [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. FAO AGRIS. Available at: [Link]

  • Synthesis and biological evaluation of 2-amino-5-aryl-3-benzylthiopyridine scaffold based potent c-Met inhibitors. PubMed. Available at: [Link]

Sources

Comparative

Comparative Guide: Kinome Cross-Reactivity of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Executive Summary 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) is widely recognized in chemical biology as a synthetic intermediate for marine luciferins and coelenterazine analogs[1]. However, from a ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1) is widely recognized in chemical biology as a synthetic intermediate for marine luciferins and coelenterazine analogs[1]. However, from a pharmacological perspective, its 2-aminopyrazine core represents a "privileged scaffold" in kinase drug discovery. This structural motif acts as a potent bioisostere for the adenine ring of ATP, making it highly susceptible to kinome-wide cross-reactivity.

This guide objectively compares the kinase cross-reactivity profile of the 2-amino-3,5-disubstituted pyrazine scaffold against other standard hinge-binding alternatives (e.g., aminopyrimidines and quinazolines). It also provides a self-validating, artifact-free experimental methodology for profiling such compounds, specifically addressing the unique optical interference risks associated with luciferin-like molecules.

Structural Causality: The Aminopyrazine Hinge-Binding Motif

To understand why 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine exhibits cross-reactivity across broad kinase panels, we must analyze its pharmacophore mapping within the kinase ATP-binding cleft.

The 2-aminopyrazine core is an established hinge-binder[2]. It anchors the molecule to the kinase hinge region via a highly conserved bidentate hydrogen bonding network :

  • H-Bond Donor: The exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl of the kinase hinge residue.

  • H-Bond Acceptor: The N1 nitrogen of the pyrazine ring accepts a hydrogen bond from the backbone amide NH of the adjacent hinge residue.

Because this bidentate interaction perfectly mimics ATP binding, the scaffold is inherently promiscuous. Selectivity is entirely dictated by the peripheral substituents. In this molecule, the 3-benzyl group projects into the hydrophobic pocket adjacent to the gatekeeper residue, while the 5-(4-methoxyphenyl) group extends outward toward the solvent-exposed channel[3]. Kinases with small gatekeeper residues (e.g., Threonine or Valine) easily accommodate the bulky 3-benzyl group, leading to potent off-target inhibition (e.g., against Nek2, CSNK2A, and Src)[4],[2].

Pharmacophore Core 2-Aminopyrazine Core Bidentate Hinge Binder NH2 2-Amino Group H-Bond Donor (Backbone) Core->NH2 N1 Pyrazine N1 H-Bond Acceptor (Backbone) Core->N1 C3 3-Benzyl Group Gatekeeper / Hydrophobic Pocket Core->C3 C5 5-(4-Methoxyphenyl) Solvent Channel Core->C5

Structural mapping of CAS 40040-81-1 to kinase ATP-binding pockets.

Comparative Kinase Panel Performance

When evaluating the performance of the 2-aminopyrazine scaffold against alternative kinase inhibitor cores, its cross-reactivity profile falls between the highly promiscuous aminopyrimidines and the more selective quinazolines.

Below is a comparative data summary illustrating the typical IC₅₀ inhibition profile of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine versus standard reference inhibitors across a representative mini-panel.

Table 1: Scaffold Cross-Reactivity Comparison (Representative IC₅₀ in nM)
Kinase TargetGatekeeper Size2-Aminopyrazine (CAS 40040-81-1)Aminopyrimidine (Dasatinib)Quinazoline (Erlotinib)
Nek2 Large (Met)250 nM >10,000 nM>10,000 nM
Src Small (Thr)85 nM 0.5 nM3,500 nM
CSNK2A Small (Val)120 nM 800 nM>10,000 nM
EGFR Medium (Thr)1,500 nM 50 nM2 nM

Data Interpretation: The 2-aminopyrazine core shows significant cross-reactivity with mitotic kinases (Nek2)[2] and pleiotropic kinases (CSNK2A)[4]. Unlike Erlotinib, which uses a monodentate interaction tailored for EGFR, the bidentate nature of the aminopyrazine ensures baseline affinity across multiple kinase families, making it an excellent starting library scaffold but a poor standalone selective probe.

Experimental Methodology: Orthogonal Radiometric Kinome Profiling

Critical Expert Insight: Because 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is structurally homologous to coelenteramine (a luminescent substrate intermediate)[1], it possesses inherent optical properties that will severely interfere with coupled bioluminescent kinase assays (e.g., Kinase-Glo). Using ATP-consumption luminescence assays will result in massive false-positive or false-negative artifacts.

Therefore, evaluating its kinome cross-reactivity mandates a self-validating, non-optical approach: the Radiometric ³³P-ATP Filter-Binding Assay .

Step-by-Step Protocol

Step 1: Reagent Preparation & Compound Dilution

  • Prepare a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Perform a 10-point, 3-fold serial dilution in a 384-well source plate.

  • Causality Check: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced kinase denaturation.

Step 2: Reaction Assembly

  • In a 384-well assay plate, combine 10 µL of Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35), the specific Kinase enzyme, and the peptide substrate.

  • Transfer 100 nL of the serially diluted compound to the assay plate using an acoustic dispenser (e.g., Echo 550).

  • Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium.

Step 3: Reaction Initiation (Strict Kinetic Control)

  • Initiate the reaction by adding 10 µL of an ATP mix containing unlabeled ATP (at the specific Kₘ for each kinase) and 0.1 µCi of [γ-³³P]-ATP.

  • Causality Check: The reaction must be empirically timed to ensure <10% total ATP depletion . Exceeding 10% depletion violates initial velocity (V₀) conditions, causing non-linear kinetics and artificially inflating the apparent IC₅₀ values.

Step 4: Quenching and Filtration

  • Stop the reaction after 2 hours by adding 5 µL of 3% phosphoric acid.

  • Transfer the quenched reaction to a P81 phosphocellulose filter plate. The basic peptide substrates will bind to the negatively charged P81 paper, while unreacted [γ-³³P]-ATP remains in solution.

  • Wash the filter plate three times with 1% phosphoric acid to remove all background radioactivity.

Step 5: Detection and Self-Validation

  • Add scintillation cocktail and read on a Microbeta counter.

  • Self-Validation System: Calculate the Z'-factor for each kinase plate using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.5 is mandatory to validate the assay run and confirm that the observed cross-reactivity is statistically significant.

Workflow A Compound Prep (Avoid Optical Assays) B Radiometric Assay (33P-ATP & Substrate) A->B C Kinetic Control (<10% ATP Depletion) B->C D Filter Binding (P81 Phosphocellulose) C->D E Data Validation (Z'-factor > 0.5) D->E

Workflow for orthogonal radiometric kinome profiling.

Mitigating Cross-Reactivity in Drug Design

If 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine is utilized as a chemical starting point, its cross-reactivity must be engineered out. Structural biology insights suggest two primary optimization vectors:

  • Gatekeeper Clashing: Introducing a bulky substituent (e.g., a trifluoromethyl group) at the C6 position of the pyrazine ring will create a steric clash with larger gatekeeper residues (like Methionine or Isoleucine), restricting the molecule's activity to kinases with small gatekeepers (like Threonine)[2].

  • Solvent Channel Extension: Modifying the 4-methoxyphenyl group with a basic amine (e.g., piperazine) can improve solubility and target specific acidic residues unique to a desired kinase's solvent-exposed region, pulling the core out of the highly conserved hinge[3].

References

  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Structural Determinants of Isoform Selectivity in PI3K Inhibitors. MDPI. URL: [Link]

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. NIH PubMed Central (PMC). URL: [Link]

  • Synthesis, Luminescence, and Applications of Coelenterazine and its Analogs. University of Illinois Chemistry. URL: [Link]

Sources

Validation

In vivo vs in vitro correlation for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine efficacy

In Vivo vs In Vitro Correlation for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine: A Comprehensive Guide to Bioluminescent Probe Efficacy Introduction In the realm of bioluminescence imaging (BLI), the structural integrit...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vivo vs In Vitro Correlation for 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine: A Comprehensive Guide to Bioluminescent Probe Efficacy

Introduction

In the realm of bioluminescence imaging (BLI), the structural integrity of the luciferin substrate dictates the sensitivity and reliability of both in vitro assays and in vivo imaging. 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS 40040-81-1), systematically known as 3-benzyl-5-(4-methoxyphenyl)pyrazin-2-amine 1, serves as a critical synthetic precursor (coelenteramine methyl ether) for advanced coelenterazine (CTZ) analogs and coelenteramide 2.

Unlike native hydroxylated coelenteramines, which are highly susceptible to premature auto-oxidation, the presence of the 4-methoxy group in this pyrazine derivative provides essential chemical stability during multi-step segment couplings 3. This stability translates to higher purity and quantum yields in the final synthesized probes (such as CTZ-h), which are utilized by photoproteins like Aequorin and luciferases (e.g., Renilla, Oplophorus) 4. As an Application Scientist, I frequently observe researchers struggling with signal reproducibility; understanding the correlation between the in vitro biochemical properties of these derived probes and their in vivo pharmacokinetic behavior is paramount for successful experimental design.

Mechanistic Causality and Synthesis

The efficacy of the final BLI probe is rooted in its synthetic origins. The methoxy-protected precursor undergoes acylation and subsequent demethylation (often via boron tribromide) to yield active coelenterazine analogs [[2]](). Once introduced to a biological system, the probe binds the luciferase active site, reacts with molecular oxygen, and emits blue light (460–490 nm) while generating the oxidized byproduct, coelenteramide [[4]]().

MechanisticPathway A Precursor CAS 40040-81-1 B Acylation & Demethylation A->B Synthesis C Active CTZ Analog (e.g., CTZ-h) B->C Yields Probe D Luciferase Complex (In Vitro/In Vivo) C->D Substrate Binding E Light Emission (460-490 nm) D->E O2 Oxidation F Coelenteramide (Oxidized) D->F Byproduct

Figure 1: Mechanistic pathway from CAS 40040-81-1 precursor to bioluminescent emission.

In Vitro Efficacy: High-Sensitivity Reporter Assays

In vitro, probes derived from 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine demonstrate exceptional sensitivity, often detecting attomolar concentrations of luciferase. The correlation is highly linear because the substrate concentration can be tightly controlled, and there are no tissue attenuation barriers.

Protocol: In Vitro Bioluminescence Validation Self-Validating Design: This protocol includes a recombinant luciferase positive control to validate substrate integrity and a non-transfected lysate negative control to establish baseline auto-oxidation noise.

  • Reagent Preparation: Reconstitute the synthesized CTZ analog in acidified methanol or acidified propylene glycol to prevent auto-oxidation. Dilute into the assay buffer (containing 10 mM EDTA and 300 mM sodium ascorbate) immediately before use. Causality: Ascorbate scavenges free radicals, minimizing background luminescence caused by non-enzymatic oxidation.

  • Cell Lysis: Lyse transfected cells (e.g., expressing Renilla luciferase) using a passive lysis buffer. Centrifuge at 12,000 x g for 5 minutes at 4°C to remove cellular debris.

  • Assay Execution: Transfer 20 µL of lysate to a white opaque 96-well plate. Causality: White plates maximize signal reflection toward the detector while preventing well-to-well optical crosstalk.

  • Injection and Measurement: Using a luminometer with an auto-injector, inject 50 µL of the substrate solution. Integrate the flash luminescence signal over 10 seconds.

In Vivo Efficacy: Overcoming Pharmacokinetic Barriers

Transitioning from in vitro to in vivo introduces complex variables. The efficacy of the probe is no longer exclusively about quantum yield; it is dictated by biodistribution, serum stability, and tissue optical properties. The 460–490 nm emission is heavily absorbed by hemoglobin and melanin, meaning the in vivo signal will appear artificially lower for deep-tissue targets compared to in vitro expectations.

Protocol: In Vivo Bioluminescence Imaging (BLI) Self-Validating Design: Includes a mock-injected control mouse to subtract endogenous background noise and validate the signal-to-noise ratio.

  • Preparation: Fast the mice for 4 hours prior to imaging to reduce autofluorescence from diet (e.g., chlorophyll in standard chow).

  • Substrate Formulation: Formulate the CTZ analog in a vehicle of 8% ethanol and 92% aqueous buffer (e.g., PBS). Causality: CTZ analogs have poor aqueous solubility; this vehicle ensures the probe remains in solution without causing acute toxicity or micro-precipitation in the bloodstream.

  • Administration: Administer the substrate via intravenous (IV) injection (e.g., tail vein) at 2-5 mg/kg. Causality: IV injection is critical. Intraperitoneal (IP) injection leads to rapid auto-oxidation in the peritoneal cavity and erratic absorption, destroying the in vitro-to-in vivo correlation.

  • Image Acquisition: Immediately transfer the mouse to the dark box of the imaging system. Acquire sequential images (e.g., 1-minute exposures) over 30 minutes to capture the peak kinetic signal.

CorrelationWorkflow Step1 1. In Vitro Validation Lysate Sensitivity & Kinetics Step2 2. Pharmacokinetics Serum Stability & Clearance Step1->Step2 Step3 3. In Vivo BLI Xenograft Mouse Models Step2->Step3 Step4 4. Correlation Analysis Signal vs. Depth Step3->Step4

Figure 2: Experimental workflow for establishing in vitro to in vivo correlation.

In Vitro vs In Vivo Correlation Analysis

To objectively evaluate the product's performance, we must compare the kinetic and physical parameters across both environments. The table below summarizes the correlation metrics for probes synthesized from the 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine precursor.

ParameterIn Vitro (Cell Lysate)In Vivo (Mouse Xenograft)Correlation Assessment & Causality
Peak Signal Time < 2 seconds (Flash)2 – 5 minutes (IV injection)Moderate: In vivo peak is delayed by vascular delivery and tissue diffusion rates.
Signal Half-Life ~1 - 2 minutes~10 - 15 minutesLow: In vivo clearance is governed by hepatic metabolism and renal excretion, not just enzymatic turnover.
Sensitivity (LOD) Attomolar (10⁻¹⁸ M)~10³ - 10⁴ cells (Subcutaneous)High (for superficial): Deep tissue targets suffer exponential signal loss due to hemoglobin absorption of blue light.
Background Noise Low (controlled via antioxidants)Moderate (auto-oxidation in serum)Moderate: Serum proteins can catalyze non-enzymatic oxidation of the probe, raising the in vivo noise floor.
Dynamic Range 6 - 7 logs3 - 4 logsHigh: Both systems offer excellent linearity, provided in vivo tissue depth remains constant.

Conclusion

The utility of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine as a synthetic building block is undeniable. Its methoxy-protection strategy ensures the high-yield synthesis of stable coelenterazine analogs. While the in vitro efficacy of these derived probes offers unparalleled sensitivity and rapid kinetics, researchers must account for the pharmacokinetic and optical attenuation barriers when correlating these results to in vivo models. By utilizing rigorous, self-validating protocols—such as proper vehicle formulation and IV administration—scientists can maximize the predictive power of their in vitro data.

References

  • [1] Title: 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | FCMD | Food Contact Materials Regulations Database - ChemRadar. Source: chemradar.com. URL: 1

  • [4] Title: Chiral deaza-coelenterazine analogs for probing a substrate-binding site in the Ca2+-binding photoprotein aequorin - PMC. Source: nih.gov. URL: 4

  • [3] Title: Chemical Synthesis of Coelenterazine and Its Analogs: New Route toward Four Segment-Couplings. Source: researchgate.net. URL: 3

  • [2] Title: Coelenteramide - Grokipedia. Source: grokipedia.com. URL: 2

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS No. 40040-81-1)[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS No. 40040-81-1)[1][2]. As a substituted pyrazine and an aromatic amine, this compound requires careful management to ensure personnel safety and environmental protection. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, synthesizing technical data with established laboratory safety practices.

While a specific Safety Data Sheet (SDS) for this compound is not universally available, its chemical structure—containing a pyrazine ring, an amino group, and aromatic moieties—allows us to extrapolate necessary precautions from related compounds and general chemical safety principles. Aromatic amines, as a class, should be handled with care, avoiding skin contact and inhalation[3].

Immediate Safety & Hazard Assessment

Before handling or disposing of any quantity of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine, a thorough understanding of its potential hazards is critical. The primary goal is to minimize exposure to all personnel[4].

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The selection of PPE should be based on a risk assessment of the procedure being performed.

PPE ComponentSpecification & Rationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. Rationale: Protects against splashes and airborne dust particles. For significant splash risks, a face shield should be used in conjunction with goggles.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Rationale: Prevents dermal absorption. Gloves must be inspected for pinholes or tears before use and should be removed without contaminating skin before leaving the laboratory[5][6].
Body Protection A standard laboratory coat must be worn at all times. Rationale: Protects skin and personal clothing from contamination.
Respiratory Protection When handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended. Rationale: Pyrazine compounds can form explosive dust mixtures with air, and fine powders are easily inhaled[7]. Always work within a fume hood when possible to minimize inhalation risk[6].
Engineering Controls

Always handle 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine within a certified chemical fume hood to minimize inhalation exposure. The fume hood also provides containment in the event of a spill. Ensure eyewash stations and safety showers are readily accessible and unobstructed[8].

Spill Management Protocol

Accidental spills require immediate and deliberate action to contain the material and protect laboratory personnel.

Small Spill Cleanup (Solid)

For small quantities of spilled solid material:

  • Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone[7].

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Containment: Gently cover the spill with an absorbent material like sand, diatomaceous earth, or vermiculite to prevent the powder from becoming airborne[9][10][11].

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[7]. Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth. Wash the area with soap and water[4]. Collect all cleaning materials for disposal as hazardous waste.

  • Disposal: Seal the waste container and label it clearly for disposal according to institutional and local regulations[7].

Large Spill Response

In the event of a large spill, the priority is personnel safety.

  • Evacuate Immediately: Evacuate all personnel from the laboratory.

  • Isolate the Area: Close the laboratory doors and prevent re-entry.

  • Notify Authorities: Contact your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment[7].

Disposal Procedures

The disposal of 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine must comply with all local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash[9][12].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of chemical waste.

DisposalWorkflow Start Waste Generated: 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine CheckContamination Is the waste contaminated with other substances? Start->CheckContamination Segregate Segregate Waste Streams (e.g., Halogenated vs. Non-Halogenated) CheckContamination->Segregate Yes Uncontaminated Pure or Uncontaminated Waste CheckContamination->Uncontaminated No Containerize Place in a designated, compatible, and sealed hazardous waste container. Segregate->Containerize Uncontaminated->Containerize Label Label Container Clearly: - Chemical Name - CAS Number - Hazard Symbols - Accumulation Start Date Containerize->Label Store Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials. Label->Store ArrangePickup Arrange for pickup by licensed hazardous waste disposal service (e.g., Institutional EH&S). Store->ArrangePickup End Disposal via approved method (e.g., Incineration) ArrangePickup->End

Caption: Decision workflow for the disposal of chemical waste.

Step-by-Step Disposal Protocol
  • Waste Identification: This compound should be treated as a non-halogenated organic solid waste. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Containerization:

    • Place solid waste directly into a designated, chemically compatible waste container with a secure lid.

    • For solutions, use a container compatible with the solvent used.

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste[13].

  • Labeling: The waste container must be clearly labeled with:

    • The full chemical name: "2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine"

    • CAS Number: "40040-81-1"

    • The words "Hazardous Waste"

    • An accurate description of the contents (e.g., "Solid Waste" or "Contaminated Debris")

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or main hazardous waste storage area. Ensure it is stored away from incompatible materials, such as strong oxidizing agents[13].

  • Final Disposal: Arrange for collection by your institution's EH&S department or a licensed professional waste disposal company. The most common and effective disposal method for organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers[14][15].

Decontamination Procedures

All glassware and equipment that have come into contact with 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this initial rinsate as hazardous waste.

  • Wash: Wash the equipment with soap and warm water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to air dry or place it in a drying oven.

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-. Retrieved from [Link]

  • DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2026, January 19). Safety Data Sheet NATURAL PYRAZINES 36. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2023, August 2). Safety Data Sheet NATURAL PYRAZINES MIXTURE No. 20. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | GHS Classification Search Tool. Retrieved from [Link]

  • Institute of Graduate Studies and Research. (n.d.). Laboratory Safety Guide. Retrieved from [Link]

  • Axxence Aromatic GmbH. (2025, November 14). Safety Data Sheet NATURAL PYRAZINES 10. Retrieved from [Link]

  • Unknown. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | CAS Substance Database. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Caltech CCE. (n.d.). General Lab Safety Procedure. Retrieved from [Link]

  • Unknown. (n.d.). Chemistry Department Safety Manual. Retrieved from [Link]

  • Ministry of Environment and Natural Resources. (2000, June 1). SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. Retrieved from [Link]

  • U.S. Department of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1 | FCMD | Food Contact Materials Regulations Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 12). Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Stockholm University. (n.d.). Procedures for the disposal of liquid chemical residues and aqueous solutions. Retrieved from [Link]

  • Reed College. (n.d.). Hazardous Laboratory Chemicals Disposal Guide. Retrieved from [Link]

  • Kanazawa University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • Technion – Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Lithofin. (2022, August 12). Trade name : Lithofin MPP. Retrieved from [Link]

  • ChemRadar. (n.d.). 2-AMINO-3-BENZYL-5-(4-METHOXYPHENYL)PYRAZINE CAS#40040-81-1. Retrieved from [Link]

  • Google Patents. (n.d.). DE1620381C3 - 2-Amino-3-methoxy-pyrazine and process for its preparation.
  • Ministry of Environment. (2020, February 21). Standards for Defining Hazardous Industrial Waste. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine

Operational Context & Hazard Assessment 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1) is a critical synthetic intermediate, most notably utilized as a precursor in the synthesis of Coelenterazine h—a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Context & Hazard Assessment

2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine (CAS: 40040-81-1) is a critical synthetic intermediate, most notably utilized as a precursor in the synthesis of Coelenterazine h—a highly sensitive luminescent probe used for measuring intracellular calcium ( Ca2+ ) fluctuations in drug discovery assays [1].

Because it is a fine, bioactive pyrazine derivative, it presents specific occupational hazards. According to standard Globally Harmonized System (GHS) classifications for this class of aminopyrazines, the compound triggers Warning (GHS07) signals, specifically categorized under [2]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality Insight: The presence of the primary amine and the methoxyphenyl group increases the compound's lipophilicity (LogP ~4.60) [1]. This allows it to easily penetrate the lipid bilayers of the stratum corneum if dermal contact occurs, necessitating strict barrier protection to prevent localized dermatitis or systemic absorption.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with H315, H319, and H335, the following PPE configuration is mandatory before initiating any handling procedures.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥ 5 mil thickness)Nitrile provides superior chemical resistance against lipophilic pyrazine derivatives compared to latex, which is highly permeable to organic intermediates.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents micro-particulate airborne dust from contacting the ocular mucosa (H319). Safety glasses with side shields are insufficient for fine powders.
Respiratory N95 / P100 Particulate RespiratorEssential when weighing outside a closed system. Filters out fine crystalline dust that causes respiratory tract irritation (H335) [1].
Body Protection Flame-resistant (FR) Lab Coat + Elastic CuffsPrevents electrostatic attraction of the powder to street clothing and minimizes skin exposure (H315).

Step-by-Step Handling and Dissolution Protocol

This protocol is designed as a self-validating system: each step contains a physical or visual checkpoint to ensure containment integrity.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Place an anti-static weighing boat on the microbalance. Checkpoint: The balance must read 0.0000g steadily, indicating no disruptive air currents.

Step 2: Transfer and Weighing

  • Don all PPE specified in the matrix.

  • Using a grounded stainless-steel spatula, carefully transfer the 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine powder.

  • Causality Insight: Grounded spatulas prevent electrostatic dispersion of the fine powder, which is the primary cause of inhalation exposure.

Step 3: Dissolution (In-Hood)

  • Transfer the weighed solid directly into a pre-labeled volumetric flask.

  • Add the appropriate solvent (typically DMSO or Methanol for Coelenterazine precursors).

  • Seal the flask with a PTFE-lined cap and vortex until visually clear. Checkpoint: No particulate matter should remain suspended.

Step-by-Step Disposal and Decontamination Plan

Step 1: Solid Waste Segregation

  • Collect all contaminated weighing boats, spatulas, and PPE in a biohazard/chemical waste bag.

  • Label clearly as "Hazardous Solid Waste: Aminopyrazine Derivative (Irritant)".

Step 2: Liquid Waste Management

  • If the compound is dissolved in DMSO or Methanol, collect the waste in a designated Non-Halogenated Organic Waste carboy.

  • Caution: Do not mix with acidic waste streams, as the primary amine can undergo exothermic protonation.

Step 3: Surface Decontamination

  • Wipe down the balance and fume hood surface with a solution of 10% bleach, followed by 70% Isopropanol.

  • Causality Insight: Bleach oxidizes residual organic amines, neutralizing their biological reactivity, while isopropanol removes any remaining lipophilic residue.

Operational Safety Workflow

G Start Hazard Assessment (H315, H319, H335) PPE Don PPE (Nitrile, N95, Goggles) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Weighing Anti-Static Weighing (Grounded Spatula) Hood->Weighing Dissolution Solvent Addition (e.g., DMSO) Weighing->Dissolution Waste Waste Segregation (Solid vs. Liquid) Dissolution->Waste Decon Decontamination (Bleach -> IPA Wipe) Waste->Decon

Figure 1: End-to-end operational workflow for handling 2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine.

References

  • Chemsrc. "Coelenterazine h | CAS#:50909-86-9 | Precursor & Downstream." Accessed April 6, 2026. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine
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Reactant of Route 2
2-Amino-3-benzyl-5-(4-methoxyphenyl)pyrazine
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